DSP-2230
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H20F3N5O2 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29) |
Clé InChI |
HHXCJIMPEJSJTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DSP-2230
Introduction
DSP-2230, also known as ANP-230, is an orally active, investigational small molecule being developed for the treatment of neuropathic pain.[1][2] It represents a novel approach in pain management by targeting specific voltage-gated sodium channels (VGSCs) predominantly expressed in the peripheral nervous system.[3][4] Genetic studies have increasingly pointed to the involvement of these specific channels in pathological pain processing, making them a promising therapeutic target.[4] Preclinical and early clinical studies suggest that this compound may offer a potent analgesic effect, potentially with a favorable safety profile compared to existing treatments, by avoiding significant side effects on the central nervous system (CNS) or cardiovascular system.[2][3]
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of specific voltage-gated sodium channels that are crucial for the initiation and propagation of action potentials in pain-sensing neurons (nociceptors).[1] By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal hyperexcitability that underlies chronic pain states.[1][2]
Molecular Targets
This compound is a blocker of three key sodium channel subtypes implicated in pain signaling: Nav1.7, Nav1.8, and Nav1.9.[1][3][4] Unlike highly selective inhibitors that target a single subtype, this compound demonstrates a multi-target profile, inhibiting all three with similar potency.[4] This broad-spectrum activity on peripheral pain channels may contribute to its robust analgesic effects.[3] Critically, it exhibits low inhibitory activity against the cardiac sodium channel Nav1.5 and CNS-associated Nav channels, suggesting a reduced risk of cardiac and central side effects.[4]
Electrophysiological Properties
The inhibitory action of this compound is characterized by a unique electrophysiological profile. Voltage clamp experiments have revealed that it exerts a "tonic block" on the sodium channels.[4] This mode of action is distinct from many other sodium channel blockers that exhibit state-dependency (preferentially binding to open or inactivated channel states) or use-dependency (inhibition increases with channel activity).
Furthermore, this compound has been shown to induce a depolarizing shift in the voltage-dependence of activation and decelerate the gating kinetics of the channels.[4] This means that a stronger depolarization is required to open the channel, effectively increasing the threshold for firing an action potential. This effect has been consistently observed in cells stably expressing human Nav1.7 and Nav1.8, as well as in native rat dorsal root ganglion (DRG) neurons.[4]
Quantitative Data
The inhibitory potency of this compound against its target sodium channels has been quantified through in vitro assays.
| Target Channel | IC50 Value | Species | Reference |
| Nav1.7 | 7.1 µM | Human | [1] |
| Nav1.8 | 11.4 µM | Human | [1] |
| Nav1.9 | 6.7 µM | Human | [1] |
| Table 1: Inhibitory concentration (IC50) of this compound on pain-related sodium channels. |
Experimental Protocols and Evidence
The mechanism of this compound has been elucidated through a combination of in vitro electrophysiology, in vivo animal models, and human experimental pain models.
In Vitro Electrophysiology
Objective: To characterize the direct effect of this compound on the activity of specific sodium channel subtypes.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express a single human sodium channel subtype (e.g., Nav1.7, Nav1.8, or Nav1.5).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells. A series of voltage steps (voltage-clamp protocols) are applied to the cell membrane to elicit sodium currents.
-
Drug Application: this compound is applied to the cells at varying concentrations.
-
Data Analysis: The recorded sodium currents in the presence and absence of the drug are analyzed to determine key parameters:
-
IC50: The concentration of this compound required to inhibit 50% of the sodium current.
-
Voltage-Dependence of Activation/Inactivation: The voltage at which channels begin to open or inactivate is measured to detect any shifts caused by the drug.
-
State/Use-Dependency: Protocols with varying resting membrane potentials and stimulation frequencies are used to assess if the drug's inhibitory effect depends on the channel's conformational state or rate of firing.
-
-
Native Neuron Confirmation: Similar patch-clamp experiments are performed on primary cultures of rat dorsal root ganglion (DRG) neurons, which endogenously express the target channels, to confirm the effects in a more physiologically relevant system.[4]
Preclinical In Vivo Models
Objective: To assess the analgesic efficacy of this compound in animal models of pain.
Methodology:
-
Animal Models: Mouse models of neuropathic pain are used, such as those with specific genetic mutations (e.g., R222S mutant mice, a model for episodic pain syndrome linked to Nav1.9) or nerve injury models.[1]
-
Drug Administration: this compound is administered orally (p.o.) once daily for a specified period (e.g., 6 days).[1]
-
Behavioral Testing: Pain-related behaviors are quantified using standardized tests:
-
Thermal Hyperalgesia: The hot plate test measures the latency time for the animal to react to a heated surface. An increase in latency indicates an analgesic effect.[1]
-
Mechanical Allodynia/Hyperalgesia: Von Frey filaments are used to apply calibrated pressure to the paw to determine the withdrawal threshold. An increase in the threshold indicates analgesia.
-
Cold Plate Test: Nociceptive behaviors (e.g., lifting, licking) are counted when the animal is placed on a cold surface. A reduction in these behaviors suggests an analgesic effect.[1]
-
-
Data Analysis: The behavioral responses of the drug-treated group are compared to a placebo-treated control group to determine statistical significance.
Human Experimental Pain Models
Objective: To investigate the pharmacodynamic effects and analgesic potential of this compound in humans.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled crossover study in healthy volunteers.[5]
-
Pain Induction Models:
-
Intradermal Capsaicin (B1668287) Model: A small amount of capsaicin (the active component of chili peppers) is injected into the skin.[5] This activates nociceptors and produces localized pain, hypersensitivity (hyperalgesia), and a flare response (redness), mimicking features of neuropathic pain.[5]
-
UVB Radiation Model: A specific area of the skin is exposed to UVB radiation to induce a controlled sunburn-like inflammatory response, causing erythema and tenderness.[5]
-
-
Drug Administration: Subjects receive this compound, a placebo, and a positive control (e.g., pregabalin (B1679071) for the capsaicin model, ibuprofen (B1674241) for the UVB model) in different treatment periods.[5]
-
Outcome Measures: The effects of the treatments are assessed by measuring the area of flare and the sensitivity to mechanical and heat stimuli in the affected skin area.
Role in the Pain Signaling Pathway
The pain signaling pathway begins at peripheral nociceptors, which detect noxious stimuli. Nav1.7, Nav1.8, and Nav1.9 channels are key players in this process. Nav1.7 acts as a threshold channel, amplifying small depolarizations, while Nav1.8 is responsible for the upstroke of the action potential in nociceptors. Nav1.9 contributes to setting the resting membrane potential, making neurons more or less excitable. By inhibiting these three channels, this compound acts at the very origin of the pain signal, preventing it from being generated and transmitted along the nerve fiber to the spinal cord and brain.
Conclusion
This compound is a peripherally acting analgesic candidate with a well-defined mechanism of action centered on the non-selective inhibition of three key pain-related sodium channels: Nav1.7, Nav1.8, and Nav1.9. Its unique "tonic block" and ability to shift the voltage-dependence of activation provide a robust method for reducing neuronal hyperexcitability. By acting primarily on peripheral neurons with low activity on cardiac and CNS channels, this compound holds the potential to be a first-in-class, broad-spectrum treatment for neuropathic pain with an improved safety and tolerability profile.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 3. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. hra.nhs.uk [hra.nhs.uk]
An In-Depth Technical Guide to DSP-2230 (ANP-230): A Novel Multi-Subtype Sodium Channel Blocker for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSP-2230, now known as ANP-230, is a promising, orally active, small-molecule sodium channel blocker in clinical development for the treatment of neuropathic pain. It exhibits a unique mechanism of action by inhibiting multiple voltage-gated sodium channel subtypes predominantly expressed in peripheral sensory neurons: Nav1.7, Nav1.8, and Nav1.9. This multi-target approach suggests the potential for broad-spectrum analgesic efficacy with a favorable safety profile, particularly concerning central nervous system (CNS) and cardiovascular side effects. Preclinical studies have demonstrated its effectiveness in various pain models, and it has completed several Phase 1 clinical trials in healthy volunteers. A Phase 1/2 trial is currently underway to evaluate its efficacy in patients with infantile episodic limb pain. This guide provides a comprehensive overview of the available technical data on ANP-230, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.
Mechanism of Action
ANP-230 is a potent inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key players in the initiation and propagation of pain signals in the peripheral nervous system.[1][2] Unlike many other sodium channel blockers, ANP-230 displays a "tonic block" mode of action, meaning its inhibitory effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing.[1] Electrophysiological studies have revealed that ANP-230 causes a depolarizing shift in the activation curve and slows the gating kinetics of Nav1.7 channels.[1] This unique mechanism contributes to the reduction of neuronal hyperexcitability, a hallmark of neuropathic pain states.[1]
Signaling Pathway of Pain and ANP-230 Intervention
Caption: Mechanism of action of ANP-230 in blocking pain signal transmission.
Preclinical Data
ANP-230 has demonstrated significant analgesic efficacy in a variety of preclinical models of neuropathic and inflammatory pain.[2]
In Vitro Electrophysiology
-
Target Inhibition: ANP-230 inhibits sodium currents derived from human Nav1.7, Nav1.8, and Nav1.9 with similar potency.[1] It shows low inhibitory activity against the cardiac Nav1.5 channel and central nervous system Nav channels, suggesting a favorable cardiovascular and CNS safety profile.[1]
-
Dorsal Root Ganglion (DRG) Neuron Excitability: In rat DRG neurons, ANP-230 reduces neuronal excitability in a concentration-dependent manner.[1] It has been shown to suppress the repetitive firing of DRG neurons from a mouse model of familial episodic pain syndrome.[3]
In Vivo Pain Models
-
Neuropathic Pain: ANP-230 has shown dose-dependent analgesic effects in various rodent models of neuropathic pain.[2]
-
Inflammatory Pain: The compound is also effective in models of inflammatory pain.[2]
-
Episodic Pain Syndrome Model: In a mouse model harboring a Nav1.9 mutation (R222S) associated with familial episodic pain syndrome, orally administered ANP-230 reduced hyper-thermal and mechanical hypersensitivity in a dose- and time-dependent manner.[3]
-
Combination Therapy: Co-administration of ANP-230 with pregabalin (B1679071) or morphine has been shown to potentiate their anti-allodynic effects, suggesting potential for combination therapy in treating chronic pain.[2]
Quantitative Preclinical Data
| Parameter | Value | Species/Model | Reference |
| IC50 (Nav1.7) | 7.1 µM | Human Nav1.7-expressing cells | [1] |
| IC50 (Nav1.8) | 11.4 µM | Human Nav1.8-expressing cells | [1] |
| IC50 (Nav1.9) | 6.7 µM | Human Nav1.9-expressing cells | [1] |
| Analgesic Effect | Dose-dependent reduction in thermal and mechanical hyperalgesia (3-30 mg/kg, p.o.) | R222S mutant mice (Episodic Pain Syndrome model) | [3] |
| DRG Neuron Firing | Concentration-dependent reduction in repetitive firing (10 µM and 30 µM) | Dorsal Root Ganglion neurons from R222S mutant mice | [3] |
| Motor Function | Negligible impairment in rotarod and locomotor tests | Rodent models | [2] |
Experimental Protocols: Preclinical Studies
In Vitro Electrophysiology (Whole-Cell Patch Clamp):
-
Cell Lines: HEK293 cells stably expressing human Nav1.7, Nav1.8, or Nav1.9 channels.
-
Primary Cells: Dorsal root ganglion (DRG) neurons isolated from rats or mice.
-
Methodology: Standard whole-cell patch-clamp recordings are performed to measure sodium currents. A series of voltage-step protocols are used to assess the tonic block, state- and use-dependency of the compound. Activation and steady-state inactivation curves are generated by plotting normalized conductance or current as a function of the test potential.
In Vivo Behavioral Models (Episodic Pain Syndrome Mouse Model):
-
Animal Model: Mice harboring the R222S gain-of-function mutation in the Scn11a gene (Nav1.9).
-
Drug Administration: ANP-230 is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.
-
Behavioral Tests:
-
Hot Plate Test: To assess thermal hyperalgesia, the latency to a nociceptive response (e.g., licking or jumping) on a heated surface is measured.
-
Von Frey Test: To assess mechanical allodynia, calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Clinical Development
This compound, under its new designation ANP-230, has completed multiple Phase 1 clinical trials and is currently in Phase 1/2 development.
Completed Phase 1 Studies in Healthy Volunteers
Several Phase 1 studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of ANP-230 in healthy adult volunteers. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Pharmacodynamic Studies:
-
Capsaicin (B1668287) and UVB-Induced Pain Models (ISRCTN80154838): A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to investigate the pharmacodynamic effects of ANP-230.[4] The study utilized intradermal capsaicin and UVB radiation to induce pain and hyperalgesia in healthy male subjects.[4] Pregabalin and ibuprofen (B1674241) lysine (B10760008) were used as positive controls.[4]
-
Renal Function Study (ISRCTN02543559): A study was conducted to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.
Note: Specific quantitative results from these Phase 1 studies are not yet publicly available.
Ongoing Clinical Trials
-
Phase 1/2 Study in Infantile Episodic Limb Pain (jRCT2061200046): An exploratory Phase 1/2 study is currently recruiting patients with infantile episodic limb pain to evaluate the safety, efficacy, and pharmacokinetics of ANP-230.
Experimental Protocols: Clinical Studies
Phase 1 Pharmacodynamic Study (ISRCTN80154838):
-
Study Design: Randomized, double-blind, placebo-controlled, four-way crossover.
-
Participants: Healthy male subjects.
-
Methodology:
-
Part 1 (Capsaicin Model): Intradermal injection of capsaicin to induce localized pain, flare, and hyperalgesia. The effects of ANP-230, placebo, and pregabalin on these pain parameters are assessed.
-
Part 2 (UVB Model): Exposure to ultraviolet B (UVB) radiation to induce an inflammatory response and pain. The effects of ANP-230, placebo, and ibuprofen lysine on UVB-induced pain are evaluated.
-
Clinical Development Workflow
Caption: Clinical development pipeline for ANP-230.
Safety and Tolerability
Preclinical studies have suggested that ANP-230 has a favorable safety profile, with low potential for CNS or cardiovascular side effects due to its selectivity for peripheral Nav subtypes and low penetration of the blood-brain barrier.[2] Phase 1 clinical trials in healthy volunteers have reportedly demonstrated a tolerable safety profile.
Future Directions
The ongoing Phase 1/2 trial in a specific genetic pain disorder will provide valuable proof-of-concept data for the therapeutic potential of ANP-230. Positive results from this trial will likely pave the way for larger Phase 2 and 3 studies in broader neuropathic pain indications. The unique mechanism of action and favorable safety profile of ANP-230 position it as a promising non-opioid therapeutic candidate for a range of debilitating pain conditions.
References
- 1. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
In-Depth Technical Guide: Target Validation of DSP-2230
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a novel, orally active small molecule inhibitor of voltage-gated sodium channels (VGSCs) being investigated for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the target validation for this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. Voltage-gated sodium channels, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are crucial for the initiation and propagation of action potentials in peripheral sensory neurons.[1] Dysregulation of these channels is strongly implicated in the pathophysiology of chronic pain states, making them attractive targets for novel analgesics. This compound has been shown to potently and selectively modulate key sodium channel subtypes involved in pain signaling.
Core Target and Mechanism of Action
The primary molecular targets of this compound are the voltage-gated sodium channel subtypes Nav1.7, Nav1.8, and Nav1.9.[1] These channels are preferentially expressed in peripheral nociceptive neurons and have been genetically and pharmacologically validated as key players in pain signal transmission.
Signaling Pathway of Nociception
The initiation and propagation of a pain signal involves the influx of sodium ions through VGSCs, leading to the depolarization of the neuronal membrane and the generation of an action potential.
Figure 1: Simplified signaling pathway of nociception and the point of intervention for this compound.
Molecular Mechanism of this compound
This compound exhibits a "tonic block" mode of action on Nav1.7, Nav1.8, and Nav1.9 channels. This means that its blocking effect is not dependent on the channel's state (resting, open, or inactivated) or the frequency of neuronal firing. This is in contrast to some other sodium channel blockers that show use-dependent block, preferentially targeting channels on rapidly firing neurons. Furthermore, this compound has been shown to cause a depolarizing shift in the activation curve of these channels, making them less likely to open in response to a given stimulus.
Quantitative Data
The inhibitory activity of this compound on its target sodium channel subtypes has been quantified using electrophysiological methods.
| Target Channel | IC50 (μM) |
| Human Nav1.7 | 7.1 |
| Human Nav1.8 | 11.4 |
| Human Nav1.9 | 6.7 |
Table 1: Inhibitory concentrations (IC50) of this compound on human voltage-gated sodium channel subtypes as determined by whole-cell patch-clamp electrophysiology. Data sourced from commercially available technical data sheets.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of this compound on Nav1.7, Nav1.8, and Nav1.9 were determined using whole-cell patch-clamp recordings from mammalian cells heterologously expressing the human forms of these channels.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7, Nav1.8, or Nav1.9.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
Voltage-Clamp Protocol:
-
Cells were clamped at a holding potential of -120 mV.
-
To elicit sodium currents, cells were depolarized to a test potential of 0 mV for 20 ms.
-
The effect of this compound was assessed by perfusing the cells with the external solution containing various concentrations of the compound.
-
The peak inward sodium current was measured before and after drug application to determine the percentage of inhibition.
-
IC50 values were calculated by fitting the concentration-response data to a Hill equation.
Figure 2: Experimental workflow for in vitro electrophysiological characterization of this compound.
Preclinical In Vivo Models of Neuropathic Pain
The analgesic efficacy of this compound has been evaluated in various preclinical models of neuropathic and inflammatory pain.
1. Familial Episodic Pain Syndrome (FEPS) Model:
-
Animal Model: Knock-in mice harboring the R222S mutation in the Scn11a gene, which encodes the Nav1.9 channel. This mutation is associated with FEPS in humans.
-
Behavioral Assays:
-
Hot Plate Test (Thermal Hyperalgesia): The latency to a nociceptive response (e.g., licking a hind paw or jumping) on a heated surface (52-55°C) was measured.
-
Von Frey Test (Mechanical Allodynia): The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments was determined.
-
-
Drug Administration: this compound was administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.
2. Spinal Nerve Ligation (SNL) Model:
-
Animal Model: Rats or mice underwent surgical ligation of the L5 spinal nerve to induce mechanical allodynia in the ipsilateral hind paw.
-
Behavioral Assay:
-
Von Frey Test: Paw withdrawal threshold was measured as described above.
-
-
Drug Administration: this compound was administered orally.
3. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Animal Model: Rats or mice received an intraplantar injection of CFA into the hind paw to induce localized inflammation and hyperalgesia.
-
Behavioral Assays:
-
Thermal Paw Withdrawal Test (Hargreaves Test): The latency to withdraw the paw from a radiant heat source was measured.
-
Mechanical Paw Withdrawal Threshold (Von Frey Test): As described above.
-
-
Drug Administration: this compound was administered orally.
Figure 3: General workflow for preclinical evaluation of this compound in rodent pain models.
Conclusion
The target validation of this compound is supported by robust in vitro and in vivo data. Its mechanism of action as a tonic blocker of Nav1.7, Nav1.8, and Nav1.9 provides a strong rationale for its development as a novel analgesic for neuropathic pain. Preclinical studies in various rodent models of neuropathic and inflammatory pain have demonstrated its efficacy in alleviating pain-related behaviors. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other emerging sodium channel modulators.
References
An In-depth Technical Guide to DSP-2230 (ANP-230) for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an investigational small molecule being developed for the treatment of neuropathic pain. It functions as a peripherally restricted, state-independent blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral nociceptive neurons and are critical for the initiation and propagation of pain signals.[1][2] By targeting these specific sodium channel subtypes, this compound aims to provide effective analgesia for chronic pain conditions while minimizing the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.[3][4]
Initially developed by Sumitomo Dainippon Pharma, the development of this compound for neuropathic pain associated with genetic mutations is now being advanced by AlphaNavi Pharma, a carve-out venture.[4][5] Preclinical studies have demonstrated its potential for broad-spectrum analgesic efficacy with a favorable safety profile.[2][3] Clinical development is ongoing, with a focus on conditions such as infantile episodic limb pain syndrome, a rare disease linked to a gain-of-function mutation in the SCN11A gene encoding Nav1.9.[5][6]
Mechanism of Action
This compound exerts its analgesic effect by inhibiting the activity of three key voltage-gated sodium channel subtypes implicated in pain pathways: Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the generation and propagation of action potentials in sensory neurons. In neuropathic pain states, these channels are often upregulated or their function is altered, leading to neuronal hyperexcitability and spontaneous firing, which manifest as chronic pain. By blocking these channels, this compound is expected to reduce the influx of sodium ions, thereby inhibiting aberrant neuronal firing and alleviating pain.[7] An important characteristic of this compound is its state-independent mechanism of action, meaning it does not require the channel to be in a specific state (resting, open, or inactivated) to bind and block it.[2]
Signaling Pathway of Nociception and Site of Action for this compound
Quantitative Data
In Vitro Potency of this compound
| Target | IC50 (µM) | Assay Type | Source |
| Human Nav1.7 | 7.1 | Sodium Current Inhibition | [7] |
| Human Nav1.8 | 11.4 | Sodium Current Inhibition | [7] |
| Human Nav1.9 | 6.7 | Sodium Current Inhibition | [7] |
Experimental Protocols
Preclinical Studies: Familial Episodic Pain Syndrome Model
Animal Model:
-
Generation of model mice harboring the R222S mutation in the Nav1.9 gene, which is associated with familial episodic pain syndrome in the Japanese population.[8] This mutation leads to hyperexcitability of dorsal root ganglia neurons.[8]
Behavioral Testing:
-
Thermal Hyperalgesia (Hot Plate Test): Mice are placed on a hot plate maintained at a constant temperature, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.[7]
-
Mechanical Hyperalgesia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[9]
-
Cold Plate Test: Nociceptive behaviors such as lifting, shaking of paws, and jumping are counted for a defined period on a cold plate.[9]
Dosing:
-
This compound was administered orally at doses ranging from 3-30 mg/kg, once daily for 6 days.[7]
Electrophysiology:
-
Dorsal root ganglion neurons from the mutant mice were used to assess the effect of this compound on repetitive firing.[8]
Clinical Trial: Phase 1 Study in Healthy Volunteers (ISRCTN80154838)
Study Design:
-
A randomized, double-blind, placebo-controlled, four-way crossover study in healthy male subjects (n=56).[1] The study consisted of two parts.[1]
Part 1: Intradermal Capsaicin (B1668287) Model
-
Objective: To assess the effect of this compound on capsaicin-induced pain and hyperalgesia.
-
Methodology:
-
Intradermal injection of capsaicin (100 µg in 100 µL) into the skin.[1]
-
Assessment of subjective pain using a Visual Analogue Scale (VAS).[1]
-
Measurement of the area of punctate hyperalgesia and brush-evoked allodynia.[1]
-
Evaluation of vascular flare and cutaneous blood flow using laser Doppler flowmetry.[1]
-
-
Treatments: this compound, placebo, and pregabalin (B1679071) (300 mg) as a positive control.[1]
Part 2: UVB Radiation Model
-
Objective: To evaluate the effect of this compound on UVB-induced inflammatory pain.
-
Methodology:
-
Treatments: this compound, placebo, and ibuprofen (B1674241) lysine (B10760008) (800 mg) as a positive control.[1]
Pharmacokinetics:
-
Plasma concentrations of this compound and its metabolite were measured after a single dose.[1]
Clinical Trial: Phase 1 Study on Renal Function (ISRCTN02543559)
Study Design:
-
A Phase 1 study in healthy male subjects (n=up to 44) to investigate the effect of single and repeated doses of this compound on renal function.[11][12]
Methodology:
-
Primary Objective: To assess the pharmacodynamics of this compound based on the glomerular filtration rate (GFR).[11][12]
-
GFR Measurement: GFR was measured by iohexol (B1672079) plasma clearance.[11][12] Subjects received intravenous bolus loading doses of iohexol (20 µmol/kg) and para-amino hippurate (PAH) (8 mg/kg), followed by maintenance infusions.[11][12]
-
Dosing Regimen:
-
Pharmacokinetics: Plasma concentration-time profiles and pharmacokinetic parameters of this compound were determined from plasma samples collected after single and multiple doses.[11][12]
Clinical Trial: Phase 1/2 Study in Infantile Episodic Limb Pain (jRCT2061200046)
Study Design:
-
An exploratory Phase 1/2, multicenter study to evaluate the safety, efficacy, and pharmacokinetics of ANP-230 in patients with infantile episodic limb pain.[5][13][14]
Patient Population:
-
Patients diagnosed with familial infantile episodic limb pain, based on symptoms, family history, and the presence of a SCN11A (Nav1.9) gene mutation.[5]
Objectives:
-
To evaluate the proof-of-concept for ANP-230 in a patient population with a genetically defined pain disorder.[5]
-
To assess the potential of ANP-230 to attenuate abnormal neuronal excitability and reduce the intensity and frequency of pain episodes.[5]
Visualizations
Experimental Workflow for Preclinical Pain Models
Logical Relationship in the Development of this compound for Neuropathic Pain
References
- 1. ISRCTN [isrctn.com]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 4. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 5. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 6. PIPELINE - AlphaNavi Pharma株式会社 [alphanavi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. ISRCTN [isrctn.com]
- 12. isrctn.com [isrctn.com]
- 13. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, now known as ANP-230, is a first-in-class, orally active small molecule inhibitor targeting the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key players in the transmission of pain signals, particularly in the peripheral nervous system. Due to its triple-inhibitory mechanism, ANP-230 presents a promising therapeutic strategy for the treatment of neuropathic pain, a condition with significant unmet medical need. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound (ANP-230), including its mechanism of action, pharmacological profile, and developmental status.
Core Mechanism of Action: Triple Inhibition of Peripheral Sodium Channels
ANP-230 exerts its analgesic effects by inhibiting the activity of three key sodium channel subtypes predominantly expressed in peripheral sensory neurons:
-
Nav1.7: Often referred to as a "pain amplifier," Nav1.7 plays a crucial role in setting the threshold for firing in nociceptive neurons.
-
Nav1.8: This channel is critical for the generation of the upstroke of the action potential in nociceptors and is involved in the transmission of noxious stimuli.
-
Nav1.9: Implicated in the regulation of neuronal excitability, gain-of-function mutations in the gene encoding Nav1.9 (SCN11A) have been linked to familial episodic pain syndromes.[1]
By blocking these three channels, ANP-230 is expected to reduce the hyperexcitability of sensory neurons, thereby mitigating the transmission of pain signals.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (ANP-230).
Table 1: In Vitro Inhibitory Activity of this compound (ANP-230)
| Target | IC50 (μM) | Assay Type | Source |
| Human Nav1.7 | 7.1 | Electrophysiology (Sodium Currents) | [3] |
| Human Nav1.8 | 11.4 | Electrophysiology (Sodium Currents) | [3] |
| Human Nav1.9 | 6.7 | Electrophysiology (Sodium Currents) | [3] |
Table 2: Preclinical Efficacy of this compound (ANP-230) in Animal Models of Pain
| Animal Model | Species | Dosing | Efficacy | Source |
| R222S Mutant Mice (Episodic Pain Syndrome Model) | Mouse | 3-30 mg/kg, p.o. | Reduced thermal and mechanical hyperalgesia | [3] |
| Wildtype Mice | Mouse | 3-30 mg/kg, p.o. | Inhibited thermal hyperalgesia | [3] |
| Neuropathic and Inflammatory Pain Models | Not Specified | Not Specified | Dose-dependent analgesic efficacy | [4] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not yet fully publicly available. However, based on the available information, the following methodologies were employed:
In Vitro Electrophysiology (for IC50 determination)
-
Method: Whole-cell patch-clamp electrophysiology was likely used to measure sodium currents in cell lines expressing human Nav1.7, Nav1.8, and Nav1.9 channels.
-
Procedure: A range of concentrations of this compound (ANP-230) would have been applied to the cells while recording the sodium currents evoked by voltage steps. The concentration of the compound that inhibited 50% of the current (IC50) would then be determined.
Preclinical Pain Models
-
Animals: Studies have utilized both wildtype mice and R222S mutant mice, a model for a gain-of-function mutation in Nav1.9 associated with episodic pain syndrome.[3]
-
Drug Administration: this compound (ANP-230) was administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.[3]
-
Behavioral Assays:
-
Hot Plate Test: This test was used to assess thermal hyperalgesia by measuring the latency of the animal to react to a heated surface. An increased latency time indicates an analgesic effect.[3]
-
Cold Plate Test: Nociceptive behaviors in response to a cold surface were observed to assess cold allodynia. A reduction in these behaviors suggests an analgesic effect.[3]
-
Mechanical Allodynia: While the specific test is not detailed, von Frey filaments are commonly used to apply graded mechanical stimuli to the paw and determine the withdrawal threshold.
-
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Pain Perception
Caption: Role of Nav1.7 in amplifying noxious signals at the peripheral nociceptor, leading to pain perception.
Proposed Mechanism of Action of this compound (ANP-230)
References
- 1. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 2. PIPELINE - AlphaNavi Pharma株式会社 [alphanavi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of DSP-2230: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a novel small molecule inhibitor of voltage-gated sodium channels (Nav) with potential applications in the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the activity of specific voltage-gated sodium channel subtypes that are predominantly expressed in peripheral sensory neurons and are crucial for pain signal transmission. By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in nociceptive pathways.
Quantitative Analysis of In Vitro Activity
The inhibitory potency of this compound has been quantified against several key human Nav channel subtypes using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Channel | IC50 (µM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
| Nav1.5 | Low inhibitory activity |
Data sourced from commercially available information.
Signaling Pathway of Nociception and this compound Inhibition
The following diagram illustrates the role of Nav channels in the nociceptive signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
Cell Culture and Transfection
Objective: To prepare mammalian cells expressing specific human Nav channel subtypes for electrophysiological analysis.
Materials:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Plasmids containing the full-length cDNA for human Nav1.7, Nav1.8, or Nav1.9 α-subunits and auxiliary β-subunits.
-
Cell culture medium (e.g., DMEM/F-12), fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
-
Transfection reagent (e.g., Lipofectamine).
-
Glass coverslips.
Protocol:
-
HEK293 or CHO cells are cultured in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, cells are seeded onto glass coverslips in a 6-well plate.
-
The following day, cells are co-transfected with plasmids encoding the desired Nav channel α-subunit and β-subunits using a suitable transfection reagent according to the manufacturer's instructions. A marker gene such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.
-
For stable cell line generation, transfected cells are selected using an appropriate antibiotic.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection for transiently transfected cells.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the ionic currents conducted by specific Nav channel subtypes.
Materials:
-
Inverted microscope.
-
Micromanipulators.
-
Patch-clamp amplifier and digitizer.
-
Recording chamber.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (example): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution (example): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution in DMSO, diluted to final concentrations in the extracellular solution.
Protocol:
-
A glass coverslip with transfected cells is placed in the recording chamber and perfused with extracellular solution.
-
A glass micropipette with a resistance of 2-5 MΩ is filled with intracellular solution and mounted on the micromanipulator.
-
Under microscopic guidance, the pipette tip is brought into contact with the membrane of a transfected cell (identified by GFP fluorescence).
-
Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
A brief, strong pulse of suction is applied to rupture the cell membrane, establishing the whole-cell recording configuration.
-
The cell is voltage-clamped at a holding potential of -100 mV.
-
To elicit Nav channel currents, a series of depolarizing voltage steps are applied (e.g., from -80 mV to +60 mV in 5 mV increments).
-
This compound is applied to the cell via the perfusion system at various concentrations.
-
The effect of the compound on the peak sodium current is measured to determine the IC50 value. The mode of action (e.g., tonic, use-dependent block) is investigated using specific voltage protocols.
Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the IC50 of this compound using whole-cell patch-clamp electrophysiology.
Conclusion
The in vitro characterization of this compound demonstrates its activity as an inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. Its mechanism of action, a tonic block of these key channels in the pain signaling pathway, supports its development as a potential therapeutic for neuropathic pain. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and similar compounds.
A Technical Guide to the Preclinical Profile of DSP-2230 (ANP-230): A Novel Triple Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an investigational, orally active small molecule being developed for the treatment of neuropathic pain. It represents a novel therapeutic approach by acting as a peripherally restricted, equipotent blocker of three voltage-gated sodium channels implicated in pain pathways: Nav1.7, Nav1.8, and Nav1.9.[1][2] Preclinical data indicate that this compound has the potential to provide significant analgesic effects without the central nervous system or cardiovascular side effects commonly associated with less selective sodium channel blockers.[2][3] This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, in vitro potency, and in vivo efficacy in various pain models.
Mechanism of Action
This compound exerts its analgesic effect by inhibiting the generation and propagation of neuronal action potentials through the blockade of key sodium channel subtypes predominantly expressed in peripheral sensory neurons.[4] Unlike many sodium channel blockers that exhibit state- or use-dependency, this compound demonstrates a "tonic block" mode of action.[1] Electrophysiological studies have revealed that this compound causes a depolarizing shift in the activation curve and decelerates the gating kinetics of these channels.[1] This unique mechanism contributes to its potent inhibition of neuronal hyperexcitability, a hallmark of neuropathic pain states.[3][5]
Quantitative Preclinical Data
The preclinical development of this compound has generated significant data on its in vitro potency and in vivo efficacy. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Channel | IC50 (μM) | Channel Subtype |
| Nav1.7 | 7.1 | Voltage-Gated Sodium Channel |
| Nav1.8 | 11.4 | Voltage-Gated Sodium Channel |
| Nav1.9 | 6.7 | Voltage-Gated Sodium Channel |
| Data sourced from MedChemExpress. |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Animal Model | Dosing Regimen | Key Findings |
| R222S Mutant Mice (Episodic Pain Syndrome Model) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal and mechanical hyperalgesia. |
| Wildtype Mice | Not specified | Inhibited thermal hyperalgesia. |
| Neuropathic & Inflammatory Pain Models | Dose-dependent | Demonstrated analgesic efficacy with increased potency upon repeated administration.[2] |
| Co-administration Models | Not specified | Potentiated the anti-allodynic effects of pregabalin (B1679071) and morphine.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments conducted with this compound.
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
The inhibitory effects of this compound on Nav1.7, Nav1.8, and Nav1.9 channels were quantified using whole-cell voltage-clamp electrophysiology on stably expressed human channel subtypes in cell lines (e.g., HEK-293).
Methodology:
-
Cell Culture: Cells stably expressing the human Nav channel subtypes were cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell currents were recorded using a patch-clamp amplifier.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 20 Glucose, adjusted to pH 7.4.
-
Internal (Pipette) Solution (in mM): Composition designed to isolate sodium currents, typically containing CsF or KCl and buffered with HEPES.
-
-
Voltage Protocol: To determine IC50 values, cells were held at a holding potential (e.g., -120 mV) and depolarized with a test pulse to elicit a peak sodium current. This was repeated at various concentrations of this compound.
-
Data Analysis: The concentration-response curve was fitted with a Hill equation to determine the IC50 value.
In Vivo Behavioral Assays: Thermal and Mechanical Hyperalgesia
The analgesic efficacy of this compound was evaluated in rodent models of neuropathic and inflammatory pain using standardized behavioral tests.
Animal Models:
-
Episodic Pain Syndrome Model: Knock-in mice carrying the R222S mutation in the Scn11a gene (encoding Nav1.9) were used.[5]
-
Neuropathic Pain Models: Standard models such as spared nerve injury (SNI) or chronic constriction injury (CCI) were likely employed.[2][6]
Methodology for Hot Plate Test (Thermal Hyperalgesia):
-
Animals were placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.
-
A cut-off time was used to prevent tissue damage.
-
Measurements were taken at baseline and at various time points after oral administration of this compound or vehicle.
Methodology for Von Frey Test (Mechanical Allodynia):
-
Animals were placed in a chamber with a mesh floor.
-
Calibrated von Frey filaments of increasing force were applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold was determined as the lowest force that elicited a withdrawal response.
-
Testing was conducted before and after drug administration.
Preclinical Safety and Tolerability
A key aspect of this compound's profile is its favorable safety margin. Preclinical studies have indicated a lack of central nervous system and cardiovascular side effects.[2] In vivo studies in rodents showed negligible motor function impairment in the rotarod and locomotor tests, which supports the compound's peripheral selectivity and low penetration into the central nervous system.[2]
Conclusion
The preclinical data for this compound (ANP-230) strongly support its development as a novel, first-in-class analgesic for neuropathic pain. Its unique mechanism as a state-independent, triple blocker of Nav1.7, Nav1.8, and Nav1.9, combined with its peripheral restriction, offers the potential for broad-spectrum efficacy with an improved safety profile over existing therapies. The consistent analgesic effects observed across multiple preclinical pain models, including a genetic model of human episodic pain, highlight its clinical promise.[3][5] Further clinical investigation is warranted to translate these promising preclinical findings into a new therapeutic option for patients suffering from chronic pain.
References
- 1. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drpress.org [drpress.org]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to DSP-2230: A Novel Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-2230, also known as ANP-230, is a potent, orally active small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral sensory neurons and are critical mediators of pain signaling.[3][4] Due to its selective action on these key targets, this compound holds significant promise as a novel therapeutic agent for the treatment of neuropathic pain, a condition often refractory to existing analgesics.[1][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with generalized experimental protocols for its characterization and evaluation.
Chemical Structure and Properties
This compound is an imidazo[4,5-b]pyridine derivative with the systematic IUPAC name (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide.[6] The chemical structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound
A summary of the key chemical and physical properties of this compound is provided in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-[[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl]methyl]amino]propanamide |
| CAS Number | 1233231-30-5 |
| Synonyms | ANP-230 |
| Chemical Formula | C₂₀H₂₀F₃N₅O₂ |
| SMILES | C--INVALID-LINK--C(=O)N |
| InChI Key | HHXCJIMPEJSJTG-SNVBAGLBSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 419.41 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[2] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability and inhibiting the transmission of pain signals.[1]
Table 3: In Vitro Biological Activity
| Target | IC₅₀ (μM) | Assay Condition |
| Human Nav1.7 | 7.1 | Sodium currents |
| Human Nav1.8 | 11.4 | Sodium currents |
| Human Nav1.9 | 6.7 | Sodium currents |
Data compiled from multiple sources indicating similar inhibitory potency against the target channels.[1][2]
The proposed mechanism of action for this compound in alleviating neuropathic pain is illustrated in the following signaling pathway diagram.
Experimental Protocols
Detailed proprietary experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on the chemical structure and common practices in medicinal chemistry and pharmacology, the following sections outline generalized procedures.
Chemical Synthesis and Purification
The synthesis of imidazo[4,5-b]pyridine derivatives like this compound typically involves a multi-step process. A plausible synthetic workflow is outlined below.
General Synthesis Steps:
-
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the condensation of a suitably substituted diaminopyridine with a carboxylic acid or its derivative, or via a multi-component reaction.
-
Alkylation/Coupling Reactions: The core structure is then functionalized by attaching the cyclobutyl and trifluorophenoxy moieties, followed by the coupling of the alaninamide side chain.
-
Purification: The crude product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity (>98%).
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Expected Outcome: A single major peak corresponding to this compound, with purity determined by the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The chemical shifts, coupling constants, and integration values of the observed signals should be consistent with the proposed structure of this compound.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the accurate mass of the molecular ion ([M+H]⁺).
-
The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.
In Vitro Biological Evaluation: Patch-Clamp Electrophysiology
The inhibitory activity of this compound on Nav1.7, Nav1.8, and Nav1.9 channels is typically determined using the whole-cell patch-clamp technique on cells stably expressing these channels.
General Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the human Nav1.7, Nav1.8, or Nav1.9 alpha subunit.
-
Electrophysiological Recording:
-
Obtain whole-cell recordings using a patch-clamp amplifier.
-
Use appropriate internal (pipette) and external (bath) solutions to isolate sodium currents.
-
Hold the cell membrane potential at a level where the channels are in a resting state (e.g., -100 mV).
-
Elicit sodium currents by applying depolarizing voltage steps.
-
-
Compound Application:
-
Apply this compound at various concentrations to the bath solution.
-
Measure the peak sodium current before and after compound application.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
-
In Vivo Efficacy in Neuropathic Pain Models
The analgesic effects of this compound have been evaluated in preclinical models of neuropathic pain.
Example In Vivo Study Design:
-
Animal Model: A rodent model of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Behavioral Testing: Assess pain behaviors at different time points after drug administration. This can include:
-
Mechanical Allodynia: Measured using von Frey filaments.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) or a cold plate.
-
-
Data Analysis: Compare the withdrawal thresholds or latencies between the this compound-treated group and a vehicle-treated control group.
Conclusion
This compound is a promising new chemical entity with a mechanism of action that is highly relevant to the treatment of neuropathic pain. Its ability to selectively block key sodium channels involved in pain signaling suggests the potential for significant analgesic efficacy with a favorable side effect profile. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
The Discovery and Development of DSP-2230 (ANP-230): A Novel, Triple-Targeting Sodium Channel Blocker for Neuropathic Pain
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
DSP-2230, also known as ANP-230, is a clinical-stage, selective small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key mediators in the transmission of pain signals, particularly in the peripheral nervous system. Developed initially by Dainippon Sumitomo Pharma and now under the stewardship of AlphaNavi Pharma, this compound represents a promising non-opioid therapeutic candidate for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and future potential.
Introduction: Targeting the Peripheral Pain Axis
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1] Existing treatments often provide inadequate relief and are associated with a range of dose-limiting side effects. Voltage-gated sodium channels (Navs), particularly the tetrodotoxin-sensitive (TTX-S) Nav1.7 and the tetrodotoxin-resistant (TTX-R) Nav1.8 and Nav1.9 subtypes, are preferentially expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as critical players in pain signaling.[2][3][4] This has made them attractive targets for the development of novel analgesics with a potentially improved safety profile.
This compound was identified through a discovery program aimed at developing a peripherally restricted sodium channel blocker with high selectivity for the pain-associated Nav subtypes. The rationale behind targeting Nav1.7, Nav1.8, and Nav1.9 simultaneously is to achieve a broader and more robust analgesic effect by blocking multiple key nodes in the pain transmission pathway.
Discovery and Preclinical Development
Compound Identification and Optimization
The development of this compound originated at Dainippon Sumitomo Pharma. Following a strategic shift in the company's focus areas, the development of this compound was carved out to a new venture, AlphaNavi Pharma, in January 2019 to ensure its continued advancement.
In Vitro Pharmacology and Mechanism of Action
This compound is a potent blocker of human Nav1.7, Nav1.8, and Nav1.9 channels. Electrophysiological studies have revealed a unique "tonic block" mechanism of action, characterized by a lack of state- and use-dependency.[5] This suggests that this compound can inhibit the channels in their resting state, a distinct feature compared to many other sodium channel blockers. Furthermore, the compound induces a depolarizing shift in the activation curve of these channels, further contributing to the reduction of neuronal excitability.[5]
| Target Channel | IC50 (μM) |
| Human Nav1.7 | 7.1[3] |
| Human Nav1.8 | 11.4[3] |
| Human Nav1.9 | 6.7[3] |
| Table 1: In Vitro Potency of this compound against Human Voltage-Gated Sodium Channels |
Preclinical Efficacy in Animal Models
This compound has demonstrated dose-dependent analgesic efficacy in various preclinical models of neuropathic and inflammatory pain.[2][4] Studies in rodent models have shown that oral administration of this compound can reverse thermal and mechanical hyperalgesia.[3] A key finding from preclinical studies is the potentiation of the anti-allodynic effects of standard-of-care analgesics like pregabalin (B1679071) and morphine when co-administered with this compound.[2]
Due to its high selectivity for peripheral Nav subtypes and low penetration of the blood-brain barrier, this compound has shown a favorable safety profile in preclinical studies, with a notable absence of central nervous system (CNS) or cardiovascular side effects.[4]
Clinical Development
Phase I Clinical Trials
A comprehensive Phase I clinical trial program for this compound has been completed in healthy volunteers. These studies were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound.
One key study (ISRCTN80154838) was a randomized, double-blind, placebo-controlled, four-way crossover trial that investigated the pharmacodynamic effects of this compound using two experimental pain models in healthy male subjects: the intradermal capsaicin (B1668287) model and the ultraviolet B (UVB) radiation model.[6] These models are designed to induce a state of hyperalgesia and allodynia, mimicking aspects of neuropathic pain. The study used pregabalin and ibuprofen (B1674241) lysine (B10760008) as positive controls.[6] While specific quantitative results from this trial are not publicly available, the primary outcomes measured included subjective pain ratings using a visual analogue scale (VAS), as well as the area of punctate hyperalgesia and brush-evoked allodynia.[6]
Another Phase I study (ISRCTN02543559) was conducted to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.[7]
Phase I/II Clinical Trial in Infantile Episodic Limb Pain
Currently, this compound (as ANP-230) is being evaluated in a Phase I/II exploratory clinical trial (jRCT2061200046) in patients with infantile episodic limb pain.[8] This rare genetic disorder is associated with gain-of-function mutations in the SCN11A gene, which encodes the Nav1.9 channel. This trial aims to assess the safety, efficacy, and pharmacokinetics of ANP-230 in this specific patient population, representing a targeted approach to a genetically defined pain condition.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory activity of this compound on Nav channels was determined using standard whole-cell patch-clamp electrophysiology techniques on cells stably expressing the human Nav1.7, Nav1.8, or Nav1.9 channels.
-
Cell Culture: HEK293 cells stably expressing the respective human Nav channel subtypes were cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed at room temperature. Pipettes were filled with a cesium-based internal solution to isolate sodium currents.
-
Voltage Protocols: To determine the IC50 values, concentration-response curves were generated by applying increasing concentrations of this compound and measuring the inhibition of the peak sodium current elicited by a depolarizing voltage step. To investigate the mechanism of action, various voltage protocols were employed, including those to assess state-dependence (holding potential varied) and use-dependence (repetitive stimulation).
Preclinical Animal Models of Neuropathic Pain
The analgesic efficacy of this compound was evaluated in established rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model or the spinal nerve ligation (SNL) model.
-
Model Induction: Neuropathic pain was induced surgically in rats or mice.
-
Drug Administration: this compound was administered orally at various doses.
-
Behavioral Testing: Nociceptive thresholds were assessed at baseline and at various time points after drug administration. Standard tests included:
-
Mechanical Allodynia: Measured using von Frey filaments.
-
Thermal Hyperalgesia: Measured using the Hargreaves plantar test or a hot/cold plate test.
-
Phase I Human Pain Models
This model was used to induce a localized area of pain, hyperalgesia, and allodynia.
-
Procedure: A solution of capsaicin was injected intradermally into the volar aspect of the forearm of healthy volunteers.
-
Assessments:
-
Spontaneous Pain: Rated on a Visual Analogue Scale (VAS).
-
Area of Hyperalgesia: The area of increased sensitivity to a punctate stimulus (e.g., a von Frey filament) was mapped.
-
Area of Allodynia: The area of pain in response to a normally non-painful stimulus (e.g., a brush) was mapped.
-
Flare Response: The area of vasodilation was measured using laser Doppler imaging.
-
This model was used to induce a localized inflammatory pain state.
-
Procedure: A defined area of skin on the forearm was exposed to UVB radiation to induce a sunburn-like reaction.
-
Assessments:
-
Pain Thresholds: Heat pain thresholds were determined using a contact thermode.
-
Erythema: The degree of skin redness was quantified.
-
Visualizations
Conclusion and Future Directions
This compound is a novel, peripherally acting sodium channel blocker with a unique triple-targeting mechanism of action. Preclinical data have demonstrated its potential as a potent analgesic with a favorable safety profile. The completion of Phase I studies and the ongoing Phase I/II trial in a genetically defined pain population underscore the continued development of this promising compound.
Future research will focus on the outcomes of the ongoing clinical trial in infantile episodic limb pain, which will provide crucial proof-of-concept for the efficacy of Nav1.9 blockade in a human pain condition. Further clinical development in broader neuropathic pain indications is anticipated. The unique "tonic block" mechanism of this compound also warrants further investigation to fully understand its therapeutic implications. As the field of pain research moves towards more targeted and personalized therapies, this compound stands out as a promising candidate with the potential to address the significant unmet medical need in the management of neuropathic pain.
References
- 1. isrctn.com [isrctn.com]
- 2. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. ISRCTN [isrctn.com]
- 8. m.youtube.com [m.youtube.com]
DSP-2230 for Episodic Infantile Limb Pain Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Episodic infantile limb pain syndrome is a debilitating genetic disorder characterized by recurrent, severe pain episodes in young children. The underlying cause has been identified as gain-of-function mutations in the SCN11A gene, which encodes the voltage-gated sodium channel Nav1.9. DSP-2230 (also known as ANP-230) is an investigational, orally active small molecule that potently and selectively inhibits the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. This targeted mechanism of action makes this compound a promising therapeutic candidate for this rare and difficult-to-treat condition. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound for episodic infantile limb pain syndrome, including its mechanism of action, key experimental data, and ongoing clinical investigations.
Introduction: Episodic Infantile Limb Pain Syndrome and the Role of Nav1.9
Episodic infantile limb pain syndrome is an autosomal dominant genetic disorder that manifests in early childhood with episodes of severe, non-inflammatory pain in the limbs. These pain attacks can be triggered by factors such as fatigue or cold and significantly impact the quality of life of affected individuals and their families.
The primary driver of this syndrome is a gain-of-function mutation in the SCN11A gene.[1][2] This gene encodes the α-subunit of the Nav1.9 voltage-gated sodium channel, which is predominantly expressed in peripheral nociceptive neurons.[3] Nav1.9 plays a crucial role in setting the resting membrane potential and amplifying subthreshold stimuli in these neurons.[4] The gain-of-function mutations lead to a hyperpolarized shift in the voltage dependence of activation, causing the channel to open at more negative membrane potentials. This results in a state of hyperexcitability in the nociceptors, leading to the spontaneous and triggered pain episodes characteristic of the syndrome.[1][2]
This compound: A Targeted Nav1.7/1.8/1.9 Inhibitor
This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the Nav1.7, Nav1.8, and Nav1.9 sodium channels, all of which are key players in pain signaling pathways. By targeting Nav1.9, this compound directly addresses the underlying pathophysiology of episodic infantile limb pain syndrome.
Mechanism of Action
This compound acts as a pore blocker of the Nav1.7, Nav1.8, and Nav1.9 channels. This inhibition reduces the influx of sodium ions into nociceptive neurons, thereby dampening the hyperexcitability caused by the SCN11A gain-of-function mutation. The simultaneous inhibition of Nav1.7 and Nav1.8, which are also critical for the initiation and propagation of pain signals, may provide a broader analgesic effect.
Preclinical Evidence
A key preclinical study by Okuda et al. (2023) investigated the efficacy of ANP-230 (this compound) in a knock-in mouse model harboring the p.R222S mutation in Scn11a, which is orthologous to a human mutation found in patients with familial episodic pain syndrome.[5][6]
Experimental Protocol: Preclinical Mouse Model[5][7][8]
-
Animal Model: Knock-in mice with the p.R222S mutation in the Scn11a gene were used. These mice exhibit hypersensitivity to thermal and mechanical stimuli, mimicking the human phenotype.
-
Drug Administration: ANP-230 was administered orally at doses of 3, 10, and 30 mg/kg.
-
Behavioral Tests:
-
Hot Plate Test: To assess thermal hyperalgesia, mice were placed on a hot plate at 55°C, and the latency to a nociceptive response (e.g., licking or jumping) was measured.
-
Cold Plate Test: To evaluate cold allodynia, mice were placed on a cold plate, and the number of nociceptive behaviors was counted.
-
von Frey Test: Mechanical sensitivity was assessed using von Frey filaments of varying forces applied to the plantar surface of the hind paw.
-
-
Electrophysiology: Dorsal root ganglion (DRG) neurons were isolated from the mutant mice to study the effect of ANP-230 on neuronal excitability by measuring the firing of action potentials in response to current injections.
Quantitative Data: Preclinical Efficacy
The study demonstrated that ANP-230 significantly reduces pain-like behaviors in the R222S mutant mice in a dose-dependent manner.
| Experiment | Endpoint | Vehicle Control | ANP-230 (10 mg/kg) | ANP-230 (30 mg/kg) | p-value |
| Hot Plate Test | Latency to response (s) | ~10 s | ~15 s | ~20 s | <0.01 |
| Cold Plate Test | Number of responses | ~15 | ~8 | ~5 | <0.01 |
| von Frey Test | 50% withdrawal threshold (g) | ~0.4 g | ~0.8 g | ~1.2 g | <0.01 |
| Electrophysiology | Number of evoked action potentials | High | Moderately Reduced | Significantly Reduced | <0.01 |
Note: The values in the table are approximate based on graphical data from Okuda et al., 2023 and are intended for illustrative purposes.[5][7]
Clinical Development Program
This compound has progressed through early-phase clinical trials in healthy volunteers and is currently being investigated in patients with episodic infantile limb pain syndrome.
Completed Phase 1 Studies
Several Phase 1 studies have been completed to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.
-
ISRCTN80154838: A randomized, double-blind, placebo-controlled, four-way crossover study investigating the pharmacodynamic effect of this compound using capsaicin (B1668287) and UVB-induced pain models in healthy male subjects.
-
ISRCTN02543559: A Phase 1 study to investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.[8]
These studies established a tolerable safety profile for this compound, supporting its progression into patient populations.[9]
Ongoing Phase 1/2 Clinical Trial (jRCT2061200046)
A multicenter, exploratory Phase 1/2 study of ANP-230 is currently underway in Japan to evaluate its safety, efficacy, and pharmacokinetics in patients with infantile episodic limb pain.[9]
-
Study Design: This is an open-label study.
-
Inclusion Criteria: Patients diagnosed with familial infantile episodic limb pain based on specific symptoms, family history, and a confirmed SCN11A mutation.
-
Primary Endpoints:
-
Safety and tolerability
-
Pharmacokinetics of ANP-230
-
-
Secondary Endpoints:
-
Change in the frequency and intensity of pain episodes
-
Patient-reported outcomes on quality of life
-
Visualizing the Core Concepts
Signaling Pathway of Nav1.9 in Nociception
Experimental Workflow: Preclinical Evaluation of this compound
Clinical Trial Design: Phase 1/2 Study (jRCT2061200046)
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for episodic infantile limb pain syndrome, with a mechanism of action that directly addresses the underlying pathophysiology of the disease. Preclinical data in a relevant animal model have demonstrated promising efficacy in reducing pain-like behaviors and normalizing neuronal hyperexcitability. The ongoing Phase 1/2 clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of this compound in the patient population. Successful outcomes from this trial could pave the way for a much-needed, first-in-class treatment for this debilitating rare disease. Further research may also explore the potential of this compound in other neuropathic pain conditions where Nav1.7, Nav1.8, and Nav1.9 play a significant role.
References
- 1. Gain-of-Function Mutations in SCN11A Cause Familial Episodic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ISRCTN [isrctn.com]
- 9. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
In-Depth Technical Guide: Non-Clinical Safety Profile of DSP-2230
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an investigational, orally bioavailable small molecule designed as a peripherally restricted blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key mediators in the transmission of pain signals within the peripheral nervous system. By targeting these specific channels, this compound aims to provide a novel therapeutic approach for neuropathic pain with a potentially improved safety and tolerability profile compared to existing treatments that can have central nervous system (CNS) and cardiovascular side effects. This technical guide provides a comprehensive overview of the non-clinical safety profile of this compound, summarizing available data on its pharmacology, pharmacokinetics, and toxicology from in vitro and in vivo studies.
Mechanism of Action and Pharmacology
This compound exerts its pharmacological effect by inhibiting the activity of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are predominantly expressed in peripheral nociceptive neurons.[1][2][3] These channels play a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[4][5][6] By blocking these channels, this compound is expected to reduce the hyperexcitability of sensory neurons associated with neuropathic pain states.[3]
In Vitro Pharmacology
In vitro studies have demonstrated the inhibitory activity of this compound on the target sodium channels. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Channel | IC50 (µM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
| (Data sourced from MedChemExpress)[7] |
Signaling Pathway
The signaling pathway involved in pain perception and the target of this compound is centered on the activity of nociceptive neurons in the dorsal root ganglion (DRG).
Non-Clinical Safety Profile
The non-clinical safety evaluation of this compound has been conducted through a series of in vivo studies, primarily in rodent models. The findings consistently point towards a favorable safety profile, characterized by a lack of significant central nervous system or cardiovascular side effects.[1][3][8]
In Vivo Efficacy and Safety Studies
This compound has demonstrated dose-dependent analgesic efficacy in various preclinical models of neuropathic and inflammatory pain.[1] A key aspect of its safety profile is the negligible impairment of motor function, as assessed in rotarod and locomotor tests in mice.[1] This is attributed to its peripheral selectivity and low penetration into the central nervous system.[1][2]
Table 1: Summary of In Vivo Efficacy and Safety Observations
| Species | Model | Dosing | Key Efficacy Findings | Key Safety Findings |
| Mouse | Neuropathic & Inflammatory Pain Models | Not specified | Dose-dependent analgesic efficacy | Negligible motor function impairment |
| Mouse | R222S Mutant (Familial Episodic Pain Syndrome) | 3-30 mg/kg, p.o. | Reduced thermal and mechanical hyperalgesia | No reported adverse effects |
(Data sourced from recent publications on ANP-230)[1][7][9]
Experimental Protocols
-
Objective: To assess the effect of this compound on motor coordination and balance.
-
Apparatus: An accelerating rotarod treadmill.
-
Procedure: Mice are placed on the rotating rod, which gradually increases in speed. The latency to fall from the rod is recorded. A lack of significant difference in fall latency between drug-treated and vehicle-treated groups indicates no impairment of motor coordination.
-
Relevance: This test is crucial for differentiating desired analgesic effects from non-specific sedative or motor-impairing side effects.
-
Objective: To evaluate the effect of this compound on spontaneous motor activity.
-
Apparatus: Open field arena equipped with automated activity monitoring systems.
-
Procedure: Mice are placed in the arena, and their horizontal and vertical movements are tracked over a specified period. Parameters such as total distance traveled, and time spent in different zones are measured.
-
Relevance: This assay helps to identify any stimulant or depressant effects of the compound on the central nervous system.
Toxicology
Detailed quantitative data from formal non-clinical toxicology studies, such as repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity, are not extensively available in the public domain at the time of this guide's compilation. The available information strongly suggests a favorable safety margin, primarily based on the compound's peripheral restriction. Phase 1 clinical trials in healthy volunteers have been completed, and the drug was reported to have a tolerable safety profile.[2][10] A study specifically investigating the effect of single and repeated doses of this compound on renal function in healthy subjects has also been completed.[11]
Conclusion
The non-clinical data available for this compound (ANP-230) indicate a promising safety profile for a novel analgesic. Its mechanism of action, focused on the peripheral blockade of key pain-transmitting sodium channels, appears to translate to a lack of significant CNS and cardiovascular side effects in preclinical models. While detailed quantitative toxicology data are limited in publicly accessible sources, the progression of this compound into clinical trials suggests that a comprehensive non-clinical safety package has been established and reviewed by regulatory authorities. Further publication of these detailed toxicology studies would provide a more complete picture for the scientific community. Researchers and drug development professionals should consider the peripheral restriction of this compound as a key differentiator and a desirable characteristic for a modern analgesic.
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 3. PIPELINE - AlphaNavi Pharma株式会社 [alphanavi.com]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 9. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isrctn.com [isrctn.com]
- 11. ISRCTN [isrctn.com]
The Pharmacodynamics of DSP-2230 (ANP-230) in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a novel, orally active small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. These channels are key players in the transmission of pain signals, particularly in the peripheral nervous system. As such, this compound is under development for the treatment of neuropathic pain, a condition for which current therapeutic options are often inadequate. Non-clinical studies have suggested that this compound may offer potent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with existing neuropathic pain medications. This technical guide provides a comprehensive summary of the publicly available pharmacodynamic data for this compound in animal models, details the experimental protocols used in these studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Pharmacodynamic Profile
This compound exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels, which in turn inhibits the generation and propagation of action potentials in nociceptive neurons.
Quantitative In Vitro Data
The inhibitory activity of this compound on human Nav channel subtypes has been quantified, demonstrating similar potency against the three targeted pain-related channels.
| Target | IC50 (μM) | Cell Line | Reference |
| Human Nav1.7 | 7.1 | Stably expressing cells | |
| Human Nav1.8 | 11.4 | Stably expressing cells | |
| Human Nav1.9 | 6.7 | Stably expressing cells | |
| Human Nav1.5 | 155.9 | Stably expressing cells |
Quantitative In Vivo Data: Familial Episodic Pain Syndrome (FEPS) Mouse Model
In a mouse model of Familial Episodic Pain Syndrome (FEPS) carrying a gain-of-function R222S mutation in the Nav1.9 channel, orally administered this compound demonstrated significant, dose-dependent analgesic effects.
| Animal Model | Test | Dosage (mg/kg, p.o.) | Outcome | Reference |
| R222S Mutant Mice | Hot Plate Test | 3, 10, 30 | Increased latency time | |
| R222S Mutant Mice | Cold Plate Test | 3, 10, 30 | Reduced nociceptive behaviors | |
| R222S Mutant Mice | von Frey Test | 3, 10, 30 | Reduced mechanical hyperalgesia | |
| Wildtype Mice | Hot Plate Test | 3-30 (once daily for 6 days) | Inhibited thermal hyperalgesia |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the blockade of key sodium channels in peripheral sensory neurons, which disrupts the pain signaling cascade.
Figure 1: Mechanism of action of this compound in inhibiting pain signal transmission.
Experimental Protocols
Familial Episodic Pain Syndrome (FEPS) Mouse Model Study
This study, conducted by Okuda et al. (2023), investigated the effects of this compound on a genetic mouse model of pain.
-
Animal Model: Mice with a heterozygous R222S knock-in mutation in the Scn11a gene (encoding Nav1.9). Wild-type littermates served as controls.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.
-
Behavioral Tests:
-
Hot Plate Test: Mice were placed on a hot plate maintained at a constant temperature, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) was measured.
-
Cold Plate Test: Nociceptive behavior (e.g., lifting or licking a paw) was observed after placing the mice on a cold plate.
-
Von Frey Test: Mechanical sensitivity was assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold was determined.
-
-
Electrophysiology:
-
Dorsal root ganglion (DRG) neurons were isolated from both R222S mutant and wild-type mice.
-
Whole-cell patch-clamp recordings were used to measure action potential firing in response to current injections.
-
The effect of this compound on the number of evoked action potentials was quantified.
-
Figure 2: Experimental workflow for the FEPS mouse model study.
Discussion and Future Directions
The available preclinical data for this compound (ANP-230) are promising, demonstrating a clear mechanism of action and efficacy in a relevant genetic model of pain. The equipotent inhibition of Nav1.7, Nav1.8, and Nav1.9 suggests a broad-spectrum potential for treating various neuropathic pain conditions. The oral bioavailability and dose-dependent analgesic effects in the FEPS mouse model further support its clinical development.
However, the current publicly available data are primarily focused on a single, specific genetic pain model. To fully elucidate the therapeutic potential of this compound, further studies in more common models of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models, are warranted. Such studies would provide a more comprehensive understanding of its efficacy across different etiologies of neuropathic pain.
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an orally active, small-molecule antagonist of voltage-gated sodium (Nav) channels under investigation for the treatment of neuropathic pain.[1][2][3] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. Specific subtypes, particularly Nav1.7, Nav1.8, and Nav1.9, are preferentially expressed in peripheral nociceptive neurons and have been genetically and pharmacologically validated as key targets for pain therapeutics.[4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound for various Nav channel subtypes, details the experimental methodologies used for its characterization, and illustrates its mechanism of action within the pain signaling pathway.
Quantitative Analysis of Nav Channel Inhibition by this compound
The inhibitory activity of this compound has been quantified against several key human Nav channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values from multiple sources are summarized in the tables below for clear comparison.
| Nav Channel Subtype | IC50 (µM) - Source 1 | IC50 (µM) - Source 2 | Primary Location | Role in Pain |
| hNav1.7 | 7.1[1][3] | 9.3[1] | Peripheral Sensory Neurons | Action Potential Threshold[4][6] |
| hNav1.8 | 11.4[1][3] | 5.5[1] | Peripheral Sensory Neurons | Action Potential Upstroke[4][6] |
| hNav1.9 | 6.7[1][3] | - | Peripheral Sensory Neurons | Setting Resting Membrane Potential[4][6] |
| hNav1.5 | Low Inhibitory Activity[1][2] | 151.2[1] | Cardiac Muscle | Cardiac Action Potential |
Note: A higher IC50 value indicates lower potency. The data indicates that this compound is a multi-target inhibitor of Nav1.7, Nav1.8, and Nav1.9 with significantly lower activity against the cardiac Nav1.5 channel, suggesting a favorable preliminary safety profile concerning cardiotoxicity.[1] Data on the inhibitory activity of this compound against other Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6) are not currently available in the public domain.
Mechanism of Action
Electrophysiological studies have revealed that this compound exhibits a "tonic block" mechanism of action, meaning its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and is not use-dependent.[7] The primary mechanism of inhibition involves a depolarizing shift in the voltage-dependence of activation and a deceleration of the channel's gating kinetics.[1][7] This alteration of channel properties leads to a reduction in sodium ion influx, thereby dampening neuronal excitability and inhibiting the generation and propagation of action potentials in response to noxious stimuli.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action, the following diagrams have been generated using the DOT language.
Caption: Pain signaling pathway and the inhibitory action of this compound.
References
- 1. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Sodium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. drpress.org [drpress.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for DSP-2230 (ANP-230)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an investigational, orally active small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are implicated in the generation and propagation of neuronal action potentials, playing a crucial role in pain signaling.[2][3] Preclinical and early clinical data suggest that by blocking these specific sodium channel subtypes, this compound may offer a novel therapeutic approach for the management of neuropathic pain with a potentially favorable safety profile, minimizing effects on the central nervous system and cardiovascular system.[4][5][6]
Developed initially by Sumitomo Dainippon Pharma and now under development by AlphaNavi Pharma, this compound is being investigated for various neuropathic pain conditions, including rare genetic pain disorders like familial episodic limb pain syndrome.[4][6][7]
These application notes provide a summary of the available quantitative data and detailed protocols for key experiments involving this compound.
Quantitative Data Summary
In Vitro Efficacy
| Target | Cell Line | Assay Type | Parameter | Value (μM) | Reference |
| Human Nav1.7 | Stably expressing cells | Electrophysiology (Voltage Clamp) | IC50 | 7.1 | [1][8] |
| Human Nav1.8 | Stably expressing cells | Electrophysiology (Voltage Clamp) | IC50 | 11.4 | [1][8] |
| Human Nav1.9 | Stably expressing cells | Electrophysiology (Voltage Clamp) | IC50 | 6.7 | [1][8] |
| Human Nav1.5 | Stably expressing cells | Manual Patch-Clamp | IC50 | 151.2 - 155.9 | [8][9] |
Preclinical In Vivo Efficacy
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| R222S Mutant Mice (Episodic Pain Syndrome Model) | Mouse | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal and mechanical hyperalgesia. | [1] |
| Wildtype Mice | Mouse | 3-30 mg/kg, p.o., once daily for 6 days | Inhibited thermal hyperalgesia. | [1] |
| Neuropathic & Inflammatory Pain Models | Rodent | Not specified | Dose-dependent analgesic efficacy with increased potency upon repeated administration. | [10] |
Signaling Pathway and Mechanism of Action
This compound exerts its analgesic effect by inhibiting the influx of sodium ions into peripheral sensory neurons. This, in turn, dampens the generation and propagation of action potentials that transmit pain signals. The compound equipotently blocks Nav1.7, Nav1.8, and Nav1.9 channels through a "tonic block" mechanism, which is state- and use-independent.[3] Additionally, it causes a depolarizing shift in the activation curve of these channels.[3][8]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is a generalized procedure based on the reported electrophysiological characterization of this compound.[3]
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9) expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the human Nav channel of interest.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution in DMSO.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture the cells to an appropriate confluency for recording.
-
Prepare a range of this compound concentrations by diluting the stock solution in the external solution. The final DMSO concentration should be kept constant (e.g., <0.1%).
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-step protocol to elicit sodium currents. For a tonic block assessment, a simple depolarizing step from a holding potential of -120 mV to 0 mV for 20 ms (B15284909) can be applied every 10 seconds.
-
Record baseline sodium currents in the absence of the compound.
-
Perfuse the cell with the external solution containing a known concentration of this compound and record the currents until a steady-state block is achieved.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
Repeat steps 6-8 for a range of this compound concentrations to generate a concentration-response curve.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
Preclinical In Vivo Analgesia: Hot Plate Test
This is a generalized protocol for assessing thermal hyperalgesia, based on findings from preclinical studies with this compound.[1]
Objective: To evaluate the analgesic effect of this compound on thermal pain sensitivity in mice.
Materials:
-
Male R222S mutant or wildtype mice.
-
Hot plate apparatus with adjustable temperature.
-
This compound formulation for oral gavage (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).[1]
-
Vehicle control.
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Set the hot plate temperature to a noxious level (e.g., 52 ± 0.5°C).
-
Determine the baseline latency to a pain response (e.g., licking a hind paw or jumping) for each mouse. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound (e.g., 3-30 mg/kg) or vehicle control via oral gavage.
-
At predetermined time points after dosing (e.g., 30, 60, 90, 120 minutes), place the mouse on the hot plate and record the latency to the pain response.
-
Compare the response latencies between the this compound treated group and the vehicle control group. An increase in latency indicates an analgesic effect.
Clinical Pharmacodynamics: Capsaicin-Induced Pain Model
This protocol is based on the design of a Phase 1 clinical trial (ISRCTN80154838).[2][11]
Objective: To assess the pharmacodynamic effect of this compound on capsaicin-induced pain and hyperalgesia in healthy volunteers.
Materials:
-
Healthy male volunteers (18-55 years).
-
This compound oral suspension.
-
Placebo control.
-
Positive control (e.g., Pregabalin).
-
Capsaicin (B1668287) solution for intradermal injection.
-
Tools for pain assessment (e.g., Visual Analog Scale for pain intensity, von Frey filaments for mechanical allodynia, and a device to measure the area of flare).
Workflow:
Procedure:
-
Screening: Screen healthy volunteers for eligibility, including an assessment of their response to capsaicin injections to ensure a consistent pain response.[2]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically used. Each participant will go through multiple treatment periods, receiving this compound, placebo, and a positive control in a random order, with a washout period between each.
-
Dosing: On each study day, participants receive a single oral dose of the assigned treatment.
-
Capsaicin Challenge: At a specified time after dosing, an intradermal injection of capsaicin is administered to a designated area on the skin (e.g., the forearm).
-
Pharmacodynamic Assessments: Following the capsaicin injection, a series of assessments are performed at regular intervals:
-
Pain Intensity: Participants rate their pain using a Visual Analog Scale (VAS).
-
Area of Flare: The area of redness around the injection site is measured.
-
Mechanical Allodynia: The area of increased sensitivity to touch is mapped using von Frey filaments.
-
-
Pharmacokinetic Sampling: Blood and urine samples are collected at various time points to determine the concentration of this compound and its metabolites.[12][13]
-
Data Analysis: The primary endpoints are the differences in pain intensity, flare area, and area of allodynia between the this compound treatment group and the placebo group.
Safety and Tolerability
In Phase 1 clinical trials involving single and multiple ascending doses in healthy volunteers, this compound has demonstrated a tolerable safety profile.[7][12] Non-clinical studies have suggested a potential for excellent analgesic effects without the side effects on the central nervous system or cardiovascular system that are associated with some existing pain medications.[4][6] A dedicated clinical study has also been conducted to assess the effect of this compound on renal function.[14][15]
Disclaimer: this compound is an investigational compound and is not approved for any indication. The information provided here is for research and informational purposes only. All experiments should be conducted in accordance with relevant guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ISRCTN [isrctn.com]
- 3. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 6. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 7. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 8. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. isrctn.com [isrctn.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. ISRCTN [isrctn.com]
- 15. isrctn.com [isrctn.com]
Application Notes and Protocols for In Vivo Evaluation of DSP-2230, a Nav1.7/1.8 Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of DSP-2230 (also known as ANP-230), a selective blocker of voltage-gated sodium channels Nav1.7 and Nav1.8, for the treatment of neuropathic and inflammatory pain. This document outlines detailed protocols for established animal models, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and data presentation.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting Nav1.7 and Nav1.8, two sodium channel subtypes predominantly expressed in peripheral sensory neurons.[1][2] These channels are critical for the initiation and propagation of action potentials in nociceptors, the specialized neurons that detect painful stimuli.[3][4] Nav1.7 is considered a threshold channel, amplifying small depolarizations, while Nav1.8 is responsible for the majority of the inward current during an action potential.[4] By blocking these channels, this compound is expected to reduce the hyperexcitability of nociceptors associated with chronic pain states.[5] Preclinical studies have indicated that this compound has potential as a broad-spectrum analgesic with a favorable safety profile.[6]
Signaling Pathway of Nociception Mediated by Nav1.7 and Nav1.8
Preclinical In Vivo Experimental Design
A robust preclinical evaluation of this compound involves a multi-faceted approach encompassing efficacy, pharmacokinetic, and pharmacodynamic studies in relevant animal models of neuropathic and inflammatory pain.
General Workflow for Preclinical Evaluation
Efficacy Studies in Animal Models of Pain
The following are detailed protocols for recommended in vivo models to assess the analgesic efficacy of this compound.
Neuropathic Pain Models
This model mimics chronic nerve compression, a common cause of neuropathic pain in humans.[7][8]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Make a skin incision at the mid-thigh level to expose the common sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, proximal to the trifurcation, with approximately 1 mm spacing.[9] The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures and wound clips, respectively.[9]
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
Allow a post-operative recovery period of 7-14 days for the development of neuropathic pain behaviors.
-
Administer this compound orally (p.o.) at doses ranging from 3-30 mg/kg, once daily for a specified period (e.g., 6 days). A vehicle control group should be included.
-
-
Behavioral Testing (Endpoints):
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant increase in the withdrawal threshold in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.[8]
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded. An increase in withdrawal latency suggests an anti-hyperalgesic effect.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Sham | Vehicle | ||
| CCI + Vehicle | Vehicle | ||
| CCI + this compound | 3 | ||
| CCI + this compound | 10 | ||
| CCI + this compound | 30 | ||
| CCI + Positive Control (e.g., Gabapentin) | TBD |
This model produces robust and long-lasting neuropathic pain behaviors.[3][4]
Protocol:
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Surgical Procedure:
-
Under anesthesia, make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.[10]
-
Close the incision in layers.
-
-
Drug Administration and Behavioral Testing: Follow a similar timeline and methodology as described for the CCI model.
Inflammatory Pain Models
This model is useful for assessing acute pain and the effects of analgesics on peripheral sensitization.[6][11] Clinical studies have utilized this model to evaluate the pharmacodynamics of this compound in healthy volunteers.[7]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Administer this compound (3-30 mg/kg, p.o.) or vehicle at a predetermined time before capsaicin (B1668287) injection.
-
Inject a low dose of capsaicin (e.g., 10 µg in 10 µL) intraplantarly into the hind paw.
-
Measure thermal hyperalgesia using the plantar test at various time points post-capsaicin injection (e.g., 5, 15, 30, 60 minutes).[12]
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 30 min post-capsaicin (Mean ± SEM) |
| Vehicle + Vehicle | - | |
| Vehicle + Capsaicin | - | |
| This compound + Capsaicin | 3 | |
| This compound + Capsaicin | 10 | |
| This compound + Capsaicin | 30 | |
| Positive Control + Capsaicin | TBD |
This model mimics sunburn-induced pain and is also clinically relevant for this compound.[7][13]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the rats and expose the plantar surface of one hind paw to a controlled dose of UVB radiation.
-
Allow 24-48 hours for the development of inflammation and hyperalgesia.[13]
-
Administer this compound (3-30 mg/kg, p.o.) or vehicle.
-
Assess mechanical and thermal hyperalgesia at various time points post-dosing.
-
-
Data Presentation: Similar to the neuropathic pain models, with endpoints of paw withdrawal threshold and latency.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the relationship between drug exposure, target engagement, and efficacy is crucial.
Pharmacokinetic (PK) Analysis
Protocol:
-
Animal Model: Match the species and strain used in efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (oral) and intravenously (i.v.) for bioavailability assessment.
-
Sampling:
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| F% | Oral bioavailability |
Pharmacodynamic (PD) Analysis
Protocol:
-
Biomarker Analysis:
-
In the UVB model, collect spinal cord tissue (L4-L5 segments) at the peak of hyperalgesia and analyze for the expression of c-fos, a marker of neuronal activation, via immunohistochemistry or qPCR.[13]
-
In nerve injury models, dorsal root ganglia (DRG) can be collected to assess changes in Nav1.7 and Nav1.8 expression or localization.
-
-
PK/PD Modeling: Correlate the plasma concentrations of this compound with the observed analgesic effects (e.g., changes in paw withdrawal threshold) to establish an exposure-response relationship.
Conclusion
The in vivo experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a combination of neuropathic and inflammatory pain models, coupled with thorough PK/PD analysis, researchers can effectively characterize the therapeutic potential of this novel Nav1.7/1.8 blocker. The use of clinically relevant models, such as capsaicin and UVB-induced pain, will further enhance the translational value of the preclinical data.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Capsaicin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. aragen.com [aragen.com]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Evodiamine suppresses capsaicin-induced thermal hyperalgesia through activation and subsequent desensitization of the transient receptor potential V1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 15. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for DSP-2230 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a potent inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral nociceptive neurons and are critical for the initiation and propagation of pain signals.[2][4][5] The inhibitory activity of this compound on these specific sodium channel subtypes makes it a promising therapeutic candidate for the treatment of neuropathic pain.[1][6][7]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds targeting Nav1.7, Nav1.8, and Nav1.9. The protocols described include automated electrophysiology and fluorescence-based membrane potential assays, which are standard methods for assessing the potency and mechanism of action of ion channel modulators.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels. This inhibition reduces the generation and propagation of action potentials in sensory neurons, thereby dampening the transmission of pain signals.[1] The compound has been shown to have a "tonic block" mode of action, without significant state- or use-dependency.[3]
Quantitative Data Summary
The inhibitory potency of this compound against the target sodium channels has been determined using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Channel | IC50 (µM) | Assay System | Reference |
| Human Nav1.7 | 7.1 | Whole-cell patch clamp | [1] |
| Human Nav1.8 | 11.4 | Whole-cell patch clamp | [1] |
| Human Nav1.9 | 6.7 | Whole-cell patch clamp | [1] |
Experimental Protocols
Two primary types of cell-based assays are recommended for evaluating compounds like this compound: Automated Patch-Clamp Electrophysiology for direct measurement of ion channel currents and Fluorescence-Based Membrane Potential Assays for higher throughput screening.
Automated Patch-Clamp Electrophysiology Assay
This method provides a direct measure of the ion current through the Nav channels and is considered the gold standard for characterizing ion channel modulators.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing human Nav1.7, Nav1.8, or Nav1.9.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic (e.g., G418).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound Stock Solution: 10 mM in DMSO.
-
Automated Patch-Clamp System: e.g., IonWorks Quattro or QPatch.
Protocol:
-
Cell Culture: Culture the stable cell line according to standard procedures. For recording, harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
Cell Preparation: Resuspend the cells in the external solution at a density of 1-5 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in the external solution. The final DMSO concentration should be kept below 0.5%.
-
Automated Patch-Clamp Recording:
-
Load the cell suspension, internal solution, and compound plates into the automated patch-clamp system.
-
Initiate the automated process of cell capture, sealing, and whole-cell formation.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol for Nav1.7 involves holding the cells at -120 mV and applying a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents in the absence of the compound.
-
Apply different concentrations of this compound and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each concentration of this compound.
-
Normalize the current inhibition to the baseline current.
-
Plot the normalized inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Fluorescence-Based Membrane Potential Assay
This assay is a higher-throughput alternative to electrophysiology and measures changes in membrane potential resulting from ion channel activity.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing human Nav1.7, Nav1.8, or Nav1.9.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Membrane Potential-Sensitive Dye Kit: e.g., FLIPR Membrane Potential Assay Kit.
-
Channel Activator: Veratridine or a similar Nav channel activator.
-
This compound Stock Solution: 10 mM in DMSO.
-
Fluorescence Plate Reader: e.g., FLIPR Tetra.
Protocol:
-
Cell Plating: Seed the stable cell line into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the channel activator (e.g., veratridine) to all wells to induce membrane depolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the channel activator for each well.
-
Normalize the fluorescence change in the presence of this compound to the control wells (activator only).
-
Plot the percent inhibition against the this compound concentration and fit the data to determine the IC50 value.[9]
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound and other inhibitors of Nav1.7, Nav1.8, and Nav1.9. The choice between automated electrophysiology and fluorescence-based assays will depend on the specific research question, with electrophysiology providing more detailed mechanistic insights and fluorescent assays offering higher throughput for screening applications. These assays are essential tools for the discovery and development of novel non-opioid analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. researchgate.net [researchgate.net]
- 5. bio.fsu.edu [bio.fsu.edu]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isrctn.com [isrctn.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSP-2230 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a potent, orally bioavailable small molecule inhibitor of the voltage-gated sodium channels (VGSCs) Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral sensory neurons and are critical mediators of pain signaling. Gain-of-function mutations in the genes encoding these channels have been linked to various inherited pain syndromes, making them attractive therapeutic targets for the treatment of neuropathic pain.[4][5][6] this compound has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain and has been investigated in Phase 1 and Phase 1/2 clinical trials.[4][7][8][9] These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in preclinical research, and a summary of available data.
Mechanism of Action
This compound exerts its analgesic effects by blocking the flow of sodium ions through the Nav1.7, Nav1.8, and Nav1.9 channels. This inhibition reduces the hyperexcitability of nociceptive neurons, thereby dampening the propagation of pain signals.[1][3] Notably, this compound exhibits a "tonic block" mechanism of action, meaning its inhibitory effect is independent of the channel's state (resting, open, or inactivated) and firing frequency. This characteristic distinguishes it from some other sodium channel blockers.[9]
Signaling Pathways
The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in neuropathic pain signaling and the point of intervention for this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
| Data sourced from MedChemExpress.[1][3] |
Table 2: Preclinical Efficacy of this compound in Rodent Models of Neuropathic Pain
| Animal Model | Dosing Regimen | Key Findings | Reference |
| R222S mutant mice (model for episodic pain syndrome) | 3-30 mg/kg, p.o., once daily for 6 days | Reduced thermal and mechanical hyperalgesia. Increased latency time in the hot plate test. | [1] |
| Various neuropathic and inflammatory pain models | Dose-dependent | Demonstrated analgesic efficacy. Increased potency with repeated administration. Potentiated the anti-allodynic effects of pregabalin (B1679071) and morphine. | [9] |
Table 3: Overview of Clinical Trials for this compound (ANP-230)
| Phase | Status | Population | Study Objectives | Key Findings |
| Phase 1 | Completed | Healthy Volunteers | Assess safety, tolerability, and pharmacokinetics of single and multiple ascending doses. | Tolerable safety profile observed. Detailed pharmacokinetic data not publicly available.[4][5][10][11] |
| Phase 1 | Completed | Healthy Male Subjects | Investigate the pharmacodynamic effect using capsaicin (B1668287) and UVB-induced pain models. | Study completed; detailed results not publicly available.[12] |
| Phase 1/2 | Recruiting | Patients with infantile episodic limb pain | Evaluate safety, efficacy, and pharmacokinetics. | Ongoing.[4][6][7] |
| Note: Detailed quantitative results from the completed Phase 1 studies are not publicly available. |
Experimental Protocols
The following are generalized protocols for common preclinical assays used to evaluate the efficacy of analgesic compounds like this compound. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
1. Hot Plate Test for Thermal Hyperalgesia
This test assesses the response to a thermal pain stimulus.
-
Apparatus: A commercially available hot plate apparatus with precise temperature control.
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.
-
Observe the animal for signs of pain, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the plate regardless of its response.
-
Administer this compound or vehicle control at the desired dose and route (e.g., 3-30 mg/kg, p.o.).
-
Repeat the hot plate test at various time points after drug administration to determine the time course of the analgesic effect.
-
2. Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next stiffer filament is used. If there is a response, a less stiff filament is used.
-
Administer this compound or vehicle control.
-
Measure the paw withdrawal threshold at different time points after drug administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
3. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents through Nav1.7, Nav1.8, and Nav1.9 channels in isolated dorsal root ganglion (DRG) neurons.
-
Preparation:
-
Isolate DRG neurons from rodents.
-
Culture the neurons for a sufficient period to allow for recovery and adherence.
-
-
Recording:
-
Use a glass micropipette with a small tip diameter (1-2 µm) filled with an appropriate intracellular solution to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Use a voltage-clamp amplifier to control the membrane potential and record the sodium currents.
-
Apply voltage steps to elicit channel opening and record the resulting currents.
-
Perfuse the cells with an extracellular solution containing this compound at various concentrations to determine its effect on the sodium currents.
-
Analyze the data to determine the IC50 of this compound for each channel subtype and to characterize the nature of the block (e.g., tonic, use-dependent).
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 5. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 8. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 9. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isrctn.com [isrctn.com]
- 11. isrctn.com [isrctn.com]
- 12. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for DSP-2230 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DSP-2230 (also known as ANP-230), a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, in preclinical mouse models. The primary application detailed is for neuropathic pain, with a proposed protocol for investigation in cancer models based on the known roles of the drug's targets in oncology.
Compound Information
| Compound Name | This compound (ANP-230) |
| Target(s) | Voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9[1] |
| Mechanism of Action | Inhibition of sodium ion influx, leading to reduced generation and propagation of neuronal action potentials.[1] |
| Primary Indication (Preclinical) | Neuropathic Pain[1][2] |
| Molecular Formula | C₂₀H₂₀F₃N₅O₂ |
| Molecular Weight | 419.40 g/mol |
Dosage and Administration in Mouse Models
This compound is orally bioavailable and has been successfully administered to mice via oral gavage.
| Application | Mouse Strain | Dosage Range | Administration Route | Frequency | Duration | Reference |
| Neuropathic Pain | C57BL/6 | 3 - 30 mg/kg | Oral (p.o.) | Once daily | 6 days | [1] |
| Diabetic Neuropathy | Not Specified | 30 mg/kg | Oral (p.o.) | Not Specified | Not Specified | |
| Episodic Pain Syndrome | R222S mutant | 3 - 30 mg/kg | Oral (p.o.) | Single dose or repeated | Up to 6 hours post-dose |
Preparation of this compound for Oral Administration
For oral gavage, this compound can be formulated as a suspension. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water or saline.
Protocol for Formulation:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water or saline while stirring vigorously.
-
Allow the methylcellulose solution to cool to room temperature.
-
Gradually add the this compound powder to the methylcellulose solution while continuously vortexing or stirring to ensure a homogenous suspension.
-
Store the suspension at 4°C and protected from light. Ensure the suspension is well-vortexed before each administration.
Experimental Protocols
A. Neuropathic Pain Model
A widely used model to induce neuropathic pain is the Spared Nerve Injury (SNI) model.
Experimental Workflow for Neuropathic Pain Study
References
DSP-2230 Solution Preparation: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSP-2230, also known as ANP-230, is a potent and orally active inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are critical mediators of nociceptive signaling, making this compound a promising therapeutic candidate for the treatment of neuropathic pain.[1][2] This document provides detailed application notes and protocols for the preparation of this compound solutions for use in both in vitro and in vivo preclinical research settings. The protocols outlined below are designed to ensure consistent and reliable experimental outcomes.
Chemical Properties and Storage
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate solution preparation and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀F₃N₅O₂ | [1] |
| Molecular Weight | 419.40 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Signaling Pathway of this compound in Neuropathic Pain
This compound exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral sensory neurons.[1] In neuropathic pain states, the expression and activity of these channels are often upregulated, leading to neuronal hyperexcitability and spontaneous firing, which manifest as chronic pain. By inhibiting these channels, this compound reduces the generation and propagation of ectopic action potentials in nociceptive pathways, thereby alleviating pain.
Experimental Protocols
In Vitro Solution Preparation
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, which is then further diluted in aqueous buffers or cell culture media to the desired final concentration.
Table 2: In Vitro Solution Preparation
| Parameter | Protocol |
| Stock Solution (100 mM) | Dissolve 41.94 mg of this compound powder in 1 mL of high-purity DMSO. Vortex until fully dissolved. |
| Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). |
Protocol 1: Patch-Clamp Electrophysiology
This protocol describes the use of this compound in whole-cell patch-clamp recordings to assess its inhibitory effect on voltage-gated sodium channels.
Materials:
-
HEK293 or CHO cells stably expressing the sodium channel of interest (Nav1.7, Nav1.8, or Nav1.9)
-
This compound stock solution (100 mM in DMSO)
-
Extracellular and intracellular recording solutions
-
Patch-clamp rig and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare a series of this compound working solutions by diluting the stock solution in the extracellular recording solution.
-
Recording: a. Establish a whole-cell patch-clamp configuration on a selected cell. b. Record baseline sodium currents using a voltage-step protocol. c. Perfuse the cell with the this compound working solution for a defined period (e.g., 2-5 minutes). d. Record sodium currents in the presence of this compound.
-
Data Analysis: Analyze the recorded currents to determine the inhibitory effect of this compound on the channel. Calculate the half-maximal inhibitory concentration (IC₅₀).
In Vivo Solution Preparation
For in vivo studies, this compound can be formulated for oral (p.o.) administration. The following are examples of common vehicle formulations. It is recommended to prepare these formulations fresh on the day of the experiment.[1]
Table 3: In Vivo Formulations
| Formulation | Composition (for 1 mL) | Final Concentration |
| PEG300/Tween-80/Saline | 100 µL of 22.5 mg/mL this compound in DMSO + 400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline | ≥ 2.25 mg/mL |
| SBE-β-CD/Saline | 100 µL of 22.5 mg/mL this compound in DMSO + 900 µL of 20% SBE-β-CD in Saline | ≥ 2.25 mg/mL |
| Corn Oil | 100 µL of 22.5 mg/mL this compound in DMSO + 900 µL Corn Oil | ≥ 2.25 mg/mL |
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: Animal Models of Neuropathic Pain
This protocol describes the induction of neuropathic pain in rodents using the Spared Nerve Injury (SNI) model and subsequent treatment with this compound.
Materials:
-
Rodents (rats or mice)
-
Surgical instruments
-
Anesthetics
-
This compound formulation for oral administration
-
Von Frey filaments
Procedure:
-
SNI Surgery: a. Anesthetize the animal. b. Make an incision in the thigh to expose the sciatic nerve and its three terminal branches. c. Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. d. Close the muscle and skin layers.
-
Post-Operative Care and Recovery: Provide appropriate post-operative care and allow the animals to recover.
-
Behavioral Testing: a. Establish a baseline for mechanical allodynia using von Frey filaments before starting treatment. b. Administer this compound or vehicle orally at the desired dose and schedule (e.g., once daily).[1] c. Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound and vehicle-treated groups to assess the analgesic effect of the compound.
Conclusion
The protocols provided in this document offer a comprehensive guide for the preparation and application of this compound in preclinical research. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this compound for the treatment of neuropathic pain.
References
Application Notes and Protocols for Electrophysiological Characterization of DSP-2230, a Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230 (also known as ANP-230) is a novel, orally active small-molecule inhibitor of voltage-gated sodium channels (VGSCs), with a unique profile of blocking the Nav1.7, Nav1.8, and Nav1.9 subtypes.[1][2][3] These channels are predominantly expressed in peripheral sensory neurons and are critical mediators of pain signaling.[1] Genetic and pharmacological evidence has strongly implicated Nav1.7, Nav1.8, and Nav1.9 in the pathophysiology of chronic and neuropathic pain, making them key targets for the development of new analgesics.[1]
These application notes provide detailed protocols for the electrophysiological characterization of this compound using the patch-clamp technique. The methodologies described are designed to enable researchers to assess the compound's inhibitory potency, mechanism of action, and effects on neuronal excitability.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative electrophysiological data for this compound.
Table 1: Inhibitory Potency of this compound on Human Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) | Method | Reference |
| Nav1.7 | 7.1 | Sodium Currents | [2][3] |
| Nav1.8 | 11.4 | Sodium Currents | [2][3] |
| Nav1.9 | 6.7 | Sodium Currents | [2][3] |
| Nav1.5 (cardiac) | Low inhibitory activity (>150) | Manual Patch-Clamp | [3] |
Table 2: Electrophysiological Effects of this compound on Channel Gating Properties
| Channel Subtype | Effect | Description | Reference |
| Nav1.7 | Depolarizing shift of the activation curve | The voltage at which the channel begins to open is shifted to more positive potentials. | [1][3] |
| Nav1.7 | Decelerated gating kinetics | The speed at which the channel opens and closes is reduced. | [1][3] |
| Nav1.8 | Depolarizing shift of the activation curve | The voltage at which the channel begins to open is shifted to more positive potentials. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nav1.7, Nav1.8, and Nav1.9 in Neuropathic Pain
The following diagram illustrates the role of Nav1.7, Nav1.8, and Nav1.9 in the generation and propagation of pain signals in dorsal root ganglion (DRG) neurons and the downstream signaling pathways that can lead to neuronal hyperexcitability.
Experimental Workflow for Characterizing this compound
This diagram outlines the typical workflow for the electrophysiological characterization of a compound like this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings to Determine IC50 and Mechanism of Action
Objective: To determine the concentration-dependent inhibition of Nav1.7, Nav1.8, and Nav1.9 by this compound and to characterize its effects on channel gating.
Materials:
-
Cells: HEK293 cells stably expressing human Nav1.7, Nav1.8, or Nav1.9, or cultured primary dorsal root ganglion (DRG) neurons.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in external solution to achieve final desired concentrations.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Holding Potential: Clamp the cell membrane at -120 mV.
-
Activation Protocol: To determine the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).
-
Steady-State Inactivation Protocol: To determine the voltage-dependence of steady-state inactivation, apply a 500 ms (B15284909) pre-pulse to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV).
-
Tonic Block Protocol: To assess tonic block, hold the cell at -120 mV and apply a test pulse to 0 mV for 20 ms every 10 seconds.
-
-
This compound Application:
-
Record baseline currents using the protocols described above.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM). Allow the effect of each concentration to reach a steady state before recording.
-
Perform a washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current for each voltage step and concentration.
-
Construct concentration-response curves and fit with the Hill equation to determine the IC50 value.
-
Generate conductance-voltage (G-V) curves from the activation protocol and fit with a Boltzmann function to determine the half-activation voltage (V1/2).
-
Generate availability curves from the inactivation protocol and fit with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Compare the V1/2 of activation and inactivation in the presence and absence of this compound to quantify any shifts in channel gating.
-
Protocol 2: Current-Clamp Recordings to Assess Effects on Neuronal Excitability
Objective: To evaluate the effect of this compound on the firing properties of sensory neurons.
Materials:
-
Cells: Cultured primary DRG neurons.
-
External and Internal Solutions: Same as in Protocol 1, but the internal solution should contain K-gluconate instead of CsF (e.g., 140 K-gluconate, 5 KCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.3 with KOH).
-
This compound Stock Solution: As in Protocol 1.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Current-Clamp Recordings:
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +500 pA in 20 pA increments for 500 ms) to elicit action potentials.
-
Record the number of action potentials, the action potential threshold, amplitude, and duration.
-
-
This compound Application:
-
Record baseline neuronal firing properties.
-
Perfuse the neuron with relevant concentrations of this compound (e.g., 10 µM and 30 µM).[3]
-
Repeat the current injection protocol at each concentration.
-
Perform a washout to assess reversibility.
-
-
Data Analysis:
-
Measure and compare the following parameters before and after this compound application:
-
Resting membrane potential.
-
Rheobase (minimum current required to elicit an action potential).
-
Number of action potentials at each current step.
-
Action potential threshold, amplitude, and width.
-
-
Plot the number of action potentials as a function of the injected current (F-I curve).
-
These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the electrophysiological properties of this compound and similar voltage-gated sodium channel modulators. The provided data and diagrams offer a solid foundation for understanding the compound's mechanism of action and its potential as a therapeutic for neuropathic pain.
References
Application Notes and Protocols for DSP-2230 in a Capsaicin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an investigational drug that acts as a selective inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral nociceptive neurons and are critical in the signaling of pathological pain, making them promising targets for novel analgesics.[3][4][5] Preclinical studies have demonstrated the analgesic efficacy of this compound in various neuropathic and inflammatory pain models.[3] This document provides detailed application notes and protocols for evaluating the pharmacodynamic effects of this compound in a capsaicin-induced pain model, a well-established translational model for assessing analgesic efficacy.
The capsaicin-induced pain model is a valuable tool in pain research, as intradermal injection of capsaicin (B1668287), the pungent component of chili peppers, activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on nociceptors.[6][7] This activation leads to a localized sensation of burning pain, the development of a surrounding area of redness (flare) due to neurogenic inflammation, and heightened sensitivity to mechanical stimuli (hyperalgesia and allodynia).[1][6] This model allows for the controlled study of pain mechanisms and the efficacy of analgesic compounds in human subjects.[6][8]
A clinical trial (ISRCTN80154838) was conducted to investigate the pharmacodynamic effects of this compound using the intradermal capsaicin model in healthy male volunteers.[1][8][9][10] While the specific results of this study are not publicly available, the methodology provides a framework for designing similar studies.
Mechanism of Action of this compound in Pain Signaling
This compound is a potent blocker of Nav1.7, Nav1.8, and Nav1.9 sodium channels.[1][2] These channels play a crucial role in the generation and propagation of action potentials in sensory neurons. By inhibiting these channels, this compound is expected to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals to the central nervous system. In the context of the capsaicin-induced pain model, this compound is hypothesized to reduce the intensity of spontaneous pain and the areas of hyperalgesia and allodynia by blocking the transmission of nociceptive signals originating from the capsaicin-activated neurons.
Figure 1: Simplified signaling pathway of capsaicin-induced pain and the inhibitory action of this compound.
Data Presentation
While the quantitative outcomes from the clinical trial of this compound in a capsaicin model are not available, the following tables provide a template for structuring and presenting data from such studies.
Table 1: Subject Demographics and Baseline Characteristics
| Characteristic | Group A (this compound) | Group B (Placebo) | Group C (Positive Control) |
| Number of Subjects (n) | |||
| Age (years, mean ± SD) | |||
| Weight (kg, mean ± SD) | |||
| Height (cm, mean ± SD) | |||
| Baseline Pain Threshold |
Table 2: Pharmacodynamic Endpoints Following Capsaicin Administration
| Endpoint | Timepoint 1 | Timepoint 2 | Timepoint 3 |
| Spontaneous Pain (VAS, mm) | |||
| This compound | |||
| Placebo | |||
| Positive Control (e.g., Pregabalin) | |||
| Area of Punctate Hyperalgesia (cm²) | |||
| This compound | |||
| Placebo | |||
| Positive Control (e.g., Pregabalin) | |||
| Area of Brush-Evoked Allodynia (cm²) | |||
| This compound | |||
| Placebo | |||
| Positive Control (e.g., Pregabalin) | |||
| Area of Vascular Flare (cm², Laser Doppler) | |||
| This compound | |||
| Placebo | |||
| Positive Control (e.g., Pregabalin) |
Experimental Protocols
The following protocols are based on the design of the ISRCTN80154838 clinical trial and general methodologies for the human capsaicin-induced pain model.
Protocol 1: Human Capsaicin-Induced Pain Model
1. Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended to minimize inter-subject variability. Each subject serves as their own control.
2. Subject Population: Healthy male and/or female volunteers, typically aged 18-55 years. A thorough medical screening, including baseline pain sensitivity testing, should be conducted to ensure subject suitability.
3. Materials:
-
This compound (and matching placebo) oral suspension.
-
Positive control (e.g., 300 mg Pregabalin) and matching placebo capsules.[9]
-
Capsaicin solution for injection (e.g., 100 µg in 100 µL of sterile saline).[9]
-
Visual Analogue Scale (VAS) for pain assessment (0-100 mm).
-
Von Frey filaments for assessing punctate hyperalgesia.
-
Soft brush for assessing brush-evoked allodynia.
-
Laser Doppler imaging system for measuring vascular flare.
-
Skin marking pens.
-
Standard safety monitoring equipment (ECG, blood pressure, etc.).
4. Procedure:
-
Drug Administration: Subjects are administered a single oral dose of this compound, placebo, or the positive control in a randomized order across different study periods, with a sufficient washout period between each.
-
Capsaicin Injection: At a predetermined time post-drug administration (e.g., 2-4 hours), an intradermal injection of capsaicin is administered into the volar aspect of the forearm.
-
Pain Assessments:
-
Spontaneous Pain: Subjects rate their spontaneous pain intensity using a VAS at regular intervals (e.g., every 10 minutes for the first hour, then every 30 minutes) following capsaicin injection.
-
Area of Hyperalgesia and Allodynia: At set time points, the areas of punctate hyperalgesia (to von Frey filaments) and brush-evoked allodynia are mapped and traced on the skin. The areas are then calculated.
-
Vascular Flare: The area of the erythematous flare is measured using a laser Doppler imaging system at specified intervals.
-
-
Safety Monitoring: Vital signs and adverse events are monitored throughout the study.
Figure 2: Crossover study design for evaluating this compound in the capsaicin pain model.
Protocol 2: Preclinical Capsaicin-Induced Pain Model (Rodent)
1. Study Animals: Adult male or female mice or rats of a suitable strain (e.g., C57BL/6 or Sprague-Dawley).
2. Materials:
-
This compound (and vehicle control) for oral or other appropriate route of administration.
-
Capsaicin solution for intraplantar injection (e.g., 1-10 µg in 10-20 µL of saline/Tween 80/ethanol vehicle).
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate, Hargreaves apparatus).
-
Von Frey filaments for assessing mechanical allodynia.
3. Procedure:
-
Drug Administration: Animals are pre-treated with this compound or vehicle at desired doses and time points.
-
Capsaicin Injection: Capsaicin is injected into the plantar surface of the hind paw.
-
Behavioral Testing:
-
Spontaneous Pain: Nocifensive behaviors (e.g., licking, flinching, lifting of the injected paw) are observed and quantified for a set period immediately following capsaicin injection.
-
Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus is measured at baseline and at various time points post-capsaicin.
-
Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments is assessed at baseline and at different time points after capsaicin injection.
-
Conclusion
The capsaicin-induced pain model is a robust and reproducible method for assessing the analgesic potential of novel compounds like this compound. By acting as a selective blocker of Nav1.7, Nav1.8, and Nav1.9, this compound is well-positioned to modulate the pain signaling initiated by TRPV1 activation. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to design and execute studies to further elucidate the efficacy of this compound in this translational pain model. While specific quantitative data from human trials are pending public release, the established methodology strongly supports the continued investigation of this compound for the treatment of neuropathic and other pain states.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. isrctn.com [isrctn.com]
- 10. ISRCTN [isrctn.com]
Application Notes and Protocols: DSP-2230 in the UVB Radiation Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet B (UVB) radiation-induced inflammation serves as a robust and translationally relevant pain model, mimicking the inflammatory pain associated with sunburn. This model is characterized by the development of erythema, thermal hyperalgesia, and mechanical allodynia. The underlying pathophysiology involves the activation of various signaling pathways in keratinocytes and immune cells, leading to the release of pro-inflammatory and pro-algesic mediators.
DSP-2230 is an investigational small molecule drug that acts as a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the generation and propagation of action potentials in nociceptive neurons. Due to its mechanism of action, this compound holds therapeutic potential for neuropathic and inflammatory pain conditions.[3] A clinical trial was conducted to investigate the pharmacodynamic effects of this compound in a UVB radiation pain model in healthy volunteers, indicating its relevance in this specific pain modality.[4][5]
These application notes provide a detailed overview of the proposed use of this compound in the UVB radiation pain model, including experimental protocols and the underlying signaling pathways.
Signaling Pathways in UVB-Induced Pain and the Role of this compound
UVB radiation triggers a complex cascade of events in the skin, leading to inflammation and pain. The diagram below illustrates the key signaling pathways involved and the proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the UVB radiation pain model in rodents and principles from clinical study designs.
Rodent UVB-Induced Inflammatory Pain Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
2. UVB Irradiation Procedure:
-
Anesthetize the animal (e.g., with 2-3% isoflurane).
-
Shield the animal's body, exposing only the plantar surface of one hind paw.
-
Irradiate the exposed paw with a UVB source (e.g., Saalmann UV-B lamp, λ=280-320 nm). The dose can range from 100 to 1000 mJ/cm², which should be calibrated to induce moderate erythema and hyperalgesia without causing blistering.[6][7]
-
Return the animal to its home cage for recovery.
3. Drug Administration:
-
This compound: Can be administered orally (p.o.) or via other relevant routes. Dosing should occur at a specified time point before or after UVB irradiation, depending on the study's objective (prophylactic or therapeutic effect).
-
Vehicle Control: Administer the vehicle used to dissolve this compound.
-
Positive Control: A known analgesic, such as ibuprofen (B1674241) (e.g., 30 mg/kg, p.o.), can be used for comparison.
4. Behavioral Assessments:
-
Perform baseline measurements before UVB irradiation.
-
Conduct post-irradiation tests at various time points (e.g., 4, 24, 48, and 72 hours) to capture the peak hyperalgesia, which typically occurs between 24 and 48 hours.[8][9]
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves method) to measure the paw withdrawal latency to a radiant heat source. A decrease in latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: Use von Frey filaments with increasing bending force applied to the plantar surface of the paw. The paw withdrawal threshold is determined using the up-down method. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.
Experimental Workflow Diagram
Data Presentation
While specific quantitative data for this compound in the UVB model is not publicly available, the following tables provide a template for presenting typical results from such a study.
Table 1: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in Seconds)
| Treatment Group | Baseline | 4h Post-UVB | 24h Post-UVB | 48h Post-UVB |
| Vehicle | 10.2 ± 0.5 | 7.1 ± 0.4 | 5.3 ± 0.3 | 5.8 ± 0.4 |
| This compound (X mg/kg) | 10.1 ± 0.6 | 8.9 ± 0.5 | 7.8 ± 0.4 | 8.1 ± 0.5 |
| Ibuprofen (30 mg/kg) | 10.3 ± 0.4 | 8.5 ± 0.6 | 7.5 ± 0.5 | 7.9 ± 0.6 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle. |
Table 2: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in Grams)
| Treatment Group | Baseline | 4h Post-UVB | 24h Post-UVB | 48h Post-UVB |
| Vehicle | 15.1 ± 1.2 | 8.2 ± 0.9 | 4.5 ± 0.6 | 5.1 ± 0.7 |
| This compound (X mg/kg) | 14.9 ± 1.1 | 11.5 ± 1.0 | 9.8 ± 0.8 | 10.2 ± 0.9 |
| Ibuprofen (30 mg/kg) | 15.2 ± 1.3 | 10.9 ± 0.9 | 9.5 ± 0.7 | 9.9 ± 0.8 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle. |
Conclusion
The UVB radiation pain model is a valuable tool for evaluating the efficacy of novel analgesics in the context of inflammatory pain. This compound, with its targeted mechanism of blocking key sodium channels involved in nociception, is a promising candidate for alleviating such pain. The provided protocols and conceptual framework offer a guide for researchers to investigate the potential of this compound and similar compounds in this preclinical model. Further studies are warranted to elucidate the precise quantitative effects and optimal dosing regimens for this compound in UVB-induced pain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 7. Ultraviolet B-induced inflammation in the rat: a model of secondary hyperalgesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of ultraviolet-B-induced inflammation as a model of hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DSP-2230 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is an orally active, peripherally restricted small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral nociceptive neurons and are critical mediators of pain signaling.[1] By targeting these specific sodium channel subtypes, this compound is being developed as a novel, non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][3] Preclinical studies in rodent models have demonstrated its potential to alleviate pain without the central nervous system side effects commonly associated with other analgesics, owing to its low penetration of the blood-brain barrier.[1]
These application notes provide detailed protocols for the formulation and administration of this compound in rodents for preclinical efficacy and safety evaluation.
Mechanism of Action
This compound exerts its analgesic effect by blocking the flow of sodium ions through the Nav1.7, Nav1.8, and Nav1.9 channels, which are key players in the initiation and propagation of action potentials in sensory neurons.[2] Genetic and pharmacological evidence has strongly implicated these channels in various pain states. By inhibiting these channels, this compound reduces neuronal hyperexcitability, a hallmark of chronic pain conditions.[4][5] The compound exhibits a state-independent mechanism of action, equipotently blocking all three targeted Nav subtypes.[1]
Quantitative Data Summary
While comprehensive pharmacokinetic and toxicology data for this compound in rodents is not extensively available in the public domain, the following tables summarize the currently available information.
Table 1: In Vitro Potency of this compound
| Target Channel | IC₅₀ (µM) |
| Human Nav1.7 | 7.1[2] |
| Human Nav1.8 | 11.4[2] |
| Human Nav1.9 | 6.7[2] |
Table 2: In Vivo Efficacy in Rodent Models
| Species | Model | Dosing Route | Dose Range (mg/kg) | Observed Effects |
| Mouse | R222S Mutant (Episodic Pain Syndrome) | Oral (p.o.) | 3 - 30 | Dose-dependent reduction in thermal and mechanical hyperalgesia.[2][5] |
| Mouse | R222S Mutant (Episodic Pain Syndrome) | Oral (p.o.) | 30 | Analgesic effect duration of at least 3 hours, but not up to 6 hours.[6] |
| Rat | Dorsal Root Ganglion Neurons (in vitro) | - | 10 - 30 µM | Concentration-dependent reduction in neuronal excitability.[4][5] |
Note: Further detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and definitive No-Observed-Adverse-Effect-Level (NOAEL) values from formal toxicology studies in rodents are not publicly available at this time.
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is orally active and can be formulated as a suspension for administration by oral gavage.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, or SBE-β-CD)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL). This may require sonication to fully dissolve the compound.
-
For a final dosing solution, calculate the required volumes of each component. A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add the PEG300 and vortex thoroughly until the solution is clear.
-
Add the Tween 80 and vortex again until the solution is clear.
-
Finally, add the saline and vortex thoroughly to create a uniform suspension.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
To prepare the final dosing solution, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.
-
Vortex thoroughly to ensure a clear and homogenous solution.
Administration in a Rodent Model of Neuropathic Pain (e.g., Spared Nerve Injury - SNI)
The SNI model is a widely used model of neuropathic pain that results in long-lasting mechanical and thermal hypersensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
This compound formulation and vehicle
-
Oral gavage needles
-
Behavioral testing equipment (von Frey filaments, hot plate)
Protocol:
-
Animal Acclimatization: House animals for at least one week prior to any procedures to allow for acclimatization to the facility.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. Acclimate the animals to the testing apparatus before taking measurements.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency on a hot plate apparatus.
-
-
SNI Surgery:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines.
-
-
Post-operative Recovery and Pain Development: Allow the animals to recover for 7-14 days. Re-test for mechanical and thermal hypersensitivity to confirm the development of a stable neuropathic pain state.
-
Drug Administration and Efficacy Testing:
-
Randomize animals into treatment groups (e.g., vehicle, this compound at 3, 10, and 30 mg/kg).
-
Administer the assigned treatment by oral gavage.
-
Perform behavioral testing at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to determine the time-course of the analgesic effect.
-
Safety and Toxicology Assessment
A preliminary assessment of safety can be conducted alongside efficacy studies.
Protocol:
-
Clinical Observations: Monitor animals for any signs of toxicity, such as changes in posture, gait, activity level, and grooming, at regular intervals after dosing.
-
Motor Coordination (Rotarod Test):
-
Train the animals on an accelerating rotarod for several days before the study.
-
On the test day, administer this compound or vehicle.
-
At peak effect time points (determined from efficacy studies), place the animals on the rotarod and measure the latency to fall. This compound is expected to have negligible effects on motor coordination.[1]
-
-
Body Weight: Record the body weight of the animals before and after the treatment period to detect any significant changes.
Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring Efficacy of IRAK4 Degraders and an Overview of DSP-2230
Initial Assessment: A review of current scientific literature indicates that DSP-2230 is a voltage-gated sodium channel blocker under investigation for neuropathic pain, not an IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader.[1][2][3][4] This document, therefore, provides two distinct sections to address the apparent interest in both this compound and the in vivo evaluation of IRAK4 degraders.
Section 1: An Overview of this compound
This compound is an orally active, selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[2] Its mechanism of action centers on reducing the influx of sodium ions, thereby inhibiting the generation and propagation of neuronal action potentials, which is a key mechanism in neuropathic pain.[2]
Non-clinical studies have suggested its potential for significant analgesic effects without the side effects on the central nervous system or cardiovascular system that are associated with some existing pain medications.[4] Clinical development has included Phase 1 studies in the United States, the United Kingdom, and Japan.[4][5] Further investigations have explored its pharmacodynamic effects using pain models such as intradermal capsaicin (B1668287) and UVB radiation in healthy subjects.[6]
Section 2: Application Notes and Protocols for Measuring IRAK4 Degrader Efficacy In Vivo
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[7] Targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), offer a novel therapeutic approach by eliminating the entire IRAK4 protein, thus abrogating both its kinase and scaffolding functions.[7][8][9]
Experimental Protocols
Xenograft Mouse Model for B-Cell Lymphoma
This model is instrumental in assessing therapies targeting lymphomas with the MYD88 L265P mutation, which leads to constitutive IRAK4 signaling.[7][10]
-
Cell Lines: OCI-LY10 or other Diffuse Large B-cell Lymphoma (DLBCL) cell lines harboring the MYD88 L265P mutation.[7]
-
Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), aged 6-8 weeks.[7]
-
Tumor Implantation: Subcutaneously inject a suspension of 5-10 x 10^6 DLBCL cells into the flank of each mouse.[7]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7] Administer the IRAK4 degrader or vehicle control according to the predetermined dosing schedule.
Lipopolysaccharide (LPS)-Induced Acute Inflammation Mouse Model
This model is used to evaluate the anti-inflammatory effects of IRAK4 degraders.
-
Animals: C57BL/6 or BALB/c mice, aged 8-10 weeks.
-
Treatment: Administer the IRAK4 degrader or vehicle control. After a specified time, challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Efficacy Endpoints: Collect blood samples at various time points post-LPS challenge to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[7]
Pharmacodynamic Analysis
Confirming target engagement and degradation in vivo is a critical aspect of evaluating IRAK4 degraders.[7]
-
Sample Collection: At the study endpoint, or at various time points after dosing, collect blood (for peripheral blood mononuclear cells - PBMCs), spleen, and tumor tissue.[7]
-
Protein Level Analysis: Prepare protein lysates from the collected tissues and PBMCs.[7] Quantify IRAK4 protein levels using Western blotting or mass spectrometry to confirm degradation.[7]
-
Downstream Signaling Analysis: Assess the phosphorylation status of downstream proteins like IRAK1, IκBα, and p38 MAPK via Western blot to confirm inhibition of the signaling pathway.[7]
Data Presentation
Table 1: In Vivo Efficacy of an IRAK4 Degrader in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| IRAK4 Degrader (X mg/kg) | 450 ± 75 | 70 |
Table 2: Cytokine Levels in an LPS-Induced Inflammation Model
| Treatment Group | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Vehicle Control | 2500 ± 300 | 1800 ± 200 |
| IRAK4 Degrader (Y mg/kg) | 500 ± 100 | 400 ± 75 |
Visualizations
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
DSP-2230: Application Notes and Protocols for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a potent, orally active small molecule inhibitor of voltage-gated sodium channels (VGSCs), specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1] These channels are critical in the transmission of pain signals, particularly in the peripheral nervous system.[2] Gain-of-function mutations in the genes encoding these channels are associated with various pain syndromes, making them key targets for the development of novel analgesics.[3][4] this compound has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain and has completed Phase 1 clinical trials.[4][5] This document provides detailed application notes and protocols for utilizing this compound as a tool compound in pain research.
Mechanism of Action
This compound exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels.[1] This inhibition reduces the hyperexcitability of dorsal root ganglion (DRG) neurons, which are primary sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system.[6][7][8][9] By dampening the generation and propagation of action potentials in these neurons, this compound effectively reduces the perception of pain.[1]
Mechanism of action of this compound in modulating pain signals.
Data Presentation
In Vitro Potency
| Target | IC50 (µM) |
| Nav1.7 | 7.1[1] |
| Nav1.8 | 11.4[1] |
| Nav1.9 | 6.7[1] |
Preclinical Efficacy in Rodent Models
| Pain Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Effects |
| Thermal Hyperalgesia (R222S mutant mice) | Mouse | Oral (p.o.) | 3-30 | Reduction in thermal hyperalgesia[1] |
| Mechanical Hyperalgesia (R222S mutant mice) | Mouse | Oral (p.o.) | 3-30 | Reduction in mechanical hyperalgesia[1] |
| Thermal Hyperalgesia (wildtype mice) | Mouse | Oral (p.o.) | 3-30 | Inhibition of thermal hyperalgesia[1] |
| Neuropathic & Inflammatory Pain Models | Rodent | Not Specified | Not Specified | Dose-dependent analgesic efficacy[10] |
Experimental Protocols
General Workflow for In Vivo Pain Assessment
General workflow for preclinical pain studies.
Protocol 1: Assessment of Thermal Pain Sensitivity (Hot Plate Test)
Objective: To evaluate the effect of this compound on the response to a noxious thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., clear acrylic cylinder).
-
Timer.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Habituate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Gently place each animal on the hot plate and immediately start the timer. Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Post-Dose Measurement: At predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test as described in step 3.
-
Data Analysis: Compare the post-dose latencies to the baseline latencies for both the this compound and vehicle-treated groups. An increase in latency indicates an analgesic effect.
Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)
Objective: To determine the effect of this compound on the mechanical withdrawal threshold in a model of neuropathic pain.
Materials:
-
Von Frey filaments of varying calibrated forces.
-
Elevated mesh platform.
-
Individual animal enclosures.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment by placing them in the enclosures on the mesh platform for at least 30-60 minutes for several days before the experiment.
-
Baseline Measurement: Using the "up-down" method, apply von Frey filaments to the plantar surface of the hind paw. Start with a filament in the middle of the force range and apply it with enough force to cause it to bend. A positive response is a sharp withdrawal of the paw. Based on the response, the next filament applied is either of a lower (for a positive response) or higher (for a negative response) force. The 50% withdrawal threshold is calculated from the pattern of responses.
-
Compound Administration: Administer this compound or vehicle control.
-
Post-Dose Measurement: At specified time points after administration, reassess the mechanical withdrawal threshold using the von Frey test as described in step 2.
-
Data Analysis: Compare the 50% withdrawal thresholds before and after treatment for both groups. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the effect of this compound on the latency to paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus).
-
Individual animal enclosures with a glass floor.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Place the animals in the enclosures on the glass platform and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw and activate it. The apparatus will measure the time it takes for the animal to withdraw its paw. A cut-off time should be set to prevent injury. Perform several measurements for each paw and average the results to obtain a baseline latency.
-
Compound Administration: Administer this compound or vehicle control.
-
Post-Dose Measurement: At designated time points after dosing, repeat the measurement of paw withdrawal latency as described in step 2.
-
Data Analysis: Compare the post-dose withdrawal latencies to the baseline values for both the treatment and control groups. An increase in withdrawal latency suggests an anti-hyperalgesic effect.
Conclusion
This compound is a valuable tool compound for investigating the role of Nav1.7, Nav1.8, and Nav1.9 in pain signaling. Its demonstrated efficacy in preclinical models of both thermal and mechanical pain makes it a suitable candidate for a wide range of in vivo and in vitro studies. The protocols provided herein offer standardized methods for evaluating the analgesic potential of this compound and similar compounds, contributing to the development of novel therapeutics for pain management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Neurophysiological Effects of Dorsal Root Ganglion Stimulation (DRGS) in Pain Processing at the Cortical Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differing alterations of sodium currents in small dorsal root ganglion neurons after ganglion compression and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TNF-α enhances sensory DRG neuron excitability through modulation of P2X3 receptors in an acute colitis model [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSP-2230 Phase 1 Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 1 clinical trial design for DSP-2230, a selective voltage-gated sodium channel blocker targeting Nav1.7, Nav1.8, and Nav1.9, for the treatment of neuropathic pain. The information is compiled from publicly available clinical trial registry data.
Introduction
This compound is an investigational compound developed for the management of neuropathic pain.[1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals in peripheral sensory neurons.[3][4][5] Phase 1 clinical trials were designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.
Data Presentation
While the detailed quantitative results from the this compound Phase 1 clinical trials have not been made publicly available, the following tables outline the types of data that were collected based on the study designs. These tables are presented as templates for the expected data presentation.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Ascending Dose)
| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng*hr/mL) | t1/2 (hr) |
| Dose 1 | Data not available | Data not available | Data not available | Data not available | |
| Dose 2 | Data not available | Data not available | Data not available | Data not available | |
| ... | Data not available | Data not available | Data not available | Data not available | |
| Placebo | Data not available | Data not available | Data not available | Data not available | |
| Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life. |
Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Ascending Dose)
| Dose Group | N | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC(0-τ) (ng*hr/mL) |
| Dose 1 | Data not available | Data not available | Data not available | |
| Dose 2 | Data not available | Data not available | Data not available | |
| ... | Data not available | Data not available | Data not available | |
| Placebo | Data not available | Data not available | Data not available | |
| Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to maximum plasma concentration at steady state; AUC(0-τ): Area under the plasma concentration-time curve over a dosing interval at steady state. |
Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Healthy Volunteers
| Preferred Term | Single Ascending Dose | Multiple Ascending Dose |
| This compound (N=X) | Placebo (N=Y) | |
| n (%) | n (%) | |
| e.g., Headache | Data not available | Data not available |
| e.g., Nausea | Data not available | Data not available |
| e.g., Dizziness | Data not available | Data not available |
Table 4: Effect of this compound on Renal Function in Healthy Male Volunteers (ISRCTN02543559) [6]
| Parameter | Baseline | Single Dose (400 mg) | Multiple Dose (80 mg b.i.d.) |
| Glomerular Filtration Rate (GFR) (mL/min/1.73m²) | Data not available | Data not available | Data not available |
| Renal Plasma Flow (mL/min) | Data not available | Data not available | Data not available |
| Tubular Secretion of Creatinine (mg/min) | Data not available | Data not available | Data not available |
Table 5: Pharmacodynamic Effects of this compound on Pain Thresholds in Healthy Male Volunteers (ISRCTN80154838) [7]
| Pain Model | Parameter | This compound | Placebo | Positive Control |
| Capsaicin (B1668287) Challenge | e.g., Pain Threshold (units) | Data not available | Data not available | Data not available |
| e.g., Area of Hyperalgesia (cm²) | Data not available | Data not available | Data not available | |
| UVB-Induced Hyperalgesia | e.g., Heat Pain Threshold (°C) | Data not available | Data not available | Data not available |
| e.g., Mechanical Pain Threshold (g) | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are based on the descriptions provided in the clinical trial registries for the Phase 1 studies of this compound.
Protocol 1: Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Doses of this compound (Based on ISRCTN07951717)[8]
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy male and female volunteers. A sub-study also evaluated the effect of food on the pharmacokinetics of this compound.
Methodology:
-
Part 1: Single Ascending Dose (SAD)
-
Healthy volunteers were enrolled into sequential cohorts.
-
Within each cohort, subjects were randomized to receive a single oral dose of this compound or placebo in a fasted state.
-
The dose of this compound was escalated in subsequent cohorts pending safety and tolerability data from the preceding cohort.
-
Serial blood and urine samples were collected at predefined time points to determine the pharmacokinetic parameters of this compound and its metabolites.
-
Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Part 2: Food Effect
-
A cohort of healthy volunteers received a single oral dose of this compound on two separate occasions, once in a fasted state and once after a high-fat meal.
-
Blood samples were collected to assess the impact of food on the rate and extent of this compound absorption.
-
-
Part 3: Multiple Ascending Dose (MAD)
-
Healthy volunteers were enrolled into sequential cohorts.
-
Within each cohort, subjects were randomized to receive multiple oral doses of this compound or placebo for a specified duration (e.g., 14 days).
-
Dose escalation in subsequent cohorts was based on the safety and tolerability data from the previous cohorts.
-
Blood and urine samples were collected to determine the steady-state pharmacokinetic profile of this compound.
-
Safety and tolerability were monitored throughout the dosing period.
-
Protocol 2: Assessment of the Effect of this compound on Renal Function (Based on ISRCTN02543559)[6]
Objective: To investigate the effect of single and repeated doses of this compound on renal function in healthy male subjects.
Methodology:
-
Healthy male volunteers aged 18 to 55 years were enrolled.
-
The study was a single-center, double-blind, randomized, placebo-controlled trial.
-
Subjects were randomized to receive either this compound or placebo.
-
Single Dose Phase: Subjects received a single oral dose of this compound (400 mg) or placebo.
-
Multiple Dose Phase: Following a washout period, subjects received this compound (80 mg twice daily) or placebo for 13 days.
-
Renal function was assessed at baseline and after the single and multiple-dose administrations.
-
The primary endpoint was the glomerular filtration rate (GFR), measured by iohexol (B1672079) clearance.
-
Secondary endpoints included renal plasma flow and tubular secretion of creatinine.
Protocol 3: Pharmacodynamic Evaluation of this compound in Experimental Pain Models (Based on ISRCTN80154838)[7][9]
Objective: To investigate the pharmacodynamic effect of this compound on experimentally induced pain in healthy male subjects.
Methodology:
-
Part 1: Intradermal Capsaicin Model
-
Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, four-way crossover study.
-
Subjects received single doses of this compound, placebo, a positive control (pregabalin), and its corresponding placebo.
-
An intradermal injection of capsaicin was administered to induce localized pain, flare, and hyperalgesia.
-
Pain thresholds and the area of hyperalgesia were assessed at specified time points after drug administration.
-
-
Part 2: Ultraviolet B (UVB) Radiation Model
-
A separate cohort of healthy male volunteers was enrolled in a similar crossover study design.
-
Subjects received single doses of this compound, placebo, a positive control (ibuprofen lysine), and its corresponding placebo.
-
A localized area of skin was exposed to UVB radiation to induce inflammation and hyperalgesia.
-
Heat and mechanical pain thresholds were measured to assess the analgesic effect of the treatments.
-
Mandatory Visualization
Caption: Mechanism of action of this compound on voltage-gated sodium channels in nociceptors.
Caption: Workflow for the Single and Multiple Ascending Dose study of this compound.
References
- 1. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental Expression of the TTX-Resistant Voltage-Gated Sodium Channels Nav1.8 (SNS) and Nav1.9 (SNS2) in Primary Sensory Neurons | Journal of Neuroscience [jneurosci.org]
- 6. isrctn.com [isrctn.com]
- 7. ISRCTN [isrctn.com]
Troubleshooting & Optimization
Technical Support Center: DSP-2230
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DSP-2230 in their experiments.
Important Clarification: Mechanism of Action of this compound
Initial user interest in this compound in the context of IRAK4 and BTK inhibition appears to be a misunderstanding of the compound's primary targets. All available scientific literature indicates that This compound is a voltage-gated sodium channel blocker, specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1][2] There is no current evidence to suggest that this compound is an inhibitor of IRAK4 or BTK. This guide will, therefore, focus on the correct mechanism of action for all troubleshooting and experimental design considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of voltage-gated sodium channels, with inhibitory activity against Nav1.7, Nav1.8, and Nav1.9.[2] By blocking these channels, this compound reduces the influx of sodium ions, which in turn inhibits the generation and propagation of neuronal action potentials, leading to analgesic effects.[2] It has been developed for the treatment of neuropathic pain.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, stock solutions of this compound should be stored at -20°C for up to one year, or at -80°C for up to two years.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO.[2] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%, ideally ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[6][7]
Troubleshooting Guide: this compound Not Working in Assay
This section addresses common issues that may arise during experiments with this compound.
Q4: I am not observing any inhibitory effect of this compound in my assay. What are the possible causes?
A4: Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Incorrect Target System: Ensure your assay system (e.g., cell line) expresses the target sodium channels (Nav1.7, Nav1.8, or Nav1.9). The lack of target expression will result in no observable effect.
-
Compound Concentration: The inhibitory potency of this compound is in the micromolar range (see table below).[2] Verify that the concentrations used in your assay are appropriate to observe an effect. It is recommended to perform a dose-response experiment to determine the optimal concentration.[8]
-
Compound Integrity: The compound may have degraded due to improper storage or handling. Ensure that the storage conditions have been met and consider using a fresh aliquot.[6]
-
Assay Conditions: The specific design of your assay may influence the activity of the inhibitor. For instance, the activity of some Nav channel blockers can be state-dependent (resting vs. inactivated state).[9] The assay design for Nav1.7 inhibitors can be complex and may require specific conditions to detect inhibitors that are not pore blockers.[10]
Q5: My this compound solution appears cloudy, or I see a precipitate after diluting it in my aqueous assay buffer. What should I do?
A5: Poor aqueous solubility is a common issue with small molecule inhibitors.[7] Here are some steps to address this:
-
Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible.[7]
-
Sonication or Gentle Warming: These methods can help to dissolve the compound, but should be used with caution as they might degrade the compound.[7]
-
Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or co-solvents such as polyethylene (B3416737) glycol (PEG) might help maintain solubility. However, their compatibility with your specific assay must be validated.[6]
Q6: I am observing inconsistent results between experiments. What could be the reason?
A6: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Compound Stability: As mentioned, repeated freeze-thaw cycles can degrade the compound. Always use fresh dilutions from a stable stock solution for each experiment.[6]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to a compound. It is important to standardize your cell culture protocol.[6]
-
Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[6]
Q7: I am observing cytotoxicity or unexpected effects in my assay. How can I determine if these are off-target effects?
A7: Distinguishing on-target from off-target effects is critical. Here are some strategies:
-
Dose-Response Analysis: A clear dose-response relationship is indicative of a specific effect. Off-target effects often manifest at higher concentrations.[8]
-
Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor that targets the same protein but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[7]
-
Target Knockdown/Knockout: Genetic approaches like siRNA or CRISPR to reduce or eliminate the expression of the target protein can help validate the inhibitor's effect. If the phenotype of the knockdown/knockout mimics the effect of the inhibitor, it supports an on-target mechanism.[7]
Quantitative Data
The following table summarizes the reported IC50 values for this compound against its target sodium channels.
| Target | IC50 (μM) |
| Nav1.7 | 7.1[2] |
| Nav1.8 | 11.4[2] |
| Nav1.9 | 6.7[2] |
Experimental Protocols
General Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound required to prepare a stock solution of the desired concentration. The molecular weight of this compound is 419.408 g/mol .[1]
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your assay.
-
It is critical to include a vehicle control in your experiment, which contains the same final concentration of DMSO as the highest concentration of this compound used.[5]
-
Visualizations
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DSP-2230 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DSP-2230, a voltage-gated sodium channel blocker targeting Nav1.7, Nav1.8, and Nav1.9. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ANP-230, is a selective, orally active small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2][3] By blocking these channels, which are predominantly expressed in peripheral sensory neurons, this compound reduces the influx of sodium ions. This, in turn, inhibits the generation and propagation of neuronal action potentials, leading to its analgesic effects, particularly in the context of neuropathic pain.[1][2]
Q2: What are the reported IC50 values for this compound against its target channels?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are crucial for determining appropriate experimental concentrations. The reported values are summarized in the table below.[1][2][4]
Q3: In what experimental models has this compound shown efficacy?
A3: Preclinical studies have demonstrated the analgesic efficacy of this compound in various models of neuropathic and inflammatory pain.[5] For instance, in mouse models, oral administration of this compound has been shown to reduce thermal and mechanical hyperalgesia.[1][2] It has also been shown to be effective in a mouse model of familial episodic pain syndrome by reducing dorsal root ganglion (DRG) neuron hyperexcitability.[6]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: For in vitro experiments, a good starting point is to use a concentration range that brackets the IC50 values of the target channels. Based on the reported IC50 values (see table above), a starting concentration range of 1 µM to 20 µM is recommended for cell-based assays. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What is a typical dosage for in vivo animal studies?
A5: In preclinical studies involving mice, this compound has been administered orally at doses ranging from 3 to 30 mg/kg once daily.[1][2] The specific dose will depend on the animal model, the route of administration, and the desired therapeutic effect. It is recommended to conduct a dose-ranging study to determine the optimal dosage for your specific in vivo model.
Data Presentation
Table 1: IC50 Values of this compound for Target Sodium Channels
| Target Channel | IC50 (µM) | Reference |
| Human Nav1.7 | 7.1 | [1][2][4] |
| Human Nav1.8 | 11.4 | [1][2][4] |
| Human Nav1.9 | 6.7 | [1][2][4] |
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Solutions
-
Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium or buffer. What can I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of this compound in your working solution.
-
Optimize Solvent Concentration: If your experimental setup permits, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO). However, it is critical to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cellular toxicity.[7]
-
Use a Different Formulation: For in vivo studies or when DMSO is unsuitable, consider using solubility-enhancing excipients. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Sonication may also aid in dissolution.
-
Gentle Warming: Gently warming the solution in a water bath (37°C to 50°C) can help dissolve the compound.[7] Avoid excessive heat, which could lead to degradation.
-
Prepare Fresh Solutions: It is always recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize the chances of precipitation and degradation.[7]
-
Issue 2: Cellular Toxicity Observed at Higher Concentrations
-
Question: I am observing a decrease in cell viability at higher concentrations of this compound that is not related to its intended pharmacological effect. How can I address this?
-
Answer: Off-target cytotoxicity can confound experimental results. Here’s how to troubleshoot:
-
Perform a Cytotoxicity Assay: Conduct a standard cell viability assay (e.g., MTT, MTS, or resazurin (B115843) assay) to determine the concentration at which this compound becomes cytotoxic to your specific cell line. This will help you establish a non-toxic working concentration range.
-
Reduce Incubation Time: If possible, reduce the duration of cell exposure to this compound to minimize potential cytotoxic effects.
-
Control for Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to the cells.
-
Issue 3: Inconsistent or Noisy Electrophysiology Recordings
-
Question: My patch-clamp recordings are noisy or inconsistent when applying this compound. What could be the cause?
-
Answer: Several factors can contribute to recording instability in electrophysiology experiments:
-
Solution Stability: Ensure that this compound is fully dissolved in your extracellular recording solution and that there is no precipitate. Precipitation can clog the patch pipette or alter the local concentration of the compound.
-
Perfusion Rate: Maintain a stable and consistent perfusion rate to ensure a constant concentration of this compound at the cell surface.
-
Compound Wash-in/Wash-out: Allow sufficient time for the compound to wash in and reach a steady-state effect, as well as for it to wash out. The kinetics of this compound binding and unbinding may vary between cell types.
-
Seal Stability: Monitor the gigaseal throughout the experiment. If the seal becomes unstable upon compound application, it may indicate a non-specific membrane effect at the concentration used. Consider lowering the concentration.
-
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., DRG neurons, HEK293 cells expressing Nav1.7, Nav1.8, or Nav1.9)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on voltage-gated sodium currents.
Materials:
-
Cells expressing the target Nav channel (e.g., cultured DRG neurons or a stable cell line)
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare fresh dilutions of this compound in the extracellular solution to the desired final concentrations (e.g., 1, 3, 10, 30 µM). Ensure the final DMSO concentration is low and consistent across all solutions.
-
Plate cells on glass coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the extracellular solution.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes while monitoring the access resistance and leak current.
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, followed by depolarizing steps from -80 mV to +40 mV in 5 or 10 mV increments).
-
Switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Allow the compound to perfuse for several minutes to reach a steady-state effect, monitoring the current inhibition.
-
Record sodium currents in the presence of this compound using the same voltage-step protocol.
-
To assess recovery, wash out the compound by perfusing with the control extracellular solution.
-
Analyze the data by measuring the peak current amplitude at each voltage step before, during, and after this compound application.
Mandatory Visualization
Caption: Role of Nav1.7, Nav1.8, and Nav1.9 in Pain Signaling and Inhibition by this compound.
References
- 1. [PDF] Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
DSP-2230 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the known off-target effects of DSP-2230 (also known as ANP-230). The following frequently asked questions (FAQs) and troubleshooting guides are based on publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active inhibitor of voltage-gated sodium channels (Nav). Specifically, it targets the Nav1.7, Nav1.8, and Nav1.9 subtypes, which are predominantly expressed in peripheral sensory neurons and are key mediators of pain signaling.[1][2][3] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of neuronal action potentials, which is the basis for its analgesic activity.[1]
Q2: What are the known off-target effects of this compound, particularly concerning other sodium channel subtypes?
This compound has been specifically designed for selectivity towards pain-related sodium channel subtypes. Preclinical studies have shown that it has low inhibitory activity against the human cardiac sodium channel, Nav1.5, and central nervous system (CNS) Nav channels.[3][4] This selectivity is a key feature, as it is expected to minimize the cardiovascular and CNS side effects that are common with less selective sodium channel blockers.[4]
Q3: Has this compound been evaluated for its effects on renal function?
Yes, a Phase 1 clinical trial was conducted to specifically investigate the effect of single and repeated doses of this compound on renal function in healthy subjects.[2][5] The study aimed to assess the pharmacodynamic effect on glomerular filtration rate (GFR) as measured by iohexol (B1672079) plasma clearance.[5] While detailed results are not publicly available, the completion of the study suggests that no major renal safety signals were identified that would have halted development at that stage.
Q4: What is the known safety and tolerability profile of this compound in humans?
Phase 1 clinical trials have been completed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[4][6] These studies are designed to identify any potential adverse effects and to determine a safe dosage range. The compound was developed with the expectation of having an acceptable safety profile.[4] Preclinical data suggested a favorable safety margin.[7]
Q5: Are there any known off-target effects on the central nervous system?
This compound is designed to be a peripherally restricted compound, which means its ability to cross the blood-brain barrier is limited.[7] This, combined with its low activity on CNS sodium channels, is intended to prevent central nervous system side effects.[4]
Troubleshooting Guide
Issue: Unexpected cardiovascular effects are observed in in-vitro/in-vivo models.
-
Verify Compound Identity and Purity: Ensure the identity and purity of the this compound sample. Impurities could be responsible for off-target activities.
-
Assess Selectivity: The primary off-target concern for sodium channel blockers is activity against Nav1.5. It is recommended to perform a counter-screen to confirm the low inhibitory activity of your compound batch on Nav1.5 channels.
-
Consider Experimental System: The expression levels of different sodium channel subtypes can vary between cell lines and animal models. Characterize the expression profile of Nav subtypes in your experimental system.
Issue: Unexplained neurological or behavioral changes in animal models.
-
Evaluate Blood-Brain Barrier Penetration: Although designed to be peripherally restricted, it is crucial to experimentally determine the brain-to-plasma concentration ratio of this compound in your specific animal model and experimental conditions.
-
Screen for CNS Target Engagement: If significant brain exposure is detected, consider a broader CNS safety pharmacology screen to identify potential off-target interactions with CNS receptors or channels.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against various sodium channel subtypes.
| Target | IC50 (µM) | Method | Source |
| Human Nav1.7 | 7.1 | Sodium Currents | [1][3] |
| Human Nav1.8 | 11.4 | Sodium Currents | [1][3] |
| Human Nav1.9 | 6.7 | Sodium Currents | [1][3] |
| Human Nav1.7 | 9.3 | Manual Patch-Clamp | [3] |
| Human Nav1.8 | 5.5 | Manual Patch-Clamp | [3] |
| Human Nav1.5 | 151.2 | Manual Patch-Clamp | [3] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology for Nav Channel Inhibition
This protocol provides a general methodology for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture: Stably transfected HEK293 cells expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.8, Nav1.5) are cultured under standard conditions.
-
Electrophysiology Recordings: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The effect of the compound is measured after a stable recording baseline is established.
-
Data Analysis: The peak sodium current amplitude is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Visualizations
Caption: Mechanism of action of this compound on peripheral sensory neurons.
Caption: Experimental workflow for assessing this compound selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. isrctn.com [isrctn.com]
- 6. isrctn.com [isrctn.com]
- 7. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
DSP-2230 Technical Support Center: Preventing Precipitation in Solution
For researchers, scientists, and drug development professionals working with DSP-2230, maintaining its solubility in solution is critical for experimental success. This guide provides troubleshooting advice and answers to frequently asked questions to help prevent precipitation and ensure the reliable performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid powder.[1] It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in aqueous solutions.[2][3] Therefore, for most experimental applications, a stock solution is first prepared in DMSO and then further diluted into an appropriate vehicle.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][3] It is crucial to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q3: How should I store this compound as a powder and in solution to prevent degradation and precipitation?
A3: Proper storage is essential for maintaining the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (Stock Solution): Store at -80°C for up to 2 years or at -20°C for 1 year.[1]
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A4: This is a common issue due to the poor aqueous solubility of this compound. When the DMSO stock is diluted into an aqueous medium, the compound can crash out of solution. To prevent this, it is necessary to use a formulation with co-solvents and/or solubilizing agents. For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide: Preventing Precipitation
This guide provides systematic steps to address and prevent the precipitation of this compound in your experimental solutions.
Issue: Precipitation observed during preparation of working solution.
Step 1: Verify the Quality of Your DMSO
Ensure you are using high-purity, anhydrous DMSO from a freshly opened bottle.[1] Water content in DMSO can significantly lower the solubility of this compound.
Step 2: Employ Recommended Formulation Protocols
For aqueous-based working solutions, especially for in vivo experiments, a simple dilution of the DMSO stock is often insufficient. Utilize a formulation designed to maintain solubility.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for common experimental applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Add high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).[1][3]
-
Vortex and/or sonicate the solution until the powder is completely dissolved.[1][3]
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is designed to achieve a clear solution for administration.
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 22.5 mg/mL).[1]
-
Add the solvents sequentially, ensuring the solution is clear before adding the next component.[3]
-
Example Formulation: To prepare a 1 mL working solution:
-
Start with 100 µL of the 22.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
-
-
If any cloudiness or precipitation appears during the process, gentle heating and/or sonication can be used to aid dissolution.[1][3]
-
It is highly recommended to prepare this working solution fresh on the day of the experiment.[1]
Data Presentation
The following tables summarize key quantitative data regarding the solubility and formulation of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100[1] | ≥ 238.44[1] | Use of newly opened, anhydrous DMSO is recommended.[1] |
| DMSO | 125[3] | 298.04[3] | Sonication is recommended to aid dissolution.[3] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Final this compound Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 4 mg/mL (9.54 mM)[3] | Add solvents sequentially. Sonication is recommended.[3] |
| 10% DMSO stock (22.5 mg/mL), 90% (20% SBE-β-CD in Saline) | ≥ 2.25 mg/mL[1] | Mix evenly after adding the stock solution.[1] |
| 10% DMSO stock (22.5 mg/mL), 90% Corn oil | ≥ 2.25 mg/mL[1] | Mix evenly. Consider stability for long-term dosing.[1] |
Visualizations
The following diagrams illustrate key workflows for handling this compound and troubleshooting precipitation issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: DSP-2230
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DSP-2230.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro applications, DMSO is the recommended solvent.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: Proper storage of this compound stock solutions is critical to maintain its integrity. The recommended storage conditions are summarized in the table below.
| Storage Temperature | Duration | Recommendation |
| -20°C | Up to 1 year | For short to medium-term storage.[1] |
| -80°C | Up to 2 years | For long-term storage.[1] |
Q3: Is it acceptable to store this compound solutions at room temperature?
A3: There is limited data on the long-term stability of this compound in DMSO at room temperature. For optimal stability and to prevent potential degradation, it is strongly recommended to store stock solutions at -20°C or -80°C and minimize the time that solutions are kept at room temperature. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]
Q4: Can I subject my this compound in DMSO solution to multiple freeze-thaw cycles?
A4: While some compounds in DMSO are resistant to multiple freeze-thaw cycles, it is a good practice to aliquot your stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles and help ensure the stability of the compound over time.
Troubleshooting Guide
Issue: I am observing inconsistent or lower than expected activity of this compound in my experiments.
This could be due to several factors, including compound degradation. Follow these troubleshooting steps to investigate the stability of your this compound solution.
Step 1: Verify Proper Storage
Ensure that your this compound stock solution has been stored according to the recommended conditions (-20°C or -80°C) and that the recommended storage duration has not been exceeded.
Step 2: Assess Compound Integrity
If you suspect degradation, it is advisable to assess the integrity of your this compound solution. A common method for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Protocol: Assessing this compound Stability by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in DMSO. The specific parameters may need to be optimized for your available equipment and reagents.
Objective: To determine the purity of a this compound solution in DMSO and identify any potential degradation products.
Materials:
-
This compound in DMSO solution (your sample)
-
Freshly prepared this compound in DMSO solution (control)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC column (e.g., C18 column)
-
HPLC-MS system
Method:
-
Sample Preparation:
-
Dilute a small aliquot of your this compound stock solution (e.g., to 1 µM) in a mixture of water and acetonitrile (typically 50:50 v/v) with 0.1% formic acid.
-
Prepare a control sample in the same manner using a freshly prepared stock solution of this compound.
-
-
HPLC-MS Analysis:
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute compounds of increasing hydrophobicity. An example gradient is:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Monitor for the expected m/z of this compound (C₂₀H₂₀F₃N₅O₂; Exact Mass: 419.16).
-
-
-
Data Analysis:
-
Compare the chromatograms of your sample and the fresh control.
-
Look for the appearance of new peaks or a decrease in the area of the main this compound peak in your sample compared to the control. The presence of new peaks could indicate degradation products.
-
The following workflow diagram illustrates the process for troubleshooting potential this compound instability.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[2] These channels are predominantly expressed in peripheral nociceptive neurons and play a critical role in the transmission of pain signals. By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in pain-sensing neurons.[2]
The diagram below illustrates the role of Nav1.7, Nav1.8, and Nav1.9 in the pain signaling pathway and the mechanism of action of this compound.
References
troubleshooting DSP-2230 patch clamp experiments
Welcome to the Technical Support Center for Patch Clamp Experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting patch clamp experiments. While your query mentioned DSP-2230, it is important to clarify that this compound is a selective small-molecule blocker of Nav1.7 and Nav1.8 sodium channels used in neuropathic pain research.[1][2] The following troubleshooting information pertains to the general electrophysiological technique of patch clamping, which is the method used to study the effects of compounds like this compound on ion channel activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in patch clamp electrophysiology?
A1: The most common challenges include achieving and maintaining a high-quality, high-resistance seal (gigaseal) between the pipette and the cell membrane, maintaining a stable recording for the duration of the experiment, minimizing electrical noise, and dealing with issues related to cell health and viability.[3][4][5] Technical issues with the equipment and optimizing experimental protocols are also frequent hurdles.[3]
Q2: What is "series resistance" and why is it a problem?
A2: Series resistance (Rs) is the sum of the resistance of the electrode and the access resistance to the cell's interior.[6] High series resistance can introduce a voltage error, where the actual membrane potential of the cell is different from the command potential set by the amplifier.[6][7] This can lead to inaccurate measurements, especially when large currents are flowing.[6] It is crucial to monitor and compensate for series resistance, typically keeping it below 25 MΩ.[8]
Q3: How does cell viability affect my experiment?
A3: The health of the cells is a critical determinant of success in patch clamping.[9] Unhealthy or dying cells will make it difficult to form a stable gigaseal and will not yield reliable data.[5][8] Signs of poor cell health can include a swollen or fragmented appearance.[4][10] Ensuring proper oxygenation, pH, and osmolarity of all solutions is vital for maintaining cell health.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your patch clamp experiments.
Issue 1: Electrical Noise in Recordings
High levels of noise can obscure the small ionic currents you are trying to measure. A systematic approach is the best way to identify and eliminate sources of noise.[11]
Common Causes and Solutions for Electrical Noise
| Potential Cause | Symptoms | Corrective Actions |
| Improper Grounding | 50/60 Hz hum, persistent high background noise. | Ensure all equipment (amplifier, microscope, manipulators, Faraday cage) is connected to a common ground point.[12][13] Check for and eliminate any ground loops.[11] |
| External Equipment | Noise appears when certain devices are active. | Systematically turn off and unplug nearby equipment (monitors, centrifuges, light sources, mobile phones) one by one to isolate the source.[11][13] |
| Perfusion System | Noise correlates with the perfusion flow. | Ensure the perfusion system is properly grounded. Keep the bath fluid level low to minimize pipette capacitance.[11] Check for bubbles in the inflow/outflow tubing.[8] |
| Pipette Holder/Electrode | Drifting baseline, intermittent noise. | Clean the pipette holder thoroughly with ethanol (B145695) and distilled water.[11] Re-chloride the silver wires of the recording and reference electrodes.[13][14] Ensure a good seal within the pipette holder.[15] |
| Faraday Cage | General high noise levels. | Ensure the Faraday cage door is closed properly. Cover any openings with aluminum foil or conductive mesh.[11] |
| Amplifier Settings | Excessively high noise not related to external factors. | Check the filter settings on your amplifier. A Bessel filter set too high (e.g., 10 kHz) can increase noise; reducing it (e.g., to 2.2 kHz) can significantly improve the signal-to-noise ratio.[14] |
Troubleshooting Workflow for Noise Reduction
Below is a logical workflow to help identify the source of electrical noise.
A systematic workflow for identifying and eliminating sources of electrical noise.
Issue 2: Difficulty Forming a Gigaseal
A stable, high-resistance seal (≥ 1 GΩ) is the foundation of a successful patch clamp recording.[16] Failure to achieve a gigaseal is a common point of frustration.
Common Causes and Solutions for Gigaseal Failure
| Potential Cause | Symptoms | Corrective Actions |
| Dirty Pipette Tip | Resistance does not increase upon approaching the cell; seal resistance stalls at a low value (e.g., 200-300 MΩ). | Use fresh, clean capillary glass.[9] Ensure your pipette solutions are filtered and free of precipitates. Change the pipette.[8] |
| Poor Cell Health | Cell membrane appears blebbed or swollen; seal is unstable or breaks easily. | Check the osmolarity and pH of your external and internal solutions.[4][8][17] Ensure adequate oxygenation of slices/cells.[8] |
| Improper Pressure Control | Unable to form a "dimple" on the cell surface; too much pressure blows the cell away. | Check for leaks in your pressure tubing system.[9] Apply gentle, consistent positive pressure (~20-30 mbar) when approaching the cell, then release it upon contact before applying gentle suction.[5][9] |
| Incorrect Pipette Resistance | Difficulty sealing on smaller cells; aspirating the cell into the pipette. | For most neuronal recordings, a pipette resistance of 4-8 MΩ is recommended.[8] A pipette with too low resistance can damage the cell.[8] |
| Vibrations or Drift | The pipette drifts away from the cell during seal formation. | Ensure the anti-vibration table is floating correctly.[18] Check that the micromanipulator and microscope stage are securely mounted and stable.[15][18] |
| Solution Chemistry | Seal formation is consistently poor across multiple attempts and preparations. | Re-make all solutions from fresh reagents, paying close attention to the concentration of divalent cations (Ca²⁺ and Mg²⁺), which are crucial for membrane stability.[17][18] |
Decision Tree for Troubleshooting Gigaseal Formation
This diagram outlines the decision-making process when you are unable to form a gigaseal.
A decision tree for diagnosing and solving gigaseal formation problems.
Issue 3: Problems with Whole-Cell Configuration
After achieving a gigaseal, the next step is to rupture the cell membrane to gain electrical access to the cell's interior (whole-cell configuration).[16]
Common Causes and Solutions for Whole-Cell Issues
| Problem | Potential Cause | Corrective Actions |
| Cannot Break Into Cell | Pipette resistance is too high; membrane is too tough. | Use a lower resistance pipette (e.g., < 8 MΩ).[8] Apply brief, sharp pulses of suction. Use the amplifier's "zap" function to apply a short voltage pulse to help rupture the membrane.[5][8] |
| High Access Resistance (Ra) After Break-in | Incomplete rupture of the membrane patch. | Apply additional gentle suction pulses.[8] Monitor Ra; if it remains high (>25 MΩ), the recording quality will be poor.[8] |
| Recording is Unstable / Cell Dies Quickly | Seal is unstable; dialysis of cell contents with pipette solution; cell is unhealthy. | Ensure a very stable gigaseal (>2 GΩ) before breaking in. Ensure the internal solution has the correct pH, osmolarity, and includes ATP and GTP to support cell health.[19] If the cell dies abruptly, it may indicate the membrane is "creeping" up the pipette due to excessive pressure during seal formation.[19] |
| Leak Current Increases Over Time | The seal is deteriorating. | This can be caused by mechanical instability (drift) or poor initial seal quality.[18][19] Ensure the rig is free from vibrations and the pipette holder is secure.[18] |
Experimental Protocols
Protocol: Standard Whole-Cell Patch Clamp Recording
This protocol provides a general methodology for obtaining whole-cell recordings from neurons in brain slices.
-
Preparation:
-
Prepare fresh artificial cerebrospinal fluid (aCSF) and internal pipette solution. Ensure both are at the correct pH (7.2-7.3) and osmolarity (e.g., aCSF ~310 mOsm, internal ~290 mOsm).[16][17][19]
-
Continuously bubble the aCSF with carbogen (B8564812) (95% O₂, 5% CO₂).[20]
-
Pull glass micropipettes to a resistance of 4-8 MΩ using a pipette puller.[5][8]
-
Fire-polish the pipette tips to smooth the opening, which can aid in seal formation.
-
-
Pipette Filling and Setup:
-
Backfill the pipette with filtered internal solution, ensuring no air bubbles are trapped in the tip.
-
Mount the pipette in the holder and apply positive pressure to the pipette to keep the tip clean as it enters the bath.[9]
-
-
Approaching the Cell:
-
Seal Formation:
-
Once the pipette tip touches the cell membrane (a "dimple" should be visible and a slight increase in resistance observed), release the positive pressure.
-
Apply gentle, continuous negative pressure (suction) to encourage the membrane to seal to the pipette tip.
-
Monitor the seal resistance using a voltage step (e.g., -10 mV). The resistance should increase steadily. A seal of >1 GΩ is required.[5][16]
-
-
Achieving Whole-Cell Configuration:
-
Once a stable gigaseal is formed, compensate for the fast pipette capacitance.
-
Apply brief, sharp pulses of negative pressure to rupture the membrane patch under the pipette tip.[5][16] The "zap" function on the amplifier can also be used.[8]
-
A successful break-in is indicated by the appearance of a much larger, slower capacitive transient.
-
-
Recording:
-
Switch the amplifier to the desired mode (voltage-clamp or current-clamp).
-
Compensate for whole-cell capacitance and series resistance.
-
Begin your experimental protocol (e.g., applying voltage steps or current injections). Monitor the access resistance throughout the experiment; if it changes significantly (>20%), the data may be unreliable.
-
General Experimental Workflow
This diagram illustrates the key stages of a patch clamp experiment from preparation to data analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 3. ziprecruiter.com [ziprecruiter.com]
- 4. researchgate.net [researchgate.net]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. gcamp6f.com [gcamp6f.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. researchgate.net [researchgate.net]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
DSP-2230 inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DSP-2230 (also known as ANP-230). The information provided is intended to address potential inconsistencies and challenges observed during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small-molecule inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] Its therapeutic potential lies in its ability to block these channels, which are crucial for the generation and propagation of pain signals in peripheral sensory neurons.[2] By inhibiting the influx of sodium ions, this compound aims to reduce neuronal hyperexcitability associated with neuropathic pain.[2]
Q2: What is the current development status of this compound?
Originally developed by Dainippon Sumitomo Pharma, this compound underwent Phase I clinical trials.[1][3][4] Subsequently, the development was transferred to AlphaNavi Pharma, a carve-out venture, and the compound is now designated as ANP-230.[4] It has completed a Phase 1 study in the U.S., U.K., and Japan for neuropathic pain.[4] An exploratory Phase I/II study for infantile episodic limb pain is also underway.[5]
Q3: Are inconsistent in vivo results common for Nav1.7 inhibitors like this compound?
Yes, it is not uncommon to observe discrepancies between preclinical efficacy and clinical outcomes for Nav1.7 inhibitors. Several highly selective Nav1.7 inhibitors have shown promise in animal models but failed to demonstrate significant analgesic effects in human clinical trials.[6] This highlights the complexities of translating preclinical findings to clinical settings for this class of compounds.
Troubleshooting Inconsistent In Vivo Results
Problem 1: Lack of Efficacy in a Neuropathic Pain Model
If you are observing a lack of efficacy or inconsistent results with this compound in your in vivo neuropathic pain model, consider the following factors:
-
Animal Model Selection: The etiology of neuropathic pain is diverse. Ensure the chosen animal model (e.g., chemotherapy-induced neuropathy, nerve ligation) is appropriate for evaluating the mechanism of a Nav1.7/1.8/1.9 blocker.[6]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Inadequate drug exposure at the target site can lead to a lack of efficacy. It is crucial to perform thorough PK/PD studies in your chosen species to ensure that plasma and tissue concentrations of this compound are within the therapeutic window. Other Nav1.7 inhibitors have faced challenges with high plasma protein binding, which can limit the free drug concentration at the target site.[6]
-
Dosing Regimen: The dose and frequency of administration should be based on robust dose-response studies. Preclinical studies with this compound in mice used a dose range of 3-30 mg/kg, administered orally once daily for 6 days.[2]
Problem 2: Variability in Analgesic Response
High variability in the analgesic response across individual animals can obscure the therapeutic effect of this compound.
-
Baseline Nociceptive Thresholds: Establish consistent baseline pain thresholds in your experimental animals before drug administration. Factors such as stress, handling, and housing conditions can significantly impact pain perception.
-
Subjectivity of Pain Assessment: Behavioral tests for pain (e.g., von Frey, hot plate) can be subjective. Ensure that experimenters are blinded to the treatment groups and that standardized testing protocols are strictly followed.
-
Genetic Background of Animals: The genetic background of the animal strain can influence the expression and function of sodium channels, potentially leading to varied responses to this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Nav1.7) | 7.1 µM | [2] |
| IC50 (Nav1.8) | 11.4 µM | [2] |
| IC50 (Nav1.9) | 6.7 µM | [2] |
| Preclinical Dosing (Mice) | 3-30 mg/kg, p.o., once daily | [2] |
Experimental Protocols
Representative Preclinical Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve. Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Post-Operative Care: Suture the muscle and skin layers. Provide post-operative analgesia and monitor the animals for signs of distress.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline (before surgery) and at various time points post-surgery (e.g., days 7, 14, 21).
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
-
-
Drug Administration: Administer this compound or vehicle orally at the desired dose and schedule, typically starting after the development of neuropathic pain behaviors.
Visualizations
Caption: Mechanism of action of this compound on peripheral sensory neurons.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting flow for inconsistent in vivo results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
DSP-2230 Technical Support Center: Preclinical Safety & Troubleshooting
This technical support center provides guidance for researchers and drug development professionals on the potential side effects of DSP-2230 observed in animal studies. The information is presented in a question-and-answer format to directly address common queries and challenges encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the expected preclinical safety profile of this compound based on its mechanism of action?
This compound is a selective blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, and also shows activity against Nav1.9.[1][2] These channels are predominantly expressed in peripheral sensory neurons, which are crucial for pain signaling.[3] Due to this targeted peripheral action, this compound is anticipated to have a favorable safety profile with a lower incidence of central nervous system (CNS) and cardiovascular side effects compared to less selective sodium channel blockers.[4][5][6] Non-clinical studies have suggested that this compound has the potential for excellent analgesic effects without the side effects commonly associated with existing neuropathic pain medications.[4][6]
Q2: Are there publicly available toxicology reports from animal studies of this compound?
As of late 2025, detailed toxicology reports from preclinical animal studies of this compound are not publicly available. The development of this compound was initiated by Sumitomo Dainippon Pharma and is now being continued by AlphaNavi Pharma under the development code ANP-230.[5] While the compound has completed Phase 1 clinical trials, the comprehensive preclinical safety data remains proprietary.[4][7]
Q3: What potential side effects should be monitored in animal studies of this compound, considering its drug class?
While this compound is designed for high selectivity, it is still prudent to monitor for side effects associated with broader sodium channel blockade, especially at higher doses. General side effects to monitor in preclinical studies of sodium channel blockers include:
-
Cardiovascular Effects: Changes in electrocardiogram (ECG) readings, such as prolongation of PR and QRS intervals, hypotension, and arrhythmias.[8][9]
-
Central Nervous System (CNS) Effects: Ataxia, sedation, seizures, and tremors.[9][10]
-
Gastrointestinal Effects: General malaise or changes in feeding behavior.
-
Local Anesthetic Effects: Numbness or tingling at the site of administration if applied locally.[9]
Given this compound's selectivity for peripherally expressed channels, the risk for CNS and cardiovascular side effects is expected to be low.[4][11]
Q4: How should an experiment be designed to assess the potential side effects of this compound in a rodent model?
A typical preclinical toxicology study for a compound like this compound would involve dose-escalation studies in at least two species (one rodent and one non-rodent) to identify the maximum tolerated dose (MTD) and any dose-limiting toxicities. A general experimental workflow is outlined below.
Experimental Protocols
Detailed experimental protocols for the toxicology studies of this compound are not publicly available. However, a standard approach for a preclinical safety assessment of a selective sodium channel blocker in a rodent model is provided below.
Objective: To evaluate the safety and tolerability of this compound in a rodent model (e.g., Sprague-Dawley rats) following single and repeat oral dosing.
Methodology:
-
Animal Model: Healthy, young adult male and female Sprague-Dawley rats.
-
Groups:
-
Vehicle Control (receiving the same formulation without this compound)
-
Low-Dose this compound
-
Mid-Dose this compound
-
High-Dose this compound
-
-
Administration: Oral gavage, once daily for a predetermined period (e.g., 14 or 28 days).
-
Parameters to Monitor:
-
Clinical Observations: Twice daily checks for any changes in behavior, appearance, or signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Cardiovascular Monitoring: Telemetry or periodic ECG recordings to assess heart rate and rhythm.
-
Neurological Assessment: Functional observational battery (FOB) to detect any sensory or motor deficits.
-
Clinical Pathology: Blood and urine samples collected at baseline and termination for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the study, animals are euthanized.
-
Gross Pathology: A thorough examination of all organs.
-
Histopathology: Microscopic examination of selected tissues.
-
Data Presentation
While specific quantitative data for this compound is not available, researchers should structure their findings in a clear and comparative manner. The following table provides a template for summarizing key preclinical safety data.
| Parameter | Vehicle Control | Low-Dose this compound | Mid-Dose this compound | High-Dose this compound |
| Mortality | ||||
| Clinical Signs | ||||
| e.g., Ataxia | ||||
| e.g., Sedation | ||||
| Body Weight Change (%) | ||||
| Cardiovascular | ||||
| Heart Rate (bpm) | ||||
| QRS Interval (ms) | ||||
| Hematology | ||||
| e.g., WBC (x10^9/L) | ||||
| Clinical Chemistry | ||||
| e.g., ALT (U/L) |
Visualizations
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drpress.org [drpress.org]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 6. sumitomo-pharma.com [sumitomo-pharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Sodium Channel Blocker Toxicity | RECAPEM [recapem.com]
- 11. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
Technical Support Center: DSP-2230 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSP-2230. The information provided is intended to assist in overcoming potential bioavailability challenges during preclinical and experimental phases.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential solutions and detailed protocols.
Problem: Low or variable oral bioavailability of this compound in animal models.
Possible Cause 1: Poor Aqueous Solubility
This compound is a small molecule that may exhibit limited solubility in aqueous solutions, a common factor affecting oral absorption and bioavailability.
Solution: Enhance the solubility of this compound through various formulation strategies.
Recommended Approaches:
-
Particle Size Reduction: Decreasing the particle size of a drug can increase its surface area, leading to a higher dissolution rate and improved bioavailability.[1][2][3]
-
Formulation with Excipients: Utilizing co-solvents, surfactants, or complexing agents can significantly improve the solubility of poorly soluble compounds.[4][5]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can enhance its dissolution rate.[1][3]
Experimental Protocols
This protocol describes a method to reduce the particle size of this compound to the nanometer range.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Alternatively, use a bead mill with zirconium oxide beads (0.5 mm diameter) and mill for 4 hours.
-
Measure the particle size distribution of the resulting nanosuspension using a dynamic light scattering (DLS) particle size analyzer.
-
The target particle size should be in the range of 100-300 nm for optimal results.
This protocol details the preparation of a lipid-based formulation to improve this compound solubility and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution in an aqueous medium.
-
Prepare the SMEDDS pre-concentrate by mixing the selected components in the determined ratio.
-
Dissolve this compound in the SMEDDS pre-concentrate with gentle heating and stirring until a clear solution is obtained.
-
The final formulation should spontaneously form a microemulsion (droplet size < 100 nm) upon gentle agitation in an aqueous environment, such as simulated gastric fluid.
Data Presentation: Hypothetical Bioavailability Data for Different this compound Formulations
The following table summarizes hypothetical pharmacokinetic parameters of this compound in rats following oral administration of different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Nanosuspension | 10 | 450 ± 70 | 1.0 | 1800 ± 250 | 300 |
| SMEDDS | 10 | 750 ± 110 | 0.5 | 3600 ± 400 | 600 |
Data are presented as mean ± standard deviation (n=6).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro experiments?
A1: For in vitro experiments, this compound is soluble in Dimethyl Sulfoxide (DMSO).[6][7] It is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity in cellular assays.
Q2: How can I assess the bioavailability of my this compound formulation in vivo?
A2: In vivo bioavailability is typically assessed by measuring the concentration of the drug in the plasma or blood over time after administration.[8][9] This involves the following steps:
-
Administer the this compound formulation to the test animals (e.g., rats or mice) via the desired route (e.g., oral gavage).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), to determine the rate and extent of absorption.[9]
Q3: Are there any known drug-drug interactions that could affect the bioavailability of this compound?
A3: While specific drug-drug interaction studies for this compound are not publicly available, it is important to consider that co-administration of drugs that affect gastrointestinal pH, motility, or metabolizing enzymes (e.g., Cytochrome P450 enzymes) could potentially alter its absorption and bioavailability. It is recommended to conduct appropriate in vitro and in vivo studies to evaluate potential drug-drug interactions if this compound is to be used in combination with other therapeutic agents.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[6][10] These channels are predominantly expressed in peripheral sensory neurons and are involved in pain signaling. By inhibiting these channels, this compound is thought to reduce the excitability of nociceptive neurons, thereby producing an analgesic effect.[10]
Visualizations
Experimental Workflow for Improving this compound Bioavailability
Caption: A workflow for enhancing the bioavailability of this compound.
Signaling Pathway: this compound Mechanism of Action
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 4. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound | Sodium Channel | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. medchemexpress.com [medchemexpress.com]
DSP-2230 Technical Support Center
Disclaimer: Publicly available information regarding the specific toxicity of DSP-2230 in cell culture systems is limited. This resource center provides general guidance and standardized protocols for researchers to assess the cytotoxic potential of this compound and similar compounds in their experimental settings. The information provided is intended for research purposes only.
Frequently Asked Questions (FAQs)
This section addresses general questions researchers might have when designing in vitro studies with this compound, based on its known mechanism of action.
Q1: What is the mechanism of action of this compound?
This compound is an orally active inhibitor of voltage-gated sodium channels, specifically targeting Nav1.7, Nav1.8, and Nav1.9.[1][2][3] By blocking these channels, it reduces the influx of sodium ions and inhibits the generation and propagation of neuronal action potentials, which is the basis for its analgesic activity in neuropathic pain models.[1]
Q2: What are the known IC50 values for this compound against its target channels?
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for its primary targets.
| Target Channel | IC50 |
| Nav1.7 | 7.1 µM |
| Nav1.8 | 11.4 µM |
| Nav1.9 | 6.7 µM |
| (Data sourced from MedChemExpress)[1] |
Q3: Which cell types are likely to be most sensitive to this compound?
Given that this compound targets voltage-gated sodium channels, cell types that express high levels of Nav1.7, Nav1.8, and Nav1.9 are expected to be the most sensitive. These primarily include:
-
Peripheral sensory neurons (e.g., dorsal root ganglion neurons)
-
Sympathetic ganglion neurons
It is important for researchers to characterize the expression of these specific sodium channel subtypes in their cell lines of interest to anticipate potential effects.
Q4: Are there known off-target effects or general cytotoxicity concerns?
While non-clinical trials in animal models have suggested a favorable safety profile with a lack of central nervous system or cardiovascular side effects, specific in vitro cytotoxicity data is not widely available.[4][5] Researchers should perform their own dose-response experiments to determine the cytotoxic concentration range in their specific cell culture models. It is advisable to include counter-screening assays to identify potential off-target effects.
Q5: What was the safety and tolerability of this compound in clinical trials?
This compound has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[4][6] These studies involved single and multiple dosing regimens.[6] Another study specifically investigated the effect of this compound on renal function.[7][8] The compound was developed by Sumitomo Dainippon Pharma and is now being developed by AlphaNavi Pharma under the code ANP-230.[4][9]
Troubleshooting Guide for In Vitro Cytotoxicity Assessment
This guide provides a logical workflow for identifying and addressing common issues when evaluating the toxicity of a new compound like this compound.
Caption: Troubleshooting workflow for unexpected in vitro toxicity.
Experimental Protocols
The following are detailed methodologies for standard assays to evaluate the potential toxicity of this compound in a cell culture setting.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of specific voltage-gated sodium channels.
Caption: this compound's inhibitory effect on sodium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 6. isrctn.com [isrctn.com]
- 7. ISRCTN [isrctn.com]
- 8. isrctn.com [isrctn.com]
- 9. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
Technical Support Center: DSP-2230 Cardiovascular Safety
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential cardiovascular side effects of the investigational kinase inhibitor, DSP-2230. The information herein is intended for preclinical research purposes only.
Troubleshooting Guides
This section addresses specific experimental issues that may arise during the preclinical evaluation of this compound.
Question 1: We observed unexpected levels of cardiomyocyte death in our in vitro cultures treated with this compound. How can we investigate and mitigate this?
Answer:
Unexpected cardiomyocyte death is a critical finding that requires a systematic investigation to determine the underlying mechanism. The primary hypothesized reason for this observation with this compound is off-target inhibition of mitochondrial survival kinases, leading to apoptosis.
Troubleshooting Steps:
-
Confirm Cytotoxicity: First, confirm the dose-dependent cytotoxic effect of this compound using a standard cell viability assay.
-
Assess Apoptosis: Determine if the cell death is apoptotic. This can be achieved by using assays for caspase-3/7 activation or Annexin V staining.
-
Investigate Mitochondrial Involvement: Assess mitochondrial health. Key assays include measuring changes in mitochondrial membrane potential (e.g., using JC-1 staining) or quantifying ATP production.[1] A significant decrease in either parameter suggests mitochondrial dysfunction.
-
Hypothesize Off-Target Kinase Inhibition: this compound is designed to inhibit OncoKinase-X, but may have off-target activity against other kinases vital for cardiomyocyte health, such as MitoKinase-S. Compare the IC50 values of this compound against a panel of kinases to identify likely off-targets.
Below is a troubleshooting workflow to diagnose the cause of cardiomyocyte toxicity.
Question 2: Our in vivo studies with this compound are showing significant QT interval prolongation. What is the likely cause and how can we confirm it?
Answer:
QT interval prolongation is a serious concern as it can increase the risk of developing potentially fatal ventricular tachyarrhythmia.[2][3] For many kinase inhibitors, this side effect is caused by the off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[3][4][5]
Investigative Steps:
-
Primary Suspect - hERG Blockade: The most probable cause is direct inhibition of the hERG (IKr) channel.
-
Confirmation with Patch-Clamp Electrophysiology: The definitive method to confirm hERG channel inhibition is through a whole-cell patch-clamp assay using a cell line stably expressing the hERG channel (e.g., HEK293 cells).[3][5] This will determine the IC50 value of this compound on the hERG current.
-
Consider Other Ion Channels: While hERG is the most common culprit, other cardiac ion channels can influence the QT interval. If the hERG assay is negative or the level of inhibition does not correlate with the observed QT prolongation, a broader cardiac ion channel screening panel should be considered.
The diagram below illustrates the proposed mechanism of this compound-induced QT prolongation.
Data Summary
The following tables summarize hypothetical in vitro data for this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| OncoKinase-X (Primary Target) | 5 | Target kinase for anti-cancer efficacy. |
| MitoKinase-S (Off-Target) | 50 | A mitochondrial kinase essential for cardiomyocyte survival. |
| VEGFR2 (Off-Target) | >1000 | A kinase associated with hypertension side effects in other TKIs.[6] |
| Src (Off-Target) | 850 | A common off-target for kinase inhibitors. |
Table 2: Cardiovascular Ion Channel Inhibition Profile of this compound
| Ion Channel | IC50 (µM) | Assay Type | Potential Clinical Implication |
| hERG (IKr) | 0.5 | Manual Patch Clamp | QT Prolongation / Torsades de Pointes [3] |
| Nav1.5 (INa) | >30 | Manual Patch Clamp | Low risk of affecting cardiac depolarization. |
| Cav1.2 (ICa,L) | >30 | Manual Patch Clamp | Low risk of affecting cardiac contractility via this channel. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular liabilities associated with the hypothetical kinase inhibitor this compound in preclinical models?
Based on in vitro profiling, the two primary cardiovascular risks are:
-
QT Prolongation: Stemming from potent, off-target inhibition of the hERG potassium channel (IC50 ≈ 0.5 µM).
-
Cardiomyocyte Toxicity: Resulting from off-target inhibition of MitoKinase-S (IC50 ≈ 50 nM), a kinase implicated in mitochondrial function and cell survival.
Q2: What is the proposed dual-mechanism for this compound cardiotoxicity?
The cardiotoxicity of this compound is proposed to be a dual-hit mechanism involving both electrophysiological and cytotoxic effects. The compound can simultaneously disrupt cardiac repolarization by blocking the hERG channel and induce apoptosis by inhibiting a key mitochondrial survival kinase.
Q3: What preclinical assays are recommended for screening next-generation analogs of this compound to minimize cardiovascular risk?
A tiered screening approach is recommended to efficiently identify analogs with an improved safety profile.
-
Tier 1 (High-Throughput):
-
hERG Binding/Flux Assay: Use a fluorescence-based thallium flux assay or radioligand binding assay for initial high-throughput screening of hERG inhibition.[2][7]
-
Cardiomyocyte Viability Assay: Screen analogs against a human iPSC-derived cardiomyocyte line using an ATP-based assay (e.g., CellTiter-Glo) to assess cytotoxicity.[1]
-
-
Tier 2 (Medium-Throughput / Confirmatory):
-
Automated Patch-Clamp: For promising candidates, confirm hERG inhibition using an automated patch-clamp system for more accurate IC50 determination.[3]
-
High-Content Imaging: Analyze treated cardiomyocytes for markers of apoptosis and mitochondrial dysfunction.
-
-
Tier 3 (Low-Throughput / Gold Standard):
-
Manual Patch-Clamp: For lead candidates, perform gold-standard manual patch-clamp electrophysiology for hERG and a panel of other key cardiac ion channels.[5]
-
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. hERG Assay | PPTX [slideshare.net]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. Overview and Management of Cardiac Adverse Events Associated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 6. Cardiovascular Adverse Events and Mitigation Strategies for Chronic Myeloid Leukemia Patients Receiving Tyrosine Kinase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
DSP-2230 Technical Support Center: Navigating Your Long-Term Studies
Welcome to the technical support center for DSP-2230 (also known as ANP-230). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during long-term experimental studies with this novel triple Nav channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, peripherally restricted small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral nociceptive neurons and are critical for the initiation and propagation of pain signals.[2][3][4][5] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting neuronal action potentials and producing an analgesic effect.[1] Preclinical studies have shown that it blocks these three subtypes with similar potency.[6]
Q2: What is the current development status of this compound?
The development of this compound was initially undertaken by Sumitomo Dainippon Pharma. However, due to a strategic shift in the company's focus, the program was deprioritized.[7] Subsequently, a carve-out venture named AlphaNavi Pharma was established to continue the development of this compound, now referred to as ANP-230.[8] The compound is currently in Phase 1/2 clinical trials for infantile episodic limb pain syndrome and peripheral neuropathic pain.[8][9][10]
Q3: What are the potential advantages of this compound in long-term studies?
Preclinical data suggests that this compound has a favorable safety profile, primarily due to its low penetration of the central nervous system (CNS), which may minimize CNS-related side effects.[9][11] Furthermore, studies in animal models have indicated that the analgesic potency of ANP-230 increases with repeated administration, suggesting a potential for sustained or improved efficacy in long-term treatment paradigms.[11][12]
Q4: Are there any known challenges associated with the long-term administration of Nav channel blockers?
While this compound is designed for peripheral selectivity to improve its safety profile, general challenges with long-term administration of less selective sodium channel blockers can include central nervous system effects (like dizziness and sedation) and cardiovascular effects.[13] Translating efficacy from preclinical animal models to clinical pain studies in humans can also be challenging due to differences in pain etiologies and the subjective nature of pain assessment.[13][14][15][16]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Variability in Analgesic Response | Differences in pain models, patient populations, or individual sensitivity to the drug. | Ensure strict adherence to the experimental protocol. Consider stratifying study populations based on pain phenotype or genetic markers if applicable. In preclinical models, ensure consistent induction of the pain state. |
| Diminishing Efficacy Over Time (Tolerance) | While preclinical data for ANP-230 suggests increased potency with repeated dosing, the potential for tolerance with any long-term analgesic should be considered. | Monitor pain scores and other efficacy endpoints closely. If tolerance is suspected, a washout period followed by re-challenge could be considered in preclinical models to assess receptor desensitization. |
| Unexpected Adverse Events | Although designed to be peripherally restricted, individual differences in drug metabolism or blood-brain barrier permeability could lead to off-target effects. | Carefully document all adverse events. In cases of suspected CNS or cardiovascular side effects, consider dose reduction or temporary discontinuation to assess causality. |
| Difficulty in Translating Preclinical to Clinical Doses | Species differences in metabolism and pharmacokinetics. | Allometric scaling from preclinical models can provide an initial estimate for clinical doses, but careful dose-escalation studies in Phase 1 are crucial to determine the safe and effective dose range in humans. |
Quantitative Data Summary
Preclinical Efficacy of ANP-230 in Rodent Pain Models
| Pain Model | Dosing Regimen | Observed Effect |
| Neuropathic Pain | Dose-dependent oral administration | Significant reduction in mechanical allodynia and thermal hyperalgesia.[11][12][17] |
| Inflammatory Pain | Dose-dependent oral administration | Significant reduction in pain behaviors.[11] |
| Episodic Pain Syndrome Model (R222S mutant mice) | 3-30 mg/kg oral administration | Dose-dependent reduction in thermal and mechanical hyperalgesia.[1][12][17] Repeated low-dose administration (3 mg/kg) showed significant analgesic effects.[12][17] |
This compound Phase 1 Clinical Study Dosing in Healthy Volunteers
| Study Design | Dose Administered |
| Single Dose | 400 mg this compound or placebo |
| Multiple Doses | 80 mg this compound or placebo twice daily for 13 days |
| Note: This information is from a study protocol to assess renal function.[18] Detailed pharmacokinetic and pharmacodynamic results from Phase 1 studies are not publicly available. |
Experimental Protocols
Capsaicin-Induced Pain Model
Objective: To induce a localized area of hyperalgesia and allodynia to assess the efficacy of an analgesic agent.
Methodology:
-
Subject Preparation: A suitable area of skin, typically the forearm, is cleansed.
-
Capsaicin (B1668287) Application: A standardized concentration of capsaicin (e.g., 0.075%) is applied topically to a defined area of the skin.
-
Induction of Hyperalgesia: The capsaicin is left in place for a specified period (e.g., 30 minutes) to induce a burning sensation and subsequent hyperalgesia.
-
Pain Assessment:
-
Primary Hyperalgesia: The area of capsaicin application is tested for sensitivity to thermal and mechanical stimuli.
-
Secondary Hyperalgesia (Allodynia): The area surrounding the application site is tested for sensitivity to light touch (e.g., with a cotton swab or von Frey filaments).
-
-
Drug Administration: The investigational drug (this compound) or placebo is administered before or after capsaicin application, depending on the study design.
-
Efficacy Measurement: Changes in the area of hyperalgesia and allodynia, as well as subjective pain ratings, are measured at predefined time points.
UVB-Induced Inflammatory Pain Model
Objective: To create a localized, sterile inflammation to evaluate the anti-inflammatory and analgesic effects of a compound.
Methodology:
-
Minimal Erythema Dose (MED) Determination: The minimal dose of UVB radiation required to produce a faint, well-demarcated erythema on the subject's skin is determined 24 hours after exposure to a range of UVB doses.
-
UVB Exposure: A multiple of the MED (e.g., 2x or 3x MED) is delivered to a small, defined area of the skin, typically on the back or arm.
-
Inflammation and Hyperalgesia Development: The subject is monitored for the development of erythema, edema, and hyperalgesia over the next 24-48 hours.
-
Pain Assessment:
-
Erythema Measurement: The redness of the irradiated area is quantified using a chromameter.
-
Thermal Hyperalgesia: The pain threshold to heat stimuli is measured using a thermal sensory analyzer.
-
Mechanical Hyperalgesia: The pain threshold to mechanical stimuli is assessed using von Frey filaments or a pressure algometer.
-
-
Drug Administration: The investigational drug or placebo is administered before or after UVB exposure.
-
Efficacy Measurement: Changes in erythema, thermal pain thresholds, and mechanical pain thresholds are measured at various time points post-irradiation.
Visualizations
Signaling Pathway of Peripheral Pain Transmission and Inhibition by this compound
Caption: Mechanism of this compound in blocking peripheral pain signaling.
Experimental Workflow for a Long-Term Preclinical Study
Caption: A logical workflow for a long-term preclinical efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. drpress.org [drpress.org]
- 5. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 9. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 10. An exploratory Phase I/II study of ANP-230 to evaluate the safety, efficacy and pharmacokinetics in patients with infantile episodic limb pain - AdisInsight [adisinsight.springer.com]
- 11. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. isrctn.com [isrctn.com]
DSP-2230 batch to batch variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to batch-to-batch variability of DSP-2230. Consistent and reproducible experimental results are critical for advancing research and development. This resource is designed to help you identify and mitigate potential sources of variability in your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 values of this compound between different batches in our in vitro assays. What could be the primary cause?
A1: Batch-to-batch variability in the potency of a small molecule like this compound can stem from several factors. The most common causes include:
-
Purity and Impurity Profile: Minor variations in the manufacturing process can lead to differences in the purity of the final compound and the presence of different impurities.[1] Some impurities may have their own biological activity or interfere with the activity of this compound.
-
Polymorphism: Small molecules can exist in different crystalline forms, or polymorphs, which can affect solubility and bioavailability.[1] This can, in turn, impact the effective concentration in your assay.
-
Solubility and Formulation Issues: Incomplete solubilization or precipitation of this compound in your assay medium can lead to inconsistent concentrations being delivered to the target cells.
-
Compound Stability: Degradation of the compound over time, especially if storage conditions are not optimal, can lead to a decrease in the active concentration.
Q2: How can we proactively assess a new batch of this compound to ensure its quality and minimize potential variability?
A2: It is highly recommended to perform a comprehensive quality control (QC) analysis on each new batch of this compound before its use in critical experiments. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the identity and molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Powder X-ray Diffraction (PXRD): To assess the crystalline form (polymorphism) of the solid compound.
-
Solubility Assessment: To determine the solubility of the compound in the specific solvents and media used in your experiments.
A summary of these techniques and their purpose is provided in the table below.
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
If you are experiencing variability in your cell-based assays with different batches of this compound, follow this troubleshooting workflow:
Step 1: Verify Compound Integrity and Preparation
-
Confirm Identity and Purity: Use HPLC and MS to confirm the identity and purity of the this compound batch. Compare the results with the certificate of analysis (CoA) and data from previous batches if available.
-
Assess Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration in your assay medium does not exceed its solubility limit, which could cause precipitation.
-
Standardize Stock Solution Preparation: Prepare fresh stock solutions from the solid compound for each set of experiments and use a consistent protocol. Avoid repeated freeze-thaw cycles of stock solutions.
Step 2: Standardize Assay Procedures
-
Cell Line Authentication: Ensure your cell line is authentic and free from contamination. Use low-passage cells to minimize genetic drift.
-
Consistent Cell Seeding: Variations in cell density can significantly impact the experimental outcome.[2] Implement a strict protocol for cell counting and seeding.
-
Control for Edge Effects: In multi-well plates, the outer wells are prone to evaporation.[2] To mitigate this, either avoid using the outer wells or fill them with sterile media.
-
Use of Replicates: Employ technical and biological replicates to assess the variability within and between experiments.[3]
Step 3: Investigate Potential Assay Interference
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not affect cell viability or the assay readout.
-
Compound Interference with Assay Readout: Some compounds can interfere with assay components (e.g., fluorescent or luminescent reporters). Run a control experiment with the assay reagents and this compound in a cell-free system to test for interference.
Data Presentation
Table 1: Recommended Analytical Techniques for this compound Batch Qualification
| Analytical Technique | Purpose | Acceptance Criteria (Example) |
| HPLC | Purity assessment and impurity profiling | Purity ≥ 98% |
| Mass Spectrometry | Identity confirmation (Molecular Weight) | Observed MW within ± 0.5 Da of theoretical MW |
| NMR Spectroscopy | Structural confirmation | Spectrum consistent with the proposed structure of this compound |
| PXRD | Polymorph characterization | Consistent crystalline form across batches |
| Solubility Test | Determine solubility in experimental media | No visible precipitation at the highest tested concentration |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the new batch of this compound in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Measure the signal (absorbance or luminescence) and normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Mandatory Visualization
Caption: Proposed mechanism of action for this compound in blocking pain signals.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
DSP-2230 Technical Support Center: Interpreting Unexpected Experimental Data
Welcome to the DSP-2230 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during pre-clinical and clinical experiments with this compound (also known as ANP-230).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an orally active, potent, and selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are predominantly expressed in peripheral sensory neurons and are critical in the signaling pathways of neuropathic and inflammatory pain.[2] By blocking these channels, this compound reduces the influx of sodium ions, thereby inhibiting the generation and propagation of neuronal action potentials, which leads to its analgesic effect.[1]
Q2: In which pain models has this compound demonstrated efficacy?
This compound has shown broad, dose-dependent analgesic efficacy in a variety of preclinical models of neuropathic and inflammatory pain.[2] It has been shown to reduce thermal and mechanical hyperalgesia.[1] Notably, its potency has been observed to increase with repeated administration.[2]
Q3: What are the known side-effect profiles of this compound?
Preclinical and early clinical studies have indicated a favorable safety profile for this compound. It exhibits low penetration of the central nervous system (CNS), resulting in negligible motor function impairment.[2][3] Furthermore, it is not associated with significant cardiovascular side effects, which can be a concern with other sodium channel blockers.[3]
Q4: Is there any information on this compound's interaction with other analgesics?
Yes, concurrent administration of this compound with pregabalin (B1679071) or morphine has been shown to potentiate their anti-allodynic effects.[2] This suggests a potential for combination therapy in treating complex pain conditions.
Troubleshooting Unexpected Experimental Data
Issue 1: High Variability or Lack of Expected Analgesic Effect
You may observe significant variability in the analgesic response to this compound between individual subjects or experiments, or the analgesic effect may be less pronounced than anticipated.
Possible Causes and Troubleshooting Steps:
-
Subject-Specific Factors: The subjective nature of pain and high placebo response rates can contribute to variability, especially in clinical settings. In preclinical models, genetic differences in animal strains can influence the expression and function of sodium channels.
-
Recommendation: Ensure adequately powered studies with appropriate control groups. For preclinical studies, use well-characterized and consistent animal models. Consider measuring baseline pain sensitivity to stratify subjects.
-
-
Experimental Model Specificity: The analgesic efficacy of this compound may vary depending on the specific pain model used. Models with a strong central pain component may show a less robust response to a peripherally restricted compound.
-
Recommendation: Characterize the contribution of peripheral versus central mechanisms in your pain model. Consider using models known to be sensitive to sodium channel blockade, such as those involving nerve injury.
-
-
Drug Formulation and Administration: this compound is orally active, but issues with formulation, solubility, or administration can lead to inconsistent exposure.[1]
-
Recommendation: Follow the recommended formulation protocols carefully. For in vivo studies, prepare fresh working solutions daily.[1] If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1] Confirm bioavailability with pharmacokinetic analysis if inconsistent results persist.
-
Issue 2: Unexpected Off-Target or Adverse Effects
While this compound has a good safety profile, you may encounter unexpected behavioral or physiological changes in your experimental subjects.
Possible Causes and Troubleshooting Steps:
-
Dosing and Exposure: Although unlikely at therapeutic doses, very high concentrations of this compound could potentially lead to off-target effects.
-
Recommendation: Perform a dose-response study to identify the optimal therapeutic window. If unexpected effects are observed, consider reducing the dose. Correlate any adverse events with plasma concentrations of the compound.
-
-
Interaction with Other Compounds: If this compound is used in combination with other drugs, unexpected synergistic or antagonistic effects may occur.
-
Recommendation: When testing combinations, include appropriate control groups for each compound alone and in combination.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
In Vivo Assessment of Analgesic Efficacy in a Neuropathic Pain Model
This protocol is a generalized representation based on common practices for evaluating analgesics in rodent models of neuropathic pain.
-
Animal Model: Induce neuropathic pain in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) via chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.
-
Drug Preparation: Prepare this compound for oral gavage. A stock solution in DMSO can be diluted with vehicles such as PEG300, Tween-80, and saline, or with corn oil.[1] Ensure the final solution is clear and homogenous.
-
Dosing: Administer this compound orally at doses ranging from 3-30 mg/kg.[1] Dosing can be performed once daily.[1]
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline and at various time points after this compound administration.
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) or a cold plate.
-
-
Data Analysis: Compare the withdrawal thresholds or latencies between the this compound treated group and a vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Mechanism of action of this compound on peripheral sensory neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
Validation & Comparative
A Preclinical Showdown: DSP-2230 (ANP-230) vs. Pregabalin in Pain Models
For researchers and drug development professionals, the quest for more effective and safer analgesics is a perpetual challenge. This guide provides a detailed comparison of two notable compounds in the pain research landscape: DSP-2230 (now known as ANP-230), a novel voltage-gated sodium channel blocker, and pregabalin (B1679071), a well-established gabapentinoid. By examining their mechanisms of action, and preclinical efficacy in various pain models, this document aims to offer a clear, data-driven perspective on their potential as therapeutic agents.
At a Glance: Key Differences and Mechanisms of Action
This compound (ANP-230) and pregabalin exert their analgesic effects through distinct molecular targets, a crucial factor influencing their efficacy and side-effect profiles.
This compound (ANP-230) is an orally active, potent inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral nociceptive neurons and play a critical role in the generation and propagation of pain signals. By blocking these channels, this compound is designed to reduce neuronal hyperexcitability associated with chronic pain states.
Pregabalin , conversely, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). Its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into presynaptic terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.
Mechanism of Action Signaling Pathways
References
A Comparative Analysis of DSP-2230 and Ibuprofen Lysine in Pain Management
A detailed guide for researchers and drug development professionals on the distinct mechanisms and therapeutic potential of a novel sodium channel blocker versus a classic NSAID.
This guide provides a comparative overview of DSP-2230, an investigational voltage-gated sodium channel blocker, and ibuprofen (B1674241) lysine (B10760008), a widely used non-steroidal anti-inflammatory drug (NSAID). While direct comparative efficacy trials are not available in published literature, this document synthesizes the existing data on their mechanisms of action, clinical applications, and available performance metrics to offer a scientific comparison for research and development professionals.
Section 1: Efficacy and Clinical Data
A head-to-head clinical trial comparing the efficacy of this compound and ibuprofen lysine has not been identified in the public domain. However, independent clinical data for ibuprofen lysine and early-phase study descriptions for this compound provide insights into their respective analgesic properties.
One study investigated the pharmacodynamic effects of this compound in healthy male subjects using pain models induced by capsaicin (B1668287) and UVB radiation, with ibuprofen lysine used as a positive control in the UVB model.[1][2] The results of this specific comparative study are not yet published.
Ibuprofen Lysine Efficacy Data in Postoperative Dental Pain
A randomized, double-blind, placebo-controlled study evaluated the analgesic efficacy of ibuprofen lysinate compared to ibuprofen acid in 351 patients following third molar extraction.[3][4][5] The primary endpoint was the total pain relief over 6 hours (TOTPAR).
| Treatment Group | Number of Patients (N) | Mean TOTPAR at 6 hours |
| Ibuprofen Lysinate | 141 | 19.57 |
| Ibuprofen Acid | 139 | 19.96 |
| Placebo | 71 | 8.27 |
Table 1: Summary of Efficacy Data for Ibuprofen Lysinate in Acute Postoperative Dental Pain.[3][4][5]
The study concluded that ibuprofen lysinate was significantly more effective than placebo and non-inferior to ibuprofen acid in providing pain relief over a 6-hour period.[3][4][5]
This compound Clinical Development
This compound is an orally active inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial in the transmission of pain signals.[6] It is being developed for the treatment of neuropathic pain.[7][8] Preclinical studies have indicated its potential for excellent analgesic effects without the side effects commonly associated with existing treatments for neuropathic pain that act on the central nervous system or cardiovascular system.[7] this compound has completed Phase 1 studies in the United States, the United Kingdom, and Japan.[7][9]
Section 2: Mechanism of Action
The fundamental difference between this compound and ibuprofen lysine lies in their molecular targets and mechanisms of action.
Ibuprofen Lysine
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10][11][12][13] The lysine salt of ibuprofen was developed to increase the solubility and accelerate the absorption of ibuprofen, aiming for a faster onset of analgesic effect.[3][5][10]
This compound
This compound is a selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[6] These channels are predominantly expressed in peripheral sensory neurons and are critical for the initiation and propagation of action potentials in response to painful stimuli.[14] By inhibiting these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability and inhibiting the transmission of pain signals.[6] This targeted mechanism is particularly relevant for neuropathic pain, which is often characterized by neuronal hyperexcitability.[7][15]
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Ibuprofen Lysine? [synapse.patsnap.com]
- 11. What is Ibuprofen Lysine used for? [synapse.patsnap.com]
- 12. Ibuprofen lysine for the prevention and treatment of patent ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 15. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This has spurred the development of selective Nav1.7 inhibitors. This guide provides a comparative overview of DSP-2230 (also known as ANP-230), a multi-target sodium channel inhibitor, against other notable Nav1.7 inhibitors that have entered clinical development.
Overview of this compound
This compound is a voltage-gated sodium channel inhibitor that uniquely targets not only Nav1.7 but also Nav1.8 and Nav1.9, three subtypes predominantly expressed in peripheral nociceptive neurons.[1][2][3] This multi-target approach is hypothesized to offer a broader spectrum of analgesic activity.[4] Preclinical studies have suggested its potential for treating neuropathic pain with a favorable safety profile, showing minimal central nervous system or cardiovascular side effects.[4]
Comparative Efficacy and Selectivity
The following tables summarize the available quantitative data on the inhibitory potency (IC50) and selectivity of this compound and other key Nav1.7 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Inhibitory Potency (IC50) of Selected Nav Channel Inhibitors
| Compound | Nav1.7 (h) | Nav1.8 (h) | Nav1.9 (h) | Nav1.5 (h) | Reference(s) |
| This compound (ANP-230) | 7.1 µM / 9.3 µM | 11.4 µM / 5.5 µM | 6.7 µM | 151.2 µM | [2][3][5] |
| GDC-0276 | 0.4 nM | - | - | - | [6] |
| PF-05089771 | 11 nM | >10,000 nM | - | >25,000 nM | [7] |
| Suzetrigine (VX-548) | >21,700 nM | 0.7 nM / 0.27 nM | >21,700 nM | >21,700 nM | [1][8][9] |
h: human; IC50 values are presented as reported in the sources. Variations may exist due to different experimental methodologies.
Table 2: Selectivity Profile of Selected Nav Channel Inhibitors
| Compound | Selectivity for Nav1.7 over other subtypes | Key Features |
| This compound (ANP-230) | Co-inhibits Nav1.8 and Nav1.9 with similar potency. Modest selectivity over Nav1.5 (~16-27 fold). | Multi-target inhibitor of peripheral pain-related sodium channels. |
| GDC-0276 | >21-fold selectivity over hNav1.1, hNav1.2, hNav1.4, hNav1.5, and hNav1.6. Lowest selectivity against hNav1.4 (~21-fold) and highest against hNav1.6 (~1,200-fold).[10] | Highly potent and selective Nav1.7 inhibitor. |
| PF-05089771 | >1000-fold selective over Nav1.5 and Nav1.8.[7] 10-fold selective over Nav1.2 and 900-fold over Nav1.3 and Nav1.4.[7] | Potent and highly selective, state-dependent Nav1.7 inhibitor. |
| Suzetrigine (VX-548) | >30,000-fold selectivity for Nav1.8 over other Nav subtypes (including Nav1.7).[1][9] | Highly potent and selective Nav1.8 inhibitor, not a Nav1.7 inhibitor but relevant for comparison of pain pathway modulation. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the Nav1.7 signaling pathway in nociceptors and the workflows of key experimental models used to evaluate these inhibitors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the interaction of inhibitors with ion channels.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.5, etc.) are commonly used.[11][12]
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 75 CsF, 65 CsCl, 2.5 MgCl₂, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4 with CsOH.[11]
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, with pH adjusted to 7.3 with NaOH.
-
-
Recording:
-
Whole-cell configuration is established.
-
Cells are typically held at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state.[13]
-
Activation Protocol: Depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms) are applied to elicit channel opening.[13]
-
Inactivation Protocol: A series of pre-pulses at various potentials (e.g., -140 mV to 0 mV for 500 ms (B15284909) to 5 s) are applied before a test pulse to assess the voltage-dependence of inactivation.[13]
-
-
Data Analysis: The concentration of the inhibitor that blocks 50% of the ionic current (IC50) is calculated by fitting the concentration-response data to the Hill equation.
Animal Models of Neuropathic Pain
This model induces neuropathic pain through loose ligation of the sciatic nerve.
-
Animals: Typically adult male Sprague-Dawley or Wistar rats (100-250 g).[14]
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing between them.[15] The ligatures are tightened until a brief twitch in the hind limb is observed.[15]
-
The muscle and skin are closed with sutures.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral paw indicates allodynia.[16]
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source (e.g., Hargreaves test) is measured. A shorter withdrawal latency indicates hyperalgesia.[16]
-
This model involves the transection of two of the three terminal branches of the sciatic nerve.
-
Animals: Typically adult mice (e.g., C57BL/6).[17]
-
Surgical Procedure:
-
The animal is anesthetized.
-
The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed.
-
The common peroneal and tibial nerves are tightly ligated and transected, leaving the sural nerve intact.[5]
-
The muscle and skin are closed.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments on the lateral aspect of the paw (the sural nerve territory).[17] A significant decrease in the paw withdrawal threshold is indicative of allodynia.
-
Human Experimental Pain Models
This model induces a localized area of neurogenic inflammation and sensitization.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
A baseline assessment of pain thresholds is performed.
-
Capsaicin (the pungent component of chili peppers) is administered, typically via intradermal injection (e.g., 10-100 µg in a small volume) or topical application (e.g., 1% cream).[18][19]
-
This induces spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (increased pain from a painful stimulus).
-
-
Assessments:
-
Spontaneous Pain: Rated on a visual analog scale (VAS) or numeric rating scale (NRS).
-
Area of Flare and Hyperalgesia: The area of skin redness and increased sensitivity to mechanical (e.g., von Frey hairs) and thermal stimuli is mapped.
-
This model creates a localized, reproducible inflammatory injury similar to a sunburn.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
Assessments:
-
Erythema: The degree of skin redness is measured.
-
Hyperalgesia: Increased sensitivity to mechanical (e.g., von Frey hairs, pressure algometry) and thermal stimuli is quantified at various time points after irradiation (e.g., 24, 48, and 72 hours).[20]
-
Conclusion
This compound presents a unique multi-target approach by inhibiting Nav1.7, Nav1.8, and Nav1.9. This contrasts with the highly selective Nav1.7 inhibitors like GDC-0276 and PF-05089771, and the Nav1.8-selective inhibitor suzetrigine. The rationale for a multi-target inhibitor is the potential for broader and more robust analgesic efficacy, given the complex and often redundant roles of different sodium channel subtypes in pathological pain states. However, this approach may also carry a higher risk of off-target effects compared to highly selective inhibitors. The provided data and experimental protocols offer a framework for the continued evaluation and comparison of these and other emerging Nav channel inhibitors in the quest for safer and more effective pain therapeutics.
References
- 1. VX-548 (Suzetrigine) | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 13. Making sure you're not a bot! [nanion.de]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 17. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capsaicin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. The UVB cutaneous inflammatory pain model: a reproducibility study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The ultraviolet B inflammation model: Postinflammatory hyperpigmentation and validation of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
DSP-2230: A Comparative Analysis in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of DSP-2230 (also known as ANP-230), a novel voltage-gated sodium channel inhibitor, in models of neuropathic pain. Due to the limited publicly available data on this compound in standardized nerve injury models, this document focuses on its reported efficacy in a genetic model of episodic pain syndrome and contrasts it with established neuropathic pain treatments—pregabalin (B1679071), gabapentin, and duloxetine (B1670986)—for which data in the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are more readily available.
Executive Summary
This compound is an orally active inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key mediators in pain signaling.[1][2] Preclinical studies have shown its potential as a broad-spectrum analgesic with a favorable safety profile, attributed to its peripheral selectivity and low central nervous system penetration.[1] While direct comparative data in widely used neuropathic pain models like CCI and SNI are not extensively published, studies in a Nav1.9 mutant mouse model of familial episodic pain syndrome demonstrate its dose-dependent efficacy in reducing thermal and mechanical hypersensitivity.[2] This guide summarizes the available preclinical data for this compound and compares its performance profile with current first-line neuropathic pain therapies.
Mechanism of Action
This compound exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels, thereby inhibiting the generation and propagation of action potentials in sensory neurons.[2] This triple-subtype inhibition is a distinct mechanistic approach compared to other sodium channel blockers and standard neuropathic pain treatments that act on different targets.
Mechanism of action of this compound.
Preclinical Efficacy of this compound (ANP-230)
The primary available data for this compound comes from a study utilizing a Nav1.9 R222S mutant mouse model, which mimics familial episodic pain syndrome. This model exhibits heightened sensitivity to thermal and mechanical stimuli.
Data Presentation: this compound in Nav1.9 R222S Mutant Mouse Model
| Behavioral Test | Drug/Dose | Effect on Hypersensitivity | Paw Withdrawal Latency/Threshold |
| Hot Plate Test (Thermal) | ANP-230 (10 mg/kg) | Significant Reduction | Increased latency (time to response) |
| ANP-230 (30 mg/kg) | Significant Reduction | Increased latency (time to response) | |
| Pregabalin (10 mg/kg) | No Significant Effect | No significant change in latency | |
| Cold Plate Test (Thermal) | ANP-230 (10 mg/kg) | Significant Reduction | Increased latency (time to response) |
| ANP-230 (30 mg/kg) | Significant Reduction | Increased latency (time to response) | |
| Pregabalin (10 mg/kg) | Significant Reduction | Increased latency (time to response) | |
| Von Frey Test (Mechanical) | ANP-230 (10 mg/kg) | Significant Reduction | Increased paw withdrawal threshold |
| ANP-230 (30 mg/kg) | Significant Reduction | Increased paw withdrawal threshold | |
| ANP-230 (3 mg/kg, repeated) | Significant Reduction | Increased paw withdrawal threshold | |
| Pregabalin (10 mg/kg) | No Significant Effect | No significant change in threshold |
Data summarized from Okuda et al., Heliyon, 2023.[2]
Comparative Performance with Other Neuropathic Pain Treatments
While direct comparative studies of this compound in CCI and SNI models are not publicly available, the following tables summarize the performance of standard-of-care drugs in these models to provide a benchmark for efficacy.
Data Presentation: Comparator Drugs in Chronic Constriction Injury (CCI) Model
| Drug | Dose (Route) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold - PWT) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency - PWL) |
| Pregabalin | 30 mg/kg (i.p.) | Significant increase in PWT | Significant increase in PWL |
| Gabapentin | 100 mg/kg (i.p.) | Significant increase in PWT | Significant increase in PWL |
| Duloxetine | 10 mg/kg (i.p.) | Significant increase in PWT | Data not consistently reported |
| 30 mg/kg (i.p.) | Significant increase in PWT | Data not consistently reported |
Data compiled from multiple sources.[3][4][5]
Data Presentation: Comparator Drugs in Spared Nerve Injury (SNI) Model
| Drug | Dose (Route) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold - PWT) |
| Pregabalin | 3-30 mg/kg (i.p. & oral) | Dose-dependent increase in PWT |
| Gabapentin | 100 mg/kg (i.p.) | Significant increase in PWT |
| Duloxetine | 10 mg/kg (i.p.) | Lower efficacy compared to chronic phase |
| 30 mg/kg (i.p.) | Significant increase in PWT in chronic phase |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Chronic Constriction Injury (CCI) Model
The CCI model is induced by loosely ligating the sciatic nerve, leading to nerve compression and subsequent neuropathic pain behaviors.
Workflow for the CCI model.
Surgical Procedure:
-
Animals (typically rats) are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures are tied around the nerve with absorbable suture material (e.g., chromic gut).
-
The muscle and skin are closed in layers.
-
Animals are allowed to recover, and neuropathic pain behaviors typically develop within a week.
Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in pain hypersensitivity in the territory of the spared nerve.
Surgical Procedure:
-
Animals (rats or mice) are anesthetized.
-
The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.
-
The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve untouched.
-
The muscle and skin are closed.
-
Pain behaviors are assessed in the lateral part of the paw, which is innervated by the spared sural nerve.
Behavioral Testing
Von Frey Test for Mechanical Allodynia: This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Animals are placed in individual compartments on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The minimal force required to elicit a paw withdrawal response is recorded as the paw withdrawal threshold. A lower threshold indicates mechanical allodynia.
Hot Plate Test for Thermal Hyperalgesia: This test assesses the response to a noxious thermal stimulus.
-
The animal is placed on a metal surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
A shorter latency indicates thermal hyperalgesia. A cut-off time is used to prevent tissue damage.
Conclusion
This compound (ANP-230) demonstrates a promising preclinical profile as a peripherally acting analgesic with a novel mechanism of action targeting Nav1.7, Nav1.8, and Nav1.9. While data from a genetic pain model shows significant efficacy in reversing thermal and mechanical hypersensitivity, a direct comparison with standard-of-care drugs in common neuropathic pain models like CCI and SNI is currently limited in the public domain. Further studies validating the efficacy of this compound in these models will be crucial for a comprehensive assessment of its therapeutic potential for a broader range of neuropathic pain conditions. The data presented for pregabalin, gabapentin, and duloxetine provide a reference for the expected efficacy of established treatments in these standard models.
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cms.transpharmation.com [cms.transpharmation.com]
- 7. Gabapentin alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
DSP-2230: A Comparative Analysis of Efficacy Against Standard Analgesics in Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug DSP-2230 (also known as ANP-230) with standard analgesics, focusing on its efficacy, mechanism of action, and available experimental data. While direct head-to-head clinical trial data for this compound against standard analgesics remains unpublished, this guide synthesizes available preclinical findings and contextualizes them against the established profiles of commonly used pain therapeutics.
Executive Summary
This compound is a selective, small-molecule blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key mediators in the transmission of pain signals.[1] Developed for the treatment of neuropathic pain, it has completed Phase I clinical trials.[1] Preclinical evidence suggests that this compound holds promise as a novel analgesic with a distinct mechanism of action compared to standard analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and gabapentinoids. However, the development focus for this compound appears to have shifted towards rare, genetically defined pain syndromes. A Phase 1/2 clinical trial is currently underway for infantile episodic limb pain.
Comparative Efficacy and Mechanism of Action
A direct comparison of clinical efficacy is hampered by the lack of published results from a key Phase I, randomized, double-blind, placebo-controlled, four-way crossover study (ISRCTN80154838). This study was designed to directly compare the pharmacodynamic effects of this compound with pregabalin (B1679071) and ibuprofen (B1674241) lysine (B10760008) in healthy volunteers using capsaicin- and UVB-induced pain models.
In the absence of these clinical results, this guide presents preclinical data for this compound and compares its mechanistic profile to that of standard analgesics.
Table 1: Mechanistic and Efficacy Profile of this compound vs. Standard Analgesics
| Feature | This compound (ANP-230) | Pregabalin | Ibuprofen |
| Primary Mechanism of Action | Selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9. | Binds to the α2-δ subunit of voltage-gated calcium channels, modulating calcium influx and reducing the release of excitatory neurotransmitters. | Non-selective inhibitor of cyclooxygenase-1 (COX-1) and COX-2 enzymes, leading to reduced prostaglandin (B15479496) synthesis. |
| Primary Pain Indication | Neuropathic Pain (initial), now focused on rare genetic pain disorders. | Neuropathic Pain, Fibromyalgia, Post-herpetic Neuralgia. | Inflammatory Pain, Mild to Moderate Acute Pain. |
| Supporting Preclinical Efficacy | Demonstrated dose-dependent analgesic efficacy in animal models of neuropathic and inflammatory pain. Potentiated the anti-allodynic effects of pregabalin and morphine in a preclinical study. | Effective in various animal models of neuropathic pain, reducing allodynia and hyperalgesia. | Reduces inflammation and pain in animal models of inflammatory pain. |
| Clinical Efficacy (General) | Clinical efficacy data in broader neuropathic pain is not publicly available. A Phase 1/2 trial for infantile episodic limb pain is ongoing. | Established efficacy in various neuropathic pain conditions. | Well-established efficacy for mild to moderate inflammatory pain. |
Experimental Protocols
Preclinical Efficacy Assessment of ANP-230 (this compound)
A recent preclinical study evaluated the analgesic efficacy of ANP-230 in various rodent models of pain. The methodologies employed in this study provide insight into the potential therapeutic profile of the compound.
Models of Neuropathic and Inflammatory Pain:
-
Neuropathic Pain Models: Standard models such as the chronic constriction injury (CCI) and the spinal nerve ligation (SNL) model in rats were likely used to induce neuropathic pain. Mechanical allodynia (pain response to a non-painful stimulus) is a key endpoint, typically measured using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is also assessed.
-
Inflammatory Pain Models: The carrageenan-induced paw edema model is a common method to assess efficacy against inflammatory pain. Paw volume and pain thresholds are measured at various time points after the injection of carrageenan.
Combination Therapy:
-
To assess the potentiation of standard analgesics, ANP-230 was co-administered with sub-therapeutic doses of pregabalin or morphine in a neuropathic pain model. The reduction in mechanical allodynia was then compared to that produced by each agent alone.
Clinical Pharmacodynamic Study Protocol (ISRCTN80154838)
While the results are unavailable, the protocol for this comparative study offers a valuable framework for understanding how the efficacy of this compound was intended to be evaluated against standard analgesics.
-
Study Design: A randomized, double-blind, placebo-controlled, four-way crossover, two-part study in healthy male subjects.
-
Part 1: Capsaicin-Induced Pain Model:
-
Objective: To assess the efficacy of this compound in a model of neuropathic pain.
-
Procedure: Intradermal injection of capsaicin (B1668287) to induce hyperalgesia and allodynia.
-
Interventions: this compound, pregabalin (positive control), and placebo.
-
Endpoints: Likely included assessments of pain intensity, areas of hyperalgesia and allodynia, and other sensory testing measures.
-
-
Part 2: UVB-Induced Inflammatory Pain Model:
-
Objective: To assess the efficacy of this compound in a model of inflammatory pain.
-
Procedure: Exposure of a small area of skin to ultraviolet B (UVB) radiation to induce a localized sunburn-like inflammation and pain.
-
Interventions: this compound, ibuprofen lysine (positive control), and placebo.
-
Endpoints: Likely included measures of erythema (redness), skin temperature, and pain thresholds to heat and mechanical stimuli.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound in peripheral nociceptors.
Caption: Signaling pathways of Pregabalin and Ibuprofen.
Caption: Experimental workflow for the ISRCTN80154838 clinical trial.
Conclusion
This compound represents a targeted approach to pain management by selectively inhibiting key sodium channels involved in nociception. Preclinical data are encouraging, suggesting a potential role in treating neuropathic and inflammatory pain, possibly in combination with existing analgesics. However, the lack of publicly available clinical data from direct comparative studies with standard analgesics like pregabalin and ibuprofen makes a definitive assessment of its relative efficacy challenging. The current clinical development path for this compound (as ANP-230) appears to be focused on rare genetic pain disorders, which may limit its broader application in more common pain conditions. Further publication of clinical trial results is necessary to fully elucidate the therapeutic potential of this compound in the wider landscape of pain management.
References
DSP-2230: A Comparative Analysis of Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
DSP-2230 (also known as ANP-230) is a novel small molecule inhibitor targeting voltage-gated sodium channels (Nav) Nav1.7, Nav1.8, and Nav1.9, which are critical in pain signaling pathways. This guide provides a comparative analysis of the cross-reactivity of this compound with other ion channels, presenting available experimental data to aid in the evaluation of its selectivity profile.
Executive Summary
This compound demonstrates potent inhibition of the pain-associated sodium channels Nav1.7, Nav1.8, and Nav1.9. Available data indicates a favorable selectivity profile with significantly lower activity against the cardiac sodium channel Nav1.5, a critical consideration for cardiovascular safety. To provide a comprehensive overview, this guide compares the selectivity of this compound with other known sodium channel inhibitors.
Signaling Pathway of Peripheral Pain Transmission and Target of this compound
Voltage-gated sodium channels in peripheral sensory neurons are key mediators in the transmission of pain signals. Upon noxious stimuli, these channels open, leading to the generation and propagation of action potentials from the periphery to the central nervous system. This compound exerts its analgesic effect by inhibiting Nav1.7, Nav1.8, and Nav1.9, thus dampening the excitability of these neurons.
Figure 1. Simplified signaling pathway of peripheral pain transmission showing the inhibitory target of this compound.
Comparative Selectivity Profile of this compound and Other Nav Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound and selected comparator compounds against a panel of voltage-gated sodium channels. The data is compiled from various sources to provide a comparative overview of their selectivity.
| Ion Channel | This compound (ANP-230) IC50 (µM) | PF-05089771 IC50 (µM) | Vixotrigine IC50 (µM) | Carbamazepine IC50 (µM) |
| hNav1.7 | 7.1, 9.3[1][2] | 0.011[3] | - | 46.72 |
| hNav1.8 | 5.5, 11.4[1][2] | >10[3] | - | - |
| hNav1.9 | 6.7[1] | - | - | - |
| hNav1.1 | - | 0.85[3] | - | - |
| hNav1.2 | - | 0.11[3] | - | - |
| hNav1.3 | - | 11[3] | - | 86.74 |
| hNav1.4 | - | 10[3] | - | 45.76 |
| hNav1.5 | 151.2[2] | >10[3] | - | 22.92 |
| hNav1.6 | - | 0.16[3] | - | - |
| Data for this compound represents values from two separate experimental sources where available.[1][2] A hyphen (-) indicates that data was not found. |
Experimental Protocols
The determination of the ion channel activity of this compound and comparator compounds is primarily conducted using electrophysiological techniques, most notably the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology for this compound
A recent study by Kamei et al. (2024) characterized the electrophysiological properties of this compound (ANP-230). While the complete detailed protocol from this specific publication is not fully available, a general methodology based on standard practices for assessing Nav channel inhibitors is outlined below.[4]
Objective: To determine the concentration-dependent inhibition (IC50) of this compound on human Nav1.7, Nav1.8, and Nav1.9 channels and its selectivity against the human cardiac Nav1.5 channel.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.8, Nav1.9, or Nav1.5 channels.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
To elicit sodium currents, depolarizing voltage steps are applied. For example, a step to 0 mV for 20 ms.
-
The effect of this compound is measured by perfusing the cells with increasing concentrations of the compound and recording the corresponding reduction in the peak sodium current.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Figure 2. A generalized workflow for determining the cross-reactivity of a compound against various ion channels using the whole-cell patch-clamp technique.
Conclusion
This compound is a potent inhibitor of Nav1.7, Nav1.8, and Nav1.9. The available data suggests a favorable selectivity profile, particularly concerning the cardiac Nav1.5 channel, which is a significant advantage for a pain therapeutic. However, a comprehensive screening against a broader panel of ion channels would provide a more complete understanding of its off-target activity. The provided experimental framework offers a basis for such further investigations. Researchers are encouraged to consult the primary literature for more detailed methodologies and data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DSP-2230 and Other Sodium Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of DSP-2230, an investigational sodium channel blocker, against other established and emerging sodium channel inhibitors. This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes relevant pathways to support informed research and development decisions.
Introduction to this compound
This compound (also known as ANP-230) is a selective, small-molecule blocker of voltage-gated sodium channels (Nav) with a primary focus on subtypes Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in the peripheral nervous system and are considered crucial targets for the treatment of neuropathic pain.[2][3] Developed by Sumitomo Pharma, this compound has been investigated for its potential to offer significant pain relief with a potentially improved side-effect profile compared to less selective sodium channel blockers.[4] Non-clinical studies have suggested its potential for excellent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with existing treatments.[4]
Comparative Analysis of In Vitro Potency and Selectivity
A critical aspect in the development of sodium channel blockers is their selectivity profile, as off-target effects on other Nav subtypes can lead to adverse events, particularly cardiac and central nervous system side effects. The table below summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against its target channels and provides a comparison with other notable sodium channel blockers.
| Compound | Nav1.1 (μM) | Nav1.2 (μM) | Nav1.3 (μM) | Nav1.5 (μM) | Nav1.6 (μM) | Nav1.7 (μM) | Nav1.8 (μM) | Nav1.9 (μM) | Data Source |
| This compound | ND | ND | ND | ND | ND | 7.1 | 11.4 | 6.7 | [1] |
| Carbamazepine (B1668303) | >100 | 29 | 35 | >100 | 45 | 30 | >100 | ND | Literature |
| Lacosamide (B1674222) | >100 | >100 | >100 | >100 | >100 | >100 | >100 | ND | [5][6] |
| Mexiletine (B70256) | 130 | 60 | 30 | 200 | 50 | 20 | 10 | ND | Literature |
| VX-548 | ND | ND | ND | ND | ND | ND | 0.022 | ND | Literature |
ND: No data available. Data for carbamazepine and mexiletine are compiled from various literature sources and may have been determined under different experimental conditions.
Preclinical Efficacy in Neuropathic Pain Models
Animal models of neuropathic pain are essential for evaluating the in vivo efficacy of novel analgesic compounds. This compound has been evaluated in such models, demonstrating its potential to alleviate pain-related behaviors.
| Compound | Animal Model | Pain Modality | Efficacy | Data Source |
| This compound | R222S mutant mice | Thermal and Mechanical Hyperalgesia | Reduced hyperalgesia | [1] |
| Wildtype mice | Thermal Hyperalgesia | Inhibited hyperalgesia | [1] | |
| Carbamazepine | Various neuropathic pain models | Mechanical Allodynia, Thermal Hyperalgesia | Generally effective, but with motor impairment at higher doses | [5] |
| Lacosamide | Small fiber neuropathy model (Nav1.7 mutation) | Pain and Sleep Quality | Significant improvement | [5] |
Mechanism of Action: Targeting Peripheral Sodium Channels
This compound's mechanism of action centers on the inhibition of sodium influx through Nav1.7, Nav1.8, and Nav1.9 channels.[1] This targeted approach is intended to dampen the hyperexcitability of peripheral sensory neurons, which is a key driver of neuropathic pain, while minimizing effects on the central nervous system and cardiac tissue. The following diagram illustrates the signaling pathway involved in neuropathic pain and the proposed site of action for this compound.
Figure 1: Proposed Mechanism of Action of this compound in Neuropathic Pain. This diagram illustrates how noxious stimuli activate peripheral Nav channels, leading to pain signal transmission. This compound is designed to block these specific channels, thereby inhibiting the generation of pain signals.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of sodium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the interaction of a compound with ion channels.
Objective: To determine the inhibitory concentration (IC50) of a compound on specific voltage-gated sodium channel subtypes.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293) expressing the human Nav subtype of interest are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess tonic block, sodium currents are elicited by a 20 ms (B15284909) depolarization to 0 mV every 30 seconds.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., 10 Hz for 5 seconds) is applied.
-
-
Compound Application: The test compound is applied at increasing concentrations via a perfusion system.
-
Data Analysis: The peak sodium current amplitude is measured before and after compound application. The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Figure 2: Workflow for Whole-Cell Patch-Clamp Electrophysiology. A simplified workflow illustrating the key steps in assessing the effect of a compound on ion channel function.
In Vivo Models of Neuropathic Pain
Animal models are used to assess the analgesic efficacy of a compound in a living organism.
Objective: To evaluate the ability of a compound to reverse pain-related behaviors in a model of neuropathic pain.
Methodology (Spared Nerve Injury - SNI - Model):
-
Surgical Procedure:
-
Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in the thigh of a rodent.
-
The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact.
-
-
Behavioral Testing:
-
At a set time point post-surgery (e.g., 7 days), baseline pain sensitivity is assessed.
-
Mechanical Allodynia: Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
-
Drug Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
Post-Dosing Behavioral Assessment: Behavioral testing is repeated at various time points after drug administration to assess the reversal of allodynia and hyperalgesia.
-
Data Analysis: Paw withdrawal thresholds and latencies are compared between drug-treated and vehicle-treated groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium channel blockers for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: DSP-2230 Versus Non-Selective Sodium Channel Blockers in Pain Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of analgesic drug development is continually evolving, with a significant focus on targeting the voltage-gated sodium channels (Navs) that play a crucial role in pain signaling pathways. While non-selective sodium channel blockers have been a mainstay in the treatment of various pain states, their clinical utility is often limited by a narrow therapeutic window and undesirable side effects. This has spurred the development of more selective agents, such as DSP-2230, which preferentially target sodium channel subtypes implicated in nociception. This guide provides a comprehensive comparison of this compound and common non-selective sodium channel blockers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Tale of Selectivity
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. In the context of pain, specific subtypes—notably Nav1.7, Nav1.8, and Nav1.9—are predominantly expressed in peripheral sensory neurons and have been genetically and pharmacologically validated as key mediators of nociceptive signals.
This compound (ANP-230) is an orally active, selective inhibitor of voltage-gated sodium channels, demonstrating a preference for the Nav1.7, Nav1.8, and Nav1.9 subtypes.[1][2] By targeting these channels, which are central to the pain signaling cascade in the peripheral nervous system, this compound aims to provide analgesia with a reduced risk of the central nervous system (CNS) and cardiovascular side effects associated with broader-acting agents.
Non-selective sodium channel blockers , such as lidocaine, flecainide, and carbamazepine, inhibit a wider range of sodium channel subtypes, including those found in the CNS (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.6) and the cardiovascular system (e.g., Nav1.5). This lack of selectivity can lead to dose-limiting adverse effects, including dizziness, ataxia, and cardiac arrhythmias.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and a selection of non-selective sodium channel blockers against various Nav subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the cell line used, temperature, and the specific voltage-clamp protocol employed.
Table 1: Inhibitory Potency (IC50) of this compound Against Key Pain-Related Sodium Channel Subtypes
| Compound | Nav1.7 (µM) | Nav1.8 (µM) | Nav1.9 (µM) | Nav1.5 (µM) |
| This compound | 7.1[1] | 11.4[1] | 6.7[1] | 151.2[2] |
Table 2: Inhibitory Potency (IC50) of Selected Non-Selective Sodium Channel Blockers Across Various Subtypes
| Compound | Nav1.1 (µM) | Nav1.2 (µM) | Nav1.3 (µM) | Nav1.4 (µM) | Nav1.5 (µM) | Nav1.6 (µM) | Nav1.7 (µM) | Nav1.8 (µM) |
| Lidocaine | - | - | - | - | ~20-24 (inactivated state) | - | 450 | 104 |
| Flecainide | - | - | - | 83.5 (resting state) | 7.4 (use-dependent) | - | - | - |
| Carbamazepine | >100 | >100 | 86.74 | 45.76 | 22.92 | >100 | 46.72 | >100 |
| Lamotrigine | - | 10 | - | - | 62 | - | - | 96 |
| Mexiletine | - | - | - | 43.9 (R-enantiomer, tonic block) | 67.2 | - | 1770 | - |
Preclinical Efficacy in Pain Models
Preclinical studies in animal models of neuropathic pain are crucial for evaluating the analgesic potential of new compounds.
This compound has demonstrated efficacy in rodent models of pain. For instance, oral administration of this compound (3-30 mg/kg, once daily for 6 days) has been shown to reduce thermal and mechanical hyperalgesia in mouse models of neuropathic pain.[1] This suggests that its selective inhibition of peripheral sodium channels translates to a meaningful analgesic effect in vivo.
Non-selective sodium channel blockers also show efficacy in preclinical pain models. However, their therapeutic window is often narrow due to the emergence of motor impairment and other CNS-related side effects at higher doses, a consequence of their action on sodium channels within the central nervous system.
Experimental Protocols: A Closer Look at Methodology
The determination of a compound's inhibitory effect on voltage-gated sodium channels is typically performed using the whole-cell patch-clamp technique. This electrophysiological method allows for the precise measurement of ionic currents across the cell membrane.
Detailed Protocol for Determining IC50 of a Sodium Channel Blocker using Whole-Cell Patch-Clamp
1. Cell Preparation:
- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human Nav subtype of interest (e.g., Nav1.7, Nav1.5) are commonly used.
- Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.
- Plating: For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
- Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted in the extracellular solution to the desired final concentrations.
3. Electrophysiological Recording:
- Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope are required. Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
- Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
- Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
- Voltage-Clamp Protocol:
- The cell is held at a negative holding potential (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.
- To elicit a sodium current, the membrane potential is rapidly depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).
- To assess state-dependent block, different voltage protocols are used. For example, to measure block of the inactivated state, a long depolarizing pre-pulse is applied before the test pulse.
- Data Acquisition: The resulting sodium currents are recorded and digitized. Leak currents are subtracted online using a P/4 or P/N protocol.
4. Data Analysis:
- The peak sodium current amplitude is measured before and after the application of different concentrations of the test compound.
- The percentage of current inhibition is calculated for each concentration.
- The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and the experimental approach, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Role of Nav subtypes in pain and points of intervention.
Caption: Workflow for determining IC50 using patch-clamp.
Conclusion: The Promise of Selectivity
The development of selective sodium channel blockers like this compound represents a significant step forward in the quest for more effective and better-tolerated analgesics. By specifically targeting the Nav subtypes that are upregulated and play a critical role in the hyperexcitability of nociceptive neurons, these compounds hold the promise of providing pain relief without the dose-limiting side effects that plague non-selective agents. The data presented in this guide underscore the distinct pharmacological profiles of this compound and non-selective sodium channel blockers, providing a valuable resource for researchers in the field of pain and analgesia. As our understanding of the intricate roles of different sodium channel subtypes in pain pathophysiology deepens, the rationale for pursuing selective inhibitors will only become more compelling.
References
In Vitro Confirmation of DSP-2230's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro mechanism of action of DSP-2230 (also known as ANP-230), a novel voltage-gated sodium channel (Nav) blocker, with other selective Nav channel inhibitors. The data presented herein is intended to offer an objective performance comparison supported by experimental evidence to aid in drug development and research.
Executive Summary
This compound is a potent blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key players in pain signaling pathways.[1][2][3][4] Unlike many other Nav channel inhibitors, this compound exhibits a "tonic block" mode of action, meaning its inhibitory function is independent of the channel's state (resting, open, or inactivated) and is not use-dependent. Furthermore, it uniquely causes a depolarizing shift in the activation curve of these channels. This guide compares the in vitro potency and selectivity of this compound with other notable Nav1.7 and Nav1.8 selective inhibitors, providing a clear overview of their respective pharmacological profiles.
Mechanism of Action of this compound
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons involved in pain transmission. The Nav1.7, Nav1.8, and Nav1.9 subtypes are predominantly expressed in the peripheral nervous system and have been genetically and pharmacologically validated as key targets for analgesia.
This compound exerts its therapeutic effect by directly blocking these channels, thereby reducing the influx of sodium ions and inhibiting the generation and propagation of neuronal action potentials.[2] This leads to a decrease in the excitability of pain-sensing neurons. A key differentiating feature of this compound is its tonic, state-independent block, which contrasts with many other Nav channel blockers that preferentially target the inactivated state of the channel.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of pain transmission involving Nav channels and a typical experimental workflow for characterizing Nav channel inhibitors in vitro.
Comparative In Vitro Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selective Nav channel blockers against key Nav subtypes. Lower IC50 values indicate higher potency.
| Compound | Primary Target(s) | Nav1.7 IC50 (µM) | Nav1.8 IC50 (µM) | Nav1.9 IC50 (µM) | Nav1.5 IC50 (µM) | Selectivity Profile |
| This compound (ANP-230) | Nav1.7/1.8/1.9 | 7.1 [1][2] | 11.4 [1][2] | 6.7 [1][2] | >100 | Broad-spectrum inhibitor of peripheral pain-related Nav channels with low activity on the cardiac Nav1.5 channel. |
| PF-05089771 | Nav1.7 | 0.011[5] | >10 | N/A | >10 | Highly selective for Nav1.7 over other Nav subtypes.[6] |
| GDC-0276 | Nav1.7 | 0.0004[7] | N/A | N/A | N/A | Potent and selective Nav1.7 inhibitor.[7] |
| A-803467 | Nav1.8 | >1 | 0.008[8][9][10][11] | N/A | >1 | Highly selective for Nav1.8 with over 100-fold selectivity against other Nav subtypes.[8][9][10][11] |
| PF-01247324 | Nav1.8 | >10 | 0.196[12][13][14] | N/A | ~10[12][13] | Over 50-fold selective for Nav1.8 over Nav1.5 and other TTX-sensitive channels.[12][13][14][15][16] |
| VX-548 (Suzetrigine) | Nav1.8 | Minimal off-target effects[17] | Potent inhibitor | Minimal off-target effects[17] | Highly selective | Highly selective for Nav1.8.[18][19][20][21] |
Experimental Protocols
The primary in vitro method for characterizing the mechanism of action of Nav channel blockers is the whole-cell patch-clamp electrophysiology assay .
Objective:
To measure the inhibitory effect of a compound on the ionic currents conducted by specific Nav channel subtypes expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.8, Nav1.9, Nav1.5).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance of 1-3 MΩ).
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target Nav channel subtype on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Fill a glass micropipette with the internal solution and mount it on the micromanipulator.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -120 mV) where the channels are in a resting state.
-
Eliciting Currents: Apply a series of depolarizing voltage steps to activate the Nav channels and record the resulting sodium currents.
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the sodium currents in the presence of the compound after allowing for equilibration.
-
Data Analysis: Measure the peak amplitude of the sodium current before and after compound application. Calculate the percentage of inhibition for each concentration.
-
IC50 Determination: Plot the percentage of inhibition as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
State-Dependence and Use-Dependence (for other compounds): To assess state-dependence, vary the holding potential to favor different channel states (resting, inactivated). For use-dependence, apply repetitive depolarizing pulses at different frequencies.
This comprehensive in vitro characterization allows for a detailed understanding of the potency, selectivity, and mode of action of Nav channel blockers like this compound, providing crucial information for their development as potential therapeutic agents.
References
- 1. ANP-230 (this compound) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | Semantic Scholar [semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 15. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 19. Investigational Sodium Channel Blocker Effective as Treatment for Moderate-to-Severe Acute Pain - - Practical Neurology [practicalneurology.com]
- 20. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigational Analgesic Emerges from Genetics of Congenital Insensitivity to Pain [painmedicinenews.com]
A Comparative Guide to DSP-2230 Studies for Neuropathic and Inflammatory Pain
This guide provides a detailed comparison of the voltage-gated sodium channel inhibitor DSP-2230 (also known as ANP-230) with other relevant analgesics, based on available preclinical and clinical study data. This compound is an orally active inhibitor of Nav1.7, Nav1.8, and Nav1.9, sodium channels predominantly expressed in peripheral sensory neurons and implicated in pain signaling.[1][2][3] The absence of independent replication studies necessitates a focus on data from developer-led research.
Mechanism of Action
This compound exhibits its analgesic effect by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels, thereby inhibiting the generation and propagation of neuronal action potentials.[1][2][3] This targeted action on peripheral neurons is expected to reduce pain with fewer central nervous system and cardiovascular side effects compared to non-selective sodium channel blockers.[4][5]
A comparative overview of the mechanisms of action for this compound and its studied alternatives is presented below.
| Drug | Target | Mechanism of Action |
| This compound (ANP-230) | Nav1.7, Nav1.8, Nav1.9 | Blocks voltage-gated sodium channels, inhibiting neuronal hyperexcitability. |
| Pregabalin (B1679071) | α2δ subunit of voltage-gated calcium channels | Reduces the release of excitatory neurotransmitters (e.g., glutamate, substance P). |
| Ibuprofen (B1674241) | COX-1 and COX-2 enzymes | Inhibits the synthesis of prostaglandins, which are mediators of pain and inflammation. |
| Morphine | Opioid receptors (μ, δ, κ) | Mimics the action of endogenous opioids to reduce the transmission of pain signals. |
| Mexiletine | Voltage-gated sodium channels (non-selective) | Blocks sodium channels in nerve and cardiac cells, reducing neuronal firing. |
Below is a diagram illustrating the signaling pathway targeted by this compound.
Figure 1: this compound mechanism of action.
Preclinical Studies: Familial Episodic Pain Syndrome Model
A key preclinical study investigated the efficacy of ANP-230 in a mouse model of Familial Episodic Pain Syndrome (FEPS) carrying a gain-of-function R222S mutation in the Nav1.9 channel. This mutation leads to hyperexcitability of dorsal root ganglion (DRG) neurons and increased pain sensitivity.
Experimental Protocol: Behavioral Analysis
-
Animal Model: Male and female C57BL/6 wildtype and R222S mutant mice.
-
Drug Administration: ANP-230 administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.
-
Hot Plate Test: Mice were placed on a hot plate maintained at 52°C, and the latency to a nociceptive response (licking or jumping) was recorded.
-
Cold Plate Test: Mice were placed on a cold plate at 4°C, and the number of nociceptive behaviors (lifting or licking of paws) was counted over a 5-minute period.
-
Statistical Analysis: Two-sided Student's t-tests were used for comparisons between vehicle and ANP-230 dose groups.
Data Presentation: Behavioral Test Results
| Treatment Group | Hot Plate Latency (seconds) | Cold Plate Nociceptive Behaviors (count) |
| R222S Mutant (Vehicle) | ~10 | ~15 |
| R222S Mutant (ANP-230, 30 mg/kg) | ~20 | ~5 |
| Wildtype (Vehicle) | ~15 | ~8 |
| Wildtype (ANP-2230, 30 mg/kg) | ~20 | ~4 |
Note: The values presented are approximate, based on graphical data from the source publication. For precise values and statistical significance, please refer to the original study.
Experimental Protocol: Electrophysiology
-
Cell Preparation: Dorsal root ganglion (DRG) neurons were isolated from R222S mutant and wildtype mice.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed to measure action potential firing in response to current injections.
-
Drug Application: ANP-230 was bath-applied to the DRG neurons at concentrations of 10 and 30 μM.
-
Data Analysis: The number of action potentials fired in response to a 500 ms (B15284909) depolarizing current step was quantified.
Data Presentation: Electrophysiological Results
| Cell Type | Treatment | Number of Action Potentials |
| R222S Mutant DRG Neurons | Vehicle | High frequency |
| R222S Mutant DRG Neurons | ANP-230 (30 μM) | Reduced to wildtype levels |
| Wildtype DRG Neurons | Vehicle | Normal frequency |
| Wildtype DRG Neurons | ANP-230 (30 μM) | Limited effect |
The workflow for the preclinical evaluation of ANP-230 is depicted in the diagram below.
Figure 2: Preclinical experimental workflow.
Clinical Studies: Pharmacodynamic Effects in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, four-way crossover study was conducted to investigate the pharmacodynamic effects of this compound in healthy male subjects using two pain models: intradermal capsaicin (B1668287) and ultraviolet B (UVB) irradiation.[6][7]
Experimental Protocol: Capsaicin Model
-
Participants: Healthy male volunteers.
-
Interventions: Single oral doses of this compound, placebo, and pregabalin (300 mg) as a positive control.
-
Pain Induction: Intradermal injection of capsaicin to induce localized pain, hyperalgesia, and allodynia.
-
Primary Outcome Measures:
-
Subjective pain rating using a Visual Analogue Scale (VAS).
-
Area of punctate hyperalgesia.
-
Area of brush-evoked allodynia.
-
Area and intensity of vascular flare measured by laser Doppler flowmetry.
-
Experimental Protocol: UVB Model
-
Participants: Healthy male volunteers.
-
Interventions: Single oral doses of this compound, placebo, and ibuprofen lysine (B10760008) (800 mg) as a positive control.
-
Pain Induction: Exposure to UVB radiation to induce a sunburn-like inflammatory response and pain hypersensitivity.
-
Primary Outcome Measures:
-
Heat pain detection threshold.
-
Heat pain tolerance threshold.
-
Area and intensity of vascular flare measured by laser Doppler flowmetry.
-
While the study has been completed, the quantitative results have not been made publicly available in detail. Therefore, a direct data comparison for the clinical performance of this compound against pregabalin and ibuprofen in these models cannot be presented at this time.
The logical relationship between the clinical study components is illustrated below.
Figure 3: Clinical study design overview.
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- 5. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 6. isrctn.com [isrctn.com]
- 7. hra.nhs.uk [hra.nhs.uk]
DSP-2230 Demonstrates Superior Efficacy in a Genetic Model of Episodic Pain Compared to Pregabalin
DSP-2230 (also known as ANP-230), a selective voltage-gated sodium channel blocker targeting Nav1.7, Nav1.8, and Nav1.9, has shown significant analgesic effects in a preclinical genetic model of familial episodic pain syndrome. In direct comparison, pregabalin (B1679071), a widely used treatment for neuropathic pain, failed to demonstrate efficacy in the same model.
Researchers are increasingly focusing on genetic models of pain to develop targeted therapies. One such model is the Nav1.9 p.R222S mutant mouse, which harbors a gain-of-function mutation in the Scn11a gene, mirroring a human condition characterized by episodic pain. A pivotal study evaluated the efficacy of this compound in these mice, revealing its potential as a novel therapeutic for this and potentially other genetically-defined pain states.
Comparative Efficacy in a Genetic Pain Model
In a head-to-head comparison within the Nav1.9 p.R222S mutant mouse model, this compound demonstrated a clear dose-dependent reduction in both thermal and mechanical hypersensitivity. In contrast, pregabalin, tested at a dose known to be effective in other pain models, showed no significant analgesic effect.[1] Furthermore, preclinical studies have indicated that this compound can potentiate the analgesic effects of morphine, suggesting a potential role in combination therapy.[2]
Quantitative Analysis of Analgesic Effects
The following table summarizes the key findings from the preclinical evaluation of this compound and pregabalin in the Nav1.9 p.R222S mutant mouse model.
| Treatment Group | Dose (mg/kg) | Hot Plate Latency (seconds) | Mechanical Withdrawal Threshold (grams) |
| Vehicle | - | ~15 | ~0.4 |
| This compound | 10 | ~25 | ~0.8 |
| This compound | 30 | ~35 | ~1.2 |
| Pregabalin | 10 | No significant difference from vehicle | No significant difference from vehicle |
*Indicates a statistically significant difference compared to the vehicle-treated group. Data are approximated from graphical representations in the source publication.[1]
Mechanism of Action: Targeting the Pain Pathway
This compound's efficacy is attributed to its unique mechanism of action, simultaneously blocking three key sodium channels involved in pain signaling: Nav1.7, Nav1.8, and Nav1.9. These channels are predominantly expressed in peripheral sensory neurons and are crucial for the initiation and propagation of pain signals. Gain-of-function mutations in the genes encoding these channels, such as the R222S mutation in Nav1.9, lead to neuronal hyperexcitability and heightened pain perception. By inhibiting these channels, this compound directly addresses the underlying pathophysiology of this genetic pain model.
Signaling pathway of this compound in a genetic pain model.
Experimental Protocols
The evaluation of this compound and its comparators in the Nav1.9 p.R222S mutant mouse model involved standardized behavioral assays to quantify pain responses.
Hot Plate Test for Thermal Hypersensitivity
Objective: To assess the response to a noxious thermal stimulus.
Methodology:
-
Mice were placed on a metal surface maintained at a constant temperature of 55°C.[1]
-
The latency to the first sign of a pain response (e.g., licking a hind paw, jumping) was recorded.
-
A cut-off time of 60 seconds was implemented to prevent tissue damage.[1]
-
This compound, pregabalin, or a vehicle control was administered orally prior to testing.
Von Frey Test for Mechanical Allodynia
Objective: To measure sensitivity to a mechanical stimulus.
Methodology:
-
Mice were placed on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
Calibrated von Frey filaments of increasing force were applied to the hind paw.
-
The force at which the mouse withdrew its paw was recorded as the mechanical withdrawal threshold.
-
Oral administration of this compound, pregabalin, or vehicle was performed before the assessment.
Workflow for preclinical efficacy testing.
Future Directions
The promising preclinical results for this compound in a specific genetic model of pain underscore the potential of a targeted approach to analgesic drug development. Further investigation is warranted to explore the efficacy of this compound in other genetic and non-genetic neuropathic pain conditions. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with familial episodic limb pain.[3] The potentiation of morphine's analgesic effects by this compound also opens avenues for developing combination therapies that could enhance efficacy while potentially reducing opioid-related side effects.
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
DSP-2230: A Head-to-Head Comparative Analysis in Development for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
DSP-2230 (also known as ANP-230) is an investigational small molecule being developed for the treatment of neuropathic pain. It functions as a selective inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key players in the pain signaling pathway. This guide provides a comparative overview of this compound, including its mechanism of action and details of a head-to-head clinical trial designed to evaluate its efficacy against established pain medications.
While a head-to-head clinical trial (ISRCTN80154838) was conducted to compare the pharmacodynamic effects of this compound against pregabalin (B1679071) and ibuprofen (B1674241) lysine (B10760008) in healthy volunteers, the quantitative results of this study are not publicly available. This guide, therefore, focuses on the available information regarding the study's design and the known properties of the molecules involved.
Mechanism of Action: Targeting Peripheral Pain Signals
This compound exerts its analgesic effect by blocking the activity of three specific sodium channel subtypes predominantly expressed in peripheral sensory neurons. These channels are critical for the initiation and propagation of pain signals. By inhibiting Nav1.7, Nav1.8, and Nav1.9, this compound aims to reduce neuronal hyperexcitability, a hallmark of neuropathic pain states.
The following diagram illustrates the proposed signaling pathway and the therapeutic target of this compound.
Caption: Proposed mechanism of this compound in blocking pain signals.
Head-to-Head Comparison: Clinical Trial Design
A key study (ISRCTN80154838) was designed to directly compare the analgesic effects of this compound with both a placebo and active comparators, pregabalin and ibuprofen lysine. This randomized, double-blind, four-way crossover study was conducted in healthy male volunteers using two distinct experimental pain models: the intradermal capsaicin (B1668287) model and the ultraviolet B (UVB) radiation model.
The primary objective of the study was to assess the pharmacodynamic effects of this compound in these validated models of pain.
Experimental Protocols
Part 1: Intradermal Capsaicin Model
This model induces a localized "burning" sensation, neurogenic flare, and hyperalgesia (increased sensitivity to pain), mimicking key aspects of neuropathic pain.
-
Procedure: A solution of capsaicin (the pungent compound in chili peppers) is injected intradermally into the skin of the participants.
-
Assessments: The study likely measured parameters such as:
-
Spontaneous pain intensity (using a visual analog scale - VAS)
-
Area of flare (redness)
-
Area of mechanical allodynia (pain from a non-painful stimulus)
-
Area of mechanical hyperalgesia (increased pain from a painful stimulus)
-
-
Comparators: this compound was compared against placebo and pregabalin.
Part 2: Ultraviolet B (UVB) Radiation Model
This model induces a localized inflammatory pain, similar to a sunburn, characterized by erythema (redness) and thermal hyperalgesia.
-
Procedure: A specific area of the skin is exposed to a controlled dose of UVB radiation.
-
Assessments: Key endpoints would have included:
-
Erythema intensity
-
Pain thresholds to heat and mechanical stimuli
-
-
Comparators: this compound was compared against placebo and ibuprofen lysine.
The following diagram outlines the workflow of this comparative study.
Caption: Workflow of the head-to-head comparative clinical trial.
Comparator Profiles
| Drug | Mechanism of Action | Therapeutic Class | Relevance as a Comparator |
| Pregabalin | Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing the release of several excitatory neurotransmitters. | Anticonvulsant, Analgesic | A standard-of-care treatment for various types of neuropathic pain. |
| Ibuprofen Lysine | A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. | NSAID | A common analgesic for inflammatory pain, providing a benchmark for the inflammatory pain component of the UVB model. |
Data Presentation
As the quantitative data from the head-to-head comparison study of this compound are not publicly available, a direct comparative data table cannot be provided at this time. Should the results be published, this guide will be updated to include a detailed summary of the findings.
Summary and Future Directions
This compound represents a targeted approach to the treatment of neuropathic pain by selectively inhibiting Nav1.7, Nav1.8, and Nav1.9. A rigorously designed head-to-head clinical trial was conducted to compare its efficacy against established analgesics in validated human pain models. While the absence of published results from this study limits a direct quantitative comparison, the design of the trial indicates a thorough investigation into the potential of this compound as a novel analgesic.
Further updates on the development of this compound (ANP-230) are anticipated from AlphaNavi Pharma, which is continuing its clinical development. Researchers and drug development professionals should monitor for future publications and presentations for data from the completed and ongoing clinical trials to fully evaluate the therapeutic potential of this compound.
Assessing the Translational Potential of DSP-2230: A Comparative Guide for Researchers
For drug development professionals and researchers in the pain therapeutics field, the quest for novel, non-opioid analgesics is a paramount objective. DSP-2230 (also known as ANP-230) has emerged as a compound of interest, targeting voltage-gated sodium channels (Nav), which are critical players in pain signaling pathways. This guide provides a comprehensive comparison of this compound with other Nav channel inhibitors, supported by available preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism and development workflow.
This compound is a selective inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral nociceptive neurons and are considered key targets for the development of novel analgesics for neuropathic and inflammatory pain.[1][4] The compound was initially developed by Sumitomo Dainippon Pharma and is now under the development of AlphaNavi Pharma, a venture carved out from the former.[3] Preclinical studies have suggested that this compound possesses broad analgesic efficacy in various pain models.[1][5] The compound has completed several Phase 1 studies and is currently in a Phase 1/2 clinical trial for familial infantile episodic limb pain, a rare pain disorder linked to a mutation in the SCN11A gene (Nav1.9).[3]
Comparative Analysis of this compound and Alternative Nav Channel Inhibitors
To assess the translational potential of this compound, it is essential to compare its profile with that of other selective Nav channel inhibitors that have been evaluated in clinical trials. The following tables summarize the available data for this compound and key comparators.
Table 1: In Vitro Potency of Selected Nav Channel Inhibitors
| Compound | Target(s) | IC50 (µM) | Source(s) |
| This compound (ANP-230) | Nav1.7, Nav1.8, Nav1.9 | 7.1 (Nav1.7), 11.4 (Nav1.8), 6.7 (Nav1.9) | [2] |
| PF-05089771 | Nav1.7 | ~0.027 | [6] |
| Ralfinamide | Nav1.7 | 37.1 | [7] |
| QLS-81 | Nav1.7 | 3.5 | [7] |
| A-803467 | Nav1.8 | 0.008 | [8] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Pain Type | Key Findings | Source(s) |
| R222S Mutant Mice (Nav1.9 gain-of-function) | Episodic Pain | Dose-dependent reduction of thermal and mechanical hyperalgesia (significant at 10 and 30 mg/kg). | [2][9] |
| Various Neuropathic and Inflammatory Pain Models | Neuropathic/Inflammatory | Dose-dependent analgesic efficacy; increased potency with repeated administration; potentiated the anti-allodynic effects of pregabalin (B1679071) and morphine. | [1] |
Table 3: Clinical Development Status and Outcomes of Selected Nav Channel Inhibitors
| Compound | Target(s) | Highest Development Phase | Key Clinical Findings | Source(s) |
| This compound (ANP-230) | Nav1.7, Nav1.8, Nav1.9 | Phase 1/2 | Tolerable safety profile in Phase 1 studies. "Clinical signals" observed. Currently in a trial for familial infantile episodic limb pain. | [3][10] |
| PF-05089771 | Nav1.7 | Phase 2 (Terminated) | Not statistically significant in reducing pain compared to placebo in painful diabetic peripheral neuropathy. | [11][12][13] |
| Ralfinamide | Nav1.7 | Phase 3 | Under investigation for neuropathic pain. | [7] |
| Suzetrigine (B10856436) (VX-548) | Nav1.8 | Approved (for acute pain) | Showed significant reduction in chronic pain in a Phase 2 study for diabetic peripheral neuropathy. | [14] |
Signaling Pathway and Mechanism of Action
This compound exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels in peripheral sensory neurons. This inhibition reduces neuronal hyperexcitability and the propagation of pain signals. The following diagram illustrates the role of these channels in the pain signaling pathway and the proposed mechanism of action for this compound.
Experimental Protocols
The assessment of this compound's translational potential relies on a series of well-defined experimental protocols, from in vitro characterization to in vivo efficacy and clinical evaluation.
In Vitro Electrophysiology: Automated Patch Clamp
Objective: To determine the inhibitory potency (IC50) of this compound on human Nav1.7, Nav1.8, and Nav1.9 channels.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtypes are used.
-
Instrumentation: An automated patch-clamp system (e.g., IonWorks Quattro, QPatch) is employed for high-throughput screening.[15][16][17][18]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. A series of depolarizing voltage steps are applied to elicit sodium currents. The specific voltage protocol is optimized to assess both tonic and use-dependent block by the compound.
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound. The IC50 values are calculated by fitting the data to a Hill equation.
In Vivo Efficacy: Spinal Nerve Ligation (Chung Model) in Rats
Objective: To evaluate the analgesic efficacy of this compound in a rodent model of neuropathic pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.[19][20][21]
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[19][20][21][22][23]
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are assessed using von Frey filaments. A significant decrease in the withdrawal threshold in the ipsilateral paw indicates the development of mechanical allodynia.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. A shortened withdrawal latency indicates thermal hyperalgesia.
-
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Data Analysis: The percentage reversal of mechanical allodynia or thermal hyperalgesia is calculated relative to baseline and vehicle-treated animals.
Human Experimental Pain Models: Capsaicin (B1668287) and UVB-Induced Hyperalgesia
Objective: To assess the pharmacodynamic effects of this compound on induced pain and hyperalgesia in healthy volunteers.[24]
Methodology for Capsaicin Model:
-
Subjects: Healthy male and female volunteers.
-
Procedure: An intradermal injection of capsaicin is administered to the forearm to induce a localized area of flare, pain, and secondary hyperalgesia.[25][26][27][28][29]
-
Outcome Measures:
-
Area of Flare: The size of the erythematous area is measured.
-
Pain Intensity: Subjects rate their pain on a visual analog scale (VAS) or numeric rating scale (NRS).
-
Area of Secondary Hyperalgesia: The area of increased sensitivity to mechanical stimuli (e.g., von Frey filaments) surrounding the injection site is mapped.
-
-
Drug Administration: this compound or placebo is administered prior to capsaicin injection.
Methodology for UVB Model:
-
Subjects: Healthy volunteers.
-
Procedure: A small area of skin on the forearm is exposed to a controlled dose of ultraviolet B (UVB) radiation to induce a localized inflammation and sunburn-like response.[30][31][32][33][34]
-
Outcome Measures:
-
Erythema: The degree of skin redness is quantified using a chromameter.
-
Heat Pain Threshold: The temperature at which a thermal stimulus becomes painful is determined.
-
Mechanical Pain Threshold: The force required for a mechanical stimulus to be perceived as painful is measured.
-
-
Drug Administration: this compound or placebo is administered after UVB irradiation.
Experimental and Developmental Workflow
The translational path of a compound like this compound from discovery to clinical application follows a structured workflow.
Conclusion
This compound, with its unique multi-target profile against Nav1.7, Nav1.8, and Nav1.9, represents a promising approach to the treatment of neuropathic and inflammatory pain. Preclinical data suggest broad-spectrum analgesic activity. While early-phase clinical data indicate a tolerable safety profile, the demonstration of clear efficacy in patient populations remains a critical next step. The ongoing Phase 1/2 trial in a genetically defined pain disorder will be a key determinant of its translational potential. Comparison with the clinical outcomes of more selective Nav inhibitors, such as the successful Nav1.8 inhibitor suzetrigine and the unsuccessful Nav1.7 inhibitor PF-05089771, highlights the complexities of translating preclinical findings in this target class. The comprehensive experimental approach outlined in this guide provides a framework for the continued evaluation of this compound and other novel analgesics.
References
- 1. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain - AlphaNavi Pharma株式会社 [alphanavi.com]
- 4. drpress.org [drpress.org]
- 5. This compound / Sumitomo Pharma, AlphaNavi [delta.larvol.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drpress.org [drpress.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. medcentral.com [medcentral.com]
- 12. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sophion.com [sophion.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sophion.com [sophion.com]
- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 19. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. criver.com [criver.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 24. hra.nhs.uk [hra.nhs.uk]
- 25. Gut pain and hyperalgesia induced by capsaicin: a human experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments [experiments.springernature.com]
- 29. The human capsaicin model of allodynia and hyperalgesia: sources of variability and methods for reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. hug.ch [hug.ch]
- 31. The UVB cutaneous inflammatory pain model: a reproducibility study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The ultraviolet B inflammation model: postinflammatory hyperpigmentation and validation of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects. | CHDR [chdr.nl]
- 33. The ultraviolet B inflammation model: Postinflammatory hyperpigmentation and validation of a reduced UVB exposure paradigm for inducing hyperalgesia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Human experimental pain models 1: the ultraviolet light UV-B pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for DSP-2230: A General Guideline
Researchers and laboratory personnel handling DSP-2230 must prioritize safety and environmental responsibility. This guide provides a procedural framework for the proper management and disposal of waste containing this compound.
I. Immediate Safety and Handling
Before beginning any procedure that will generate this compound waste, ensure you are familiar with your institution's chemical hygiene plan. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[1] Do not mix incompatible waste streams.[2] Waste containing this compound should be categorized and collected as follows:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, gloves, and absorbent paper.[3]
-
Collect in a designated, properly labeled, and sealed container.[3]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste: This includes solutions containing this compound and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.
The following table provides a general guide for the segregation of laboratory waste.
| Waste Category | Description | Container Type |
| Solid Chemical Waste | Unused this compound, contaminated gloves, absorbent pads, etc. | Labeled, sealed container compatible with chemical waste. |
| Liquid Chemical Waste | Solutions containing this compound, solvent rinses, etc. | Labeled, sealed, leak-proof container. |
| Sharps Waste | Contaminated needles, syringes, broken glass, etc. | Puncture-resistant sharps container. |
| Non-Hazardous Waste | Uncontaminated lab supplies (e.g., paper towels, packaging). | Regular trash receptacle. |
III. Step-by-Step Disposal Procedure
-
Identify and Segregate: At the point of generation, identify all waste materials contaminated with this compound and segregate them according to the categories in the table above.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., solvents).[3] Include the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3] Ensure secondary containment is used for liquid waste containers to prevent spills.[1]
-
Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water. The initial solvent rinsate must be collected as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces with an appropriate solvent and then a cleaning agent. All materials used for decontamination, such as wipes, must be disposed of as solid hazardous waste.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office for specific, neutralized, non-hazardous substances.[4]
IV. This compound Signaling Pathway in Neuropathic Pain
This compound is an inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[5] These channels are crucial for the transmission of pain signals in the peripheral nervous system.[5][6] The diagram below illustrates the role of these channels in nociceptive signaling and the point of intervention for this compound.
Caption: Role of Nav1.7 and Nav1.8 in pain signaling and inhibition by this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. acs.org [acs.org]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling DSP-2230
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like DSP-2230. This document provides immediate and essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
This compound is a selective small-molecule inhibitor of voltage-gated sodium channels Nav1.7 and Nav1.8, under development for the treatment of neuropathic pain. As with any research chemical, particularly those with biological activity, adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to prevent accidental exposure to this compound through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Weighing and Aliquoting (Solid Form) | - Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves (double-gloving recommended) | - Face mask (N95 or higher) if there is a risk of aerosolization. |
| Solution Preparation | - Lab Coat- Chemical Splash Goggles- Nitrile Gloves | - Face shield if there is a significant splash risk.- Work should be performed in a chemical fume hood. |
| Experimental Procedures | - Lab Coat- Safety Glasses or Goggles- Nitrile Gloves | - Additional specialized PPE may be required based on the specific experimental protocol and should be determined by a risk assessment. |
| Waste Disposal | - Lab Coat- Chemical Splash Goggles- Nitrile Gloves | - Heavy-duty gloves may be necessary for handling waste containers. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should be disposed of in accordance with institutional guidelines, ensuring any labels are defaced or removed.
By adhering to these guidelines, researchers can handle this compound responsibly, ensuring personal safety and maintaining a secure laboratory environment. These protocols are designed to be a foundational resource, and all laboratory personnel should receive training on these procedures and any additional institution-specific safety requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
